molecular formula C7H11N3 B1390641 1-(Pyrrolidin-3-YL)-1H-imidazole CAS No. 64074-20-0

1-(Pyrrolidin-3-YL)-1H-imidazole

Cat. No.: B1390641
CAS No.: 64074-20-0
M. Wt: 137.18 g/mol
InChI Key: WHQNOBWFVDSYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-3-YL)-1H-imidazole (CAS 64074-20-0) is a high-purity chemical compound supplied for research and development applications. This heterocyclic organic compound has a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol . The product is provided with a minimum purity of 98% and has a boiling point of 319.3°C at 760 mmHg . The compound features both pyrrolidine and imidazole functional groups in its structure, making it a valuable intermediate in pharmaceutical research and drug discovery. This structural motif is significant in medicinal chemistry for developing biologically active molecules. Researchers utilize this compound as a key building block in synthetic organic chemistry, particularly for creating more complex nitrogen-containing heterocyclic systems. The compound should be stored in a dry, sealed environment to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human consumption. Researchers should consult the safety data sheet prior to use and handle the material with appropriate laboratory precautions. Available in multiple quantities to meet various research needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQNOBWFVDSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672422
Record name 1-(Pyrrolidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64074-20-0
Record name 1-(Pyrrolidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidinyl-Imidazole Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its saturated, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole.[2] When coupled with the imidazole moiety, a versatile heterocyclic ring known for its role in biological systems and its ability to participate in various non-covalent interactions, the resulting 1-(pyrrolidin-3-yl)-1H-imidazole core represents a valuable building block for the development of novel therapeutics.[3] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to access this important molecule, intended for researchers and professionals in the field of drug discovery and development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached by forming the crucial C-N bond between the 3-position of the pyrrolidine ring and the N-1 position of the imidazole ring. A highly effective and reliable method for achieving this transformation is the Mitsunobu reaction.[4] This reaction allows for the direct coupling of a secondary alcohol with an acidic N-H pronucleophile, such as imidazole, with a characteristic inversion of stereochemistry at the alcohol carbon.

The overall synthetic strategy is a three-step process:

  • Protection of the Pyrrolidine Nitrogen: The synthesis commences with the protection of the secondary amine of a suitable pyrrolidine precursor. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5][6]

  • Mitsunobu C-N Bond Formation: The key step involves the coupling of the N-protected 3-hydroxypyrrolidine with imidazole using the Mitsunobu reaction. This reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[4]

  • Deprotection to Yield the Final Product: The final step is the removal of the Boc protecting group to afford the target compound, this compound, typically as a salt which can be neutralized to the free base.

The following diagram, generated using the DOT language, illustrates this overarching synthetic workflow.

Synthesis_Workflow Start 3-Hydroxypyrrolidine Step1 Step 1: N-Protection (Boc Anhydride) Start->Step1 Intermediate1 N-Boc-3-hydroxypyrrolidine Step1->Intermediate1 Step2 Step 2: Mitsunobu Reaction (Imidazole, PPh3, DIAD) Intermediate1->Step2 Intermediate2 N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole Step2->Intermediate2 Step3 Step 3: Deprotection (Acidic Conditions) Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine)

The initial step involves the protection of the pyrrolidine nitrogen to prevent its participation in subsequent reactions.

Reaction Scheme:

Step1_Scheme cluster_reactants Reactants cluster_products Product 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine Reaction 3-Hydroxypyrrolidine->Reaction + Boc2O, Base Boc Anhydride Boc Anhydride N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Reaction->N-Boc-3-hydroxypyrrolidine

Caption: N-protection of 3-hydroxypyrrolidine.

Protocol:

  • To a solution of 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a colorless oil or a white solid.

ParameterValue
Typical Scale10-50 mmol
SolventDichloromethane (DCM)
BaseTriethylamine (Et₃N)
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Typical Yield90-98%
Part 2: Mitsunobu Coupling of N-Boc-3-hydroxypyrrolidine with Imidazole

This is the key bond-forming step, creating the link between the two heterocyclic rings. The mechanism involves the activation of the hydroxyl group by triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by imidazole.[4][7]

Reaction Scheme:

Step2_Scheme cluster_reactants Reactants cluster_products Product N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Reaction N-Boc-3-hydroxypyrrolidine->Reaction + Imidazole, PPh3, DIAD Imidazole Imidazole N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole Reaction->N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole

Caption: Mitsunobu reaction for C-N bond formation.

Protocol:

  • Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. An exotherm and a color change are typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel.

ParameterValue
Typical Scale5-20 mmol
SolventAnhydrous Tetrahydrofuran (THF)
ReagentsPPh₃, DIAD
Temperature0 °C to Room Temperature
Reaction Time16-24 hours
Typical Yield60-80%
Part 3: Deprotection of N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole

The final step is the removal of the acid-labile Boc group to yield the target compound.

Reaction Scheme:

Step3_Scheme cluster_reactants Reactant cluster_products Product N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole Reaction N-Boc-1-(pyrrolidin-3-yl)-1H-imidazole->Reaction + Acid (e.g., TFA or HCl) This compound This compound Reaction->this compound

Caption: Final deprotection of the pyrrolidine nitrogen.

Protocol:

  • Dissolve tert-butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent like DCM or a mixture of chloroform and isopropanol.

  • Dry the combined organic extracts, filter, and concentrate to yield this compound.

ParameterValue
Typical Scale1-10 mmol
SolventDichloromethane (DCM)
ReagentTrifluoroacetic Acid (TFA) or HCl in Dioxane
TemperatureRoom Temperature
Reaction Time1-4 hours
Typical Yield>95% (often quantitative)

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide, centered around the Mitsunobu reaction, provides a reliable and efficient method for the preparation of this compound. The use of the Boc protecting group ensures high yields and straightforward purification in the initial steps. This approach is amenable to the synthesis of both racemic and enantiomerically pure forms of the target compound, depending on the chirality of the starting 3-hydroxypyrrolidine.[2][8][9] The availability of this versatile building block will undoubtedly facilitate further exploration of the chemical space around the pyrrolidinyl-imidazole scaffold, paving the way for the discovery of new and potent therapeutic agents.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135431112, N-Boc-3-aminopyrrolidine" PubChem, [Link]. Accessed Jan. 18, 2026.

  • Google Patents. "Synthetic method of optically pure (S)-3-hydroxypyrrolidine" . Accessed Jan. 18, 2026.
  • National Center for Biotechnology Information. "Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids" National Library of Medicine, [Link]. Accessed Jan. 18, 2026.

  • Google Patents. "Synthesis process of 1-N-BOC-3-hydroxypyrrolidine" . Accessed Jan. 18, 2026.
  • Google Patents. "Preparation method of (S)-3-hydroxypyrrolidine hydrochloride" . Accessed Jan. 18, 2026.
  • Google Patents. "Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity" . Accessed Jan. 18, 2026.
  • ChemRxiv. "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology" [Link]. Accessed Jan. 18, 2026.

  • MDPI. "Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase" [Link]. Accessed Jan. 18, 2026.

  • Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH" [Link]. Accessed Jan. 18, 2026.

  • PubMed. "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents" [Link]. Accessed Jan. 18, 2026.

  • Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH" [Link]. Accessed Jan. 18, 2026.

  • Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride" [Link]. Accessed Jan. 18, 2026.

  • Taylor & Francis Online. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols" [Link]. Accessed Jan. 18, 2026.

  • FABAD Journal of Pharmaceutical Sciences. "N-Alkylation of Some Imidazopyridines" [Link]. Accessed Jan. 18, 2026.

  • National Center for Biotechnology Information. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review" National Library of Medicine, [Link]. Accessed Jan. 18, 2026.

  • European Patent Office. "Deprotection of N-BOC compounds" [Link]. Accessed Jan. 18, 2026.

  • National Center for Biotechnology Information. "Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles." National Library of Medicine, [Link]. Accessed Jan. 18, 2026.

  • Semantic Scholar. "Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation" [Link]. Accessed Jan. 18, 2026.

  • ResearchGate. "Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents" [Link]. Accessed Jan. 18, 2026.

  • National Center for Biotechnology Information. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors" National Library of Medicine, [Link]. Accessed Jan. 18, 2026.

  • CSIR-NIScPR. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid" [Link]. Accessed Jan. 18, 2026.

  • J-STAGE. "Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour" [Link]. Accessed Jan. 18, 2026.

  • ResearchGate. "An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a ??-lactam mimic of" [Link]. Accessed Jan. 18, 2026.

  • ResearchGate. "N-alkylation of heterocycles under conventional heating, simultaneous..." [Link]. Accessed Jan. 18, 2026.

  • SlideShare. "Nucleophilic Substitution Reactions" [Link]. Accessed Jan. 18, 2026.

  • Google Patents. "Synthesis method for N-Boc-3-piperidone" . Accessed Jan. 18, 2026.
  • Google Patents.
  • ResearchGate. "Nucleophilic substitution in the imidazole ring." [Link]. Accessed Jan. 18, 2026.

  • Semantic Scholar. "Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study" [Link]. Accessed Jan. 18, 2026.

  • ChemRxiv. "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." [Link]. Accessed Jan. 18, 2026.

Sources

Spectroscopic Profile of 1-(Pyrrolidin-3-YL)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrrolidin-3-YL)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a saturated pyrrolidine ring linked to an aromatic imidazole moiety, presents a unique combination of electronic and steric properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule, grounded in the fundamental principles of spectroscopic interpretation and supported by data from related structures.

Molecular Structure and Key Features

The structure of this compound consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) attached via its 3-position to the nitrogen atom (N-1) of a five-membered aromatic ring with two nitrogen atoms (imidazole). This linkage creates a chiral center at the C-3 position of the pyrrolidine ring. The imidazole ring is planar and aromatic, while the pyrrolidine ring is non-planar and flexible, capable of adopting various envelope and twisted conformations.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals corresponding to the protons of both the imidazole and pyrrolidine rings.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H2' (Imidazole)~7.5 - 7.7s-
H5' (Imidazole)~7.0 - 7.2s-
H4' (Imidazole)~6.9 - 7.1s-
H3 (Pyrrolidine)~4.8 - 5.2m-
H2α, H2β (Pyrrolidine)~3.2 - 3.8m-
H5α, H5β (Pyrrolidine)~3.0 - 3.6m-
H4α, H4β (Pyrrolidine)~2.0 - 2.5m-
NH (Pyrrolidine)~1.5 - 3.0br s-

Rationale behind the Assignments:

  • Imidazole Protons: The protons on the imidazole ring are in an aromatic environment and thus resonate at lower field (higher ppm values). The H2' proton, situated between two nitrogen atoms, is the most deshielded. The chemical shifts of imidazole protons are sensitive to solvent effects, particularly hydrogen bonding solvents.[2][3][4]

  • Pyrrolidine Protons: The protons on the pyrrolidine ring are in an aliphatic environment and appear at higher field. The methine proton at C3 (H3), being directly attached to the imidazole ring, will be the most downfield of the pyrrolidine protons. The methylene protons (H2, H4, and H5) will exhibit complex splitting patterns due to geminal and vicinal couplings.[5][6] The diastereotopic nature of the methylene protons on C2 and C4 will likely lead to separate signals for the axial and equatorial protons.

  • NH Proton: The pyrrolidine NH proton will appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS):

Carbon AssignmentPredicted Chemical Shift (ppm)
C2' (Imidazole)~135 - 138
C4' (Imidazole)~128 - 130
C5' (Imidazole)~118 - 120
C3 (Pyrrolidine)~55 - 60
C2 (Pyrrolidine)~50 - 55
C5 (Pyrrolidine)~45 - 50
C4 (Pyrrolidine)~30 - 35

Rationale behind the Assignments:

  • Imidazole Carbons: The aromatic carbons of the imidazole ring will resonate in the downfield region typical for sp² hybridized carbons. C2' is the most downfield due to its position between two nitrogen atoms.[7][8]

  • Pyrrolidine Carbons: The aliphatic sp³ hybridized carbons of the pyrrolidine ring will appear in the upfield region of the spectrum. The C3 carbon, attached to the electronegative imidazole ring, will be the most deshielded among the pyrrolidine carbons.[9][10][11]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.

Predicted Mass Spectrometric Data:

Ionization ModePredicted m/zInterpretation
ESI138.1026[M+H]⁺ (Calculated for C₇H₁₂N₃⁺)
EI137Molecular Ion (M⁺)
EI70[C₄H₈N]⁺ (Pyrrolidine fragment)
EI68[C₃H₄N₂]⁺ (Imidazole fragment)
EI43[C₂H₅N]⁺ (Fragment from pyrrolidine ring)

Rationale for Fragmentation:

  • ESI-MS: As a soft ionization technique, ESI is expected to produce a prominent protonated molecule [M+H]⁺, which allows for the determination of the molecular weight.[12][13]

  • EI-MS: This hard ionization technique will lead to the fragmentation of the molecular ion. The most probable fragmentation pathways involve the cleavage of the bond between the pyrrolidine and imidazole rings. The charge can be retained by either the pyrrolidine or the imidazole fragment. Further fragmentation of the pyrrolidine ring is also expected.[8][12][14][15]

G M [C7H11N3]+• m/z = 137 F1 [C4H8N]+ m/z = 70 M->F1 Loss of C3H3N2• F2 [C3H4N2]+• m/z = 68 M->F2 Loss of C4H7N F3 [C2H5N]+• m/z = 43 F1->F3 Loss of C2H3

Figure 2: Proposed EI-MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

  • ESI-MS:

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

    • Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via an LC system.

  • EI-MS:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized before ionization.

    • Ionization: Bombard the gaseous sample with a beam of high-energy electrons (typically 70 eV).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchPyrrolidine
3100 - 3150C-H stretch (aromatic)Imidazole
2850 - 2960C-H stretch (aliphatic)Pyrrolidine
1500 - 1600C=N and C=C stretchImidazole ring
1450 - 1490C-H bend (aliphatic)Pyrrolidine
1000 - 1300C-N stretchBoth rings

Rationale for IR Absorptions:

  • N-H Stretch: The secondary amine in the pyrrolidine ring will show a characteristic stretching vibration in the 3300-3500 cm⁻¹ region.[16][17][18][19]

  • C-H Stretches: The aromatic C-H bonds of the imidazole ring absorb at higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H bonds of the pyrrolidine ring (<3000 cm⁻¹).[9]

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will appear in the 1500-1600 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibrations for both the pyrrolidine and imidazole rings will be present in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or as a mull (e.g., Nujol).

  • Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr/Nujol) should be recorded and subtracted from the sample spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and technically sound framework for the characterization of this compound. The predicted NMR, MS, and IR spectra are based on the well-established spectroscopic properties of the constituent pyrrolidine and imidazole moieties. This information is invaluable for researchers and scientists in the field of drug development for confirming the identity and purity of this important heterocyclic compound. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
  • Yuan, B., Zhao, D., Wu, Q., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis, characterization and in vitro anti-HIV and anticancer activities of new 2-[5-(4-substituted phenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole derivatives. Journal of Saudi Chemical Society, 18(5), 509-516.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Xie, M., Matsuda, Y., & Fujii, A. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 41-46.
  • Hunter, C. A., & Packer, M. J. (2000). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy.
  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Spectrochimica Acta Part A: Molecular Spectroscopy, 48(11-12), 1713-1720.
  • Kumar, A., & Selvam, P. (2016). Synthesis, spectral characterization, and catalytic activity of imidazole-based ionic liquids. Journal of Molecular Liquids, 223, 103-109.
  • Vyskocilová, P., Hornik, P., Friedecký, D., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
  • Alkorta, I., Elguero, J., & Denisov, G. S. (2002). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. The Journal of Physical Chemistry A, 106(42), 9625-9633.
  • Kerru, N., Gummidi, L., Maddila, S., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5093.
  • Jackson, G. P., & Colyer, C. L. (2020).
  • Landis, C. R., & Presto, A. A. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2539–2548.
  • Paz, V., Claramunt, R. M., Elguero, J., & Foces-Foces, C. (2007). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 12(4), 875-893.
  • Tan, X., & Lindsey, J. S. (2006). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3) of 9a. The Journal of Organic Chemistry, 71(19), 7359-7374.
  • Echegoyen, L., & Palkar, A. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry–A European Journal, 13(29), 8294-8301.
  • NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reedijk, J. (1980). The infrared spectra of imidazole complexes of first transition series metal(ii) nitrates and perchlorates. Journal of Molecular Structure, 68, 135-145.
  • Jackson, G. P., & Colyer, C. L. (2020). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • Wang, Y., & Voth, G. A. (2010). Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. The Journal of Physical Chemistry B, 114(26), 8723–8732.
  • Flores-Parra, A., & Contreras, R. (2000). 13 C-and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(2), 117-152.
  • Spanget-Larsen, J., & Hansen, P. E. (2006). The mass spectra of imidazole and 1-methylimidazole. Journal of Mass Spectrometry, 41(10), 1297-1307.
  • Yurdakul, Ş., & Güllüoğlu, M. T. (2004). Spectroscopic and electrochemical observation of hydrogen-bonded imidazole and 2-aminoimidazole clusters. Journal of Molecular Structure, 702(1-3), 59-66.
  • Heravi, M. M., & Oskooie, H. A. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 9(4), 1787-1792.
  • NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
  • Al-Hourani, B. J. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-978.
  • Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 387-390.
  • De Kimpe, N., & De Cock, W. (1981). 13C-NMR Shift Increments for 3-Substituted Pyridines. Heterocycles, 16(5), 777-782.
  • Pospisil, J. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?.
  • Yan, J., & Wang, J. (2019).
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Boykin, D. W., & Kumar, A. (2020).
  • Presto, A. A. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. University of Arizona.
  • Wiley. (n.d.). Pyrrolidine - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • Yurdakul, Ş., & Güllüoğlu, M. T. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 439-446.
  • Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange.
  • Wiley. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Chemistry LibreTexts.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubChem. (n.d.). Pyrrolidine.
  • Lindsey, J. S. (2006). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3) of 9a.
  • Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 773-778.
  • Wikipedia. (n.d.).

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel and potent biological activities. 1-(Pyrrolidin-3-YL)-1H-imidazole represents such a molecule, integrating the well-established imidazole nucleus with the versatile pyrrolidine scaffold. The imidazole ring is a cornerstone of many biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. This versatility is largely attributed to the imidazole nitrogen atoms' capacity to engage in crucial hydrogen bonding and other non-covalent interactions with various biological targets. Complementing this is the pyrrolidine ring, a saturated heterocycle that imparts a three-dimensional architecture to molecules, enhancing their ability to explore pharmacophore space and often improving physicochemical properties such as solubility.

Despite the therapeutic promise suggested by its constituent moieties, the specific mechanism of action of this compound remains to be elucidated. This guide, therefore, adopts the perspective of a senior application scientist, moving beyond a simple recitation of facts to propose a comprehensive, multi-pronged research strategy. Our objective is to delineate a logical and technically sound pathway for uncovering the biological activities and molecular targets of this compound. We will present a series of hypothesized mechanisms of action and detail the requisite experimental protocols to systematically investigate each hypothesis. This document is designed to be a self-validating system of inquiry, where each experimental stage is informed by the preceding results, ensuring a rigorous and efficient elucidation of the compound's pharmacological profile.

Part 1: Hypothesized Mechanisms of Action

Given the rich pharmacology of imidazole and pyrrolidine derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses will form the foundation of our investigational plan.

  • Hypothesis 1: Antimicrobial Agent. Many imidazole-containing compounds exhibit potent antimicrobial activity by interfering with essential cellular processes in bacteria and fungi. Potential mechanisms include the disruption of cell wall synthesis or the inhibition of protein synthesis[1][2]. The pyrrolidine moiety could enhance cellular uptake or improve interaction with the molecular target.

  • Hypothesis 2: Enzyme Inhibitor. The structural features of this compound make it a candidate for an enzyme inhibitor. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can provide specific steric and electronic interactions. Potential targets could include kinases, proteases, or metabolic enzymes.

  • Hypothesis 3: Receptor Modulator. The compound could act as a ligand for various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. The nitrogen atoms in both rings can participate in key binding interactions within receptor pockets.

Part 2: A Step-by-Step Experimental Plan for Elucidating the Mechanism of Action

This section outlines a detailed, phased experimental approach to systematically investigate the hypothesized mechanisms of action.

Phase I: Initial Screening and In Vitro Characterization

The initial phase focuses on broad-spectrum screening to identify the primary biological activity of this compound.

The first step is to assess the compound's potential as an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay [3]

  • Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Grow selected bacterial and fungal strains to the mid-logarithmic phase. Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Add the microbial inoculum to the wells containing the compound dilutions. Include positive (microbes with no compound) and negative (broth only) controls. Incubate the plates under appropriate conditions for the test organisms (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4].

Microorganism Gram Stain Hypothetical MIC (µg/mL)
Staphylococcus aureusPositive8
Escherichia coliNegative>128
Pseudomonas aeruginosaNegative>128
Candida albicansN/A (Fungus)16

Table 1: Hypothetical antimicrobial susceptibility data for this compound.

If antimicrobial activity is observed, the next step is to determine the general mechanism by assessing the effect on the synthesis of major macromolecules.[2]

Experimental Protocol: Radiolabeling Assay [5]

  • Bacterial Culture: Grow the susceptible bacterial strain in the presence of sub-lethal concentrations of the compound.

  • Radiolabel Incorporation: At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis to aliquots of the culture.

  • Measurement: After a short incubation, precipitate the macromolecules and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the rate of incorporation of each precursor in treated versus untreated cells. A specific inhibition of one pathway suggests the compound's primary mode of action.

Macromolecular_Synthesis_Assay cluster_setup Experimental Setup cluster_labeling Radiolabeling cluster_analysis Analysis bacterial_culture Bacterial Culture + Compound dna [³H]thymidine (DNA) bacterial_culture->dna Pulse Label rna [³H]uridine (RNA) bacterial_culture->rna Pulse Label protein [³H]leucine (Protein) bacterial_culture->protein Pulse Label cell_wall [¹⁴C]NAG (Cell Wall) bacterial_culture->cell_wall Pulse Label measurement Measure Incorporated Radioactivity dna->measurement rna->measurement protein->measurement cell_wall->measurement comparison Compare Treated vs. Untreated measurement->comparison moa Identify Inhibited Pathway comparison->moa Affinity_Chromatography probe Synthesize Biotinylated Compound Probe beads Immobilize Probe on Streptavidin Beads probe->beads lysate Incubate with Cell Lysate beads->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms target Candidate Target Protein(s) ms->target Signaling_Pathway Compound This compound Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Signaling Protein A Target->Downstream1 Phosphorylation Downstream2 Signaling Protein B Target->Downstream2 Phosphorylation pDownstream1 p-Signaling Protein A Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) pDownstream1->Cellular_Response pDownstream2 p-Signaling Protein B pDownstream2->Cellular_Response

Sources

A Technical Guide to the Identification of Potential Biological Targets for 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1-(Pyrrolidin-3-YL)-1H-imidazole represents a compelling scaffold for drug discovery, integrating the pharmacologically significant pyrrolidine and imidazole moieties. The five-membered pyrrolidine ring offers a three-dimensional structure that can effectively explore pharmacophore space, while the electron-rich imidazole ring is a common feature in molecules that bind a wide array of enzymes and receptors.[1][2] However, the specific biological targets of this particular compound are not yet elucidated. This guide outlines a comprehensive, multi-pronged strategy for the de-orphaning of this compound, moving from computational prediction to robust experimental validation. We provide a strategic framework, detailed experimental protocols, and the underlying scientific rationale necessary for researchers and drug development professionals to systematically identify and validate its molecular targets, thereby unlocking its therapeutic potential.

Introduction to this compound: A Scaffold of Interest

Target identification is a cornerstone of modern drug discovery, providing the mechanistic understanding required to optimize lead compounds, predict potential side effects, and develop effective therapies.[3] The molecule this compound is a small molecule of significant interest due to the proven therapeutic relevance of its constituent chemical scaffolds.

Chemical Structure and Properties

The foundational step in any target identification campaign is to understand the physicochemical characteristics of the molecule .

PropertyValueSource
CAS Number 64074-20-0[4][5]
Molecular Formula C₇H₁₁N₃[4]
Molecular Weight 137.18 g/mol [4]
Hydrogen Bond Donors 1 (Primary Amine)PubChem
Hydrogen Bond Acceptors 2 (Imidazole Nitrogens)PubChem
Predicted LogP Varies by algorithmPubChem
Structure Chemical structure of this compoundPubChem
The Pharmacological Significance of the Imidazole and Pyrrolidine Scaffolds

The rationale for investigating this compound stems from the extensive biological activities associated with its core structures.

  • The Imidazole Moiety: This five-membered heterocycle is a privileged structure in medicinal chemistry.[6] Its two nitrogen atoms allow it to act as a proton donor and acceptor, facilitating key interactions with biological targets.[7] Imidazole derivatives have demonstrated a vast range of activities, including anticancer (e.g., kinase inhibitors), antifungal, antibacterial, and anti-inflammatory properties.[2][8] The ring can bind to enzymes and receptors, and even intercalate with DNA, making it a versatile pharmacophore.[6]

  • The Pyrrolidine Scaffold: As a saturated, non-planar five-membered ring, pyrrolidine is a crucial building block in drug design.[1][9] Its three-dimensional nature provides an advantage over flat aromatic rings for exploring the complex topology of protein binding pockets.[1] Pyrrolidine-containing compounds exhibit a wide array of biological effects, including acting as antagonists for receptors like the histamine H3 receptor, and showing potential as anticancer, antiviral, and antidiabetic agents.[10][11]

The combination of these two scaffolds in a single molecule suggests a high probability of biological activity, necessitating a systematic approach to identify its specific molecular partners.

A Strategic Framework for Target Discovery

A successful target identification campaign integrates computational and experimental approaches. This phased strategy maximizes efficiency by using predictive models to guide resource-intensive laboratory work.

G A In Silico Target Prediction (Computational Screening) C Phenotypic Screening (Cell-Based Assays) A->C B Pharmacophore Analysis (Literature-Based) B->C D Direct Target Engagement (Biochemical Methods) C->D E Confirmation of Binding (e.g., CETSA, SPR) D->E Putative Targets F Functional Validation (Enzymatic Assays, Genetic Knockdown) E->F G A Input: this compound (SMILES/SDF format) B Ligand-Based Screening (e.g., TargetHunter, SwissTargetPrediction) A->B C Structure-Based Screening (Panel Docking against PDB library) A->C D Data Integration & Prioritization B->D C->D E List of High-Confidence Potential Targets D->E

Caption: A conceptual in silico target prediction workflow.

This process will yield a prioritized list of candidate targets (e.g., kinases, GPCRs, ion channels) that can be taken forward for experimental validation.

Experimental Methodologies for Target Identification

While in silico methods provide hypotheses, experimental validation is essential to confirm direct physical interaction between the small molecule and its target protein(s). [12]We will detail two powerful and complementary approaches: a classic affinity-based method and a modern label-free method.

Affinity-Based Pull-Down: A Foundational Approach

This technique remains one of the most widely used methods for target identification. [3][13]It involves immobilizing the small molecule on a solid support and using it as "bait" to capture binding proteins from a cell lysate.

The core principle is to covalently attach this compound to a resin (e.g., agarose beads) via a linker. [3]The choice of attachment point is critical; it must be at a position on the molecule that is not essential for target binding. Based on the structure, the primary amine on the pyrrolidine ring is an ideal attachment point as it allows the key imidazole pharmacophore to remain accessible.

G A Step 1: Immobilize Compound on Agarose Beads B Step 2: Incubate Beads with Cell Lysate A->B C Step 3: Wash Beads to Remove Non-specific Binders B->C D Step 4: Elute Bound Proteins C->D E Step 5: Protein Identification (SDS-PAGE & LC-MS/MS) D->E

Caption: Workflow for an affinity chromatography experiment.

  • Synthesis of Immobilized Ligand:

    • React this compound with an N-Hydroxysuccinimide (NHS)-activated sepharose resin. The primary amine of the pyrrolidine will react with the NHS ester to form a stable amide bond, covalently linking the compound to the beads.

    • Expertise Note: Include a long, flexible linker (e.g., polyethylene glycol, PEG) between the bead and the compound to minimize steric hindrance and allow the ligand to access protein binding pockets more easily. [3] * Thoroughly wash the beads to remove any unreacted compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a human cancer cell line like HeLa or a neuronal line like SH-SY5Y) to a high density.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.

  • Affinity Pull-Down:

    • Incubate a defined amount of the clarified lysate (e.g., 1-5 mg of total protein) with the compound-conjugated beads.

    • Self-Validating Control: In a parallel tube, incubate an equal amount of lysate with control beads (resin that has been blocked but has no compound attached). This is crucial to identify proteins that bind non-specifically to the matrix itself.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done by:

      • Competitive Elution: Incubating with a high concentration of the free, unmodified this compound. This is the most specific method.

      • Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer. This is less specific but highly effective.

  • Analysis:

    • Separate the eluted proteins on an SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the control lane.

    • Identify the proteins using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Drug Affinity Responsive Target Stability (DARTS): A Label-Free Strategy

The DARTS method is a powerful alternative that does not require chemical modification of the small molecule. [13][14]It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to digestion by proteases. [3]

By treating a cell lysate with a protease in the presence or absence of the drug, one can identify target proteins. Proteins that are protected from digestion by the drug will remain intact and can be identified by mass spectrometry.

G A Step 1: Prepare Cell Lysate B Step 2: Aliquot Lysate into (A) Vehicle Control (B) Drug-Treated A->B C Step 3: Add Protease (e.g., Pronase) to all samples B->C D Step 4: Stop Digestion & Denature C->D E Step 5: Analyze Protein Levels (SDS-PAGE or LC-MS/MS) D->E

Sources

Navigating the Supply and Synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-imidazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. 1-(Pyrrolidin-3-YL)-1H-imidazole, in particular, serves as a crucial building block for the synthesis of a wide range of therapeutic agents. This technical guide provides an in-depth analysis of the availability of this key starting material, offering a dual perspective on direct procurement versus de novo synthesis. We will explore the commercial landscape, delve into robust synthetic methodologies, and provide a comparative framework to aid researchers in making informed decisions for their drug discovery and development programs.

Introduction: The Significance of the Pyrrolidin-3-yl Imidazole Moiety

The fusion of a pyrrolidine ring and an imidazole heterocycle gives rise to a molecular architecture with significant therapeutic potential. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in natural products and FDA-approved drugs, often conferring favorable pharmacokinetic properties. The imidazole ring, an aromatic heterocycle with two nitrogen atoms, is a versatile pharmacophore known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The combination of these two rings in this compound creates a versatile scaffold for the development of novel therapeutics targeting a range of diseases. Its derivatives have been investigated for their potential as inhibitors of various enzymes and as modulators of receptor activity.

Commercial Availability: A Direct Path to Your Starting Material

For research groups prioritizing rapid advancement of their projects, direct procurement of this compound is a viable and efficient option. Several chemical suppliers offer this compound, often with detailed specifications regarding purity and analytical data.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberPurityNotes
Synblock64074-20-0≥98%Available as a racemate.[1]
BLDpharm64074-20-0Not specifiedListed in their catalog.
BLDpharm147081-64-9Not specified(S)-enantiomer, requires cold-chain transportation.[2]

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify availability and lead times directly with the suppliers.

Key Considerations for Procurement:

  • Chirality: The compound is available as a racemate and as the (S)-enantiomer. The choice will depend on the specific stereochemical requirements of the target molecule.

  • Purity: For drug discovery applications, high purity (typically >98%) is essential to avoid complications in subsequent reactions and biological assays.

  • Scale: Availability may vary for research quantities (mg to g) versus bulk quantities (kg).

  • Cost: The price of the starting material can be a significant factor, especially for large-scale synthesis.

De Novo Synthesis: A Flexible and Cost-Effective Alternative

While direct purchase offers convenience, in-house synthesis of this compound can provide greater flexibility, potential cost savings for large-scale production, and access to custom analogs. The most logical and widely applicable synthetic strategy involves the coupling of a protected 3-substituted pyrrolidine with imidazole, followed by deprotection.

Retrosynthetic Analysis

A common retrosynthetic approach for this compound involves disconnecting the C-N bond between the pyrrolidine and imidazole rings. This leads to a protected 3-halopyrrolidine or a pyrrolidine with a suitable leaving group at the 3-position, and imidazole. The pyrrolidine nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group, which is stable under the conditions of the coupling reaction and can be readily removed.

Retrosynthesis Target This compound Intermediate1 N-Boc-3-(1H-imidazol-1-yl)pyrrolidine Target->Intermediate1 Deprotection Precursor1 N-Boc-3-halopyrrolidine (or other leaving group) Intermediate1->Precursor1 N-Alkylation Precursor2 Imidazole Intermediate1->Precursor2 N-Alkylation

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway

A robust and well-documented approach proceeds via the mesylation of commercially available N-Boc-3-hydroxypyrrolidine, followed by nucleophilic substitution with imidazole and subsequent deprotection.

Synthetic Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A N-Boc-3-hydroxypyrrolidine B N-Boc-3-(methylsulfonyloxy)pyrrolidine A->B MsCl, Et3N, DCM C N-Boc-3-(1H-imidazol-1-yl)pyrrolidine B->C Imidazole, NaH, DMF D This compound C->D TFA or HCl in Dioxane Decision_Framework Start Need this compound? Urgent Is the need urgent? Start->Urgent Small_Scale Is it for small-scale screening? Urgent->Small_Scale No Purchase Decision: Purchase Urgent->Purchase Yes Expertise Is synthetic expertise available? Small_Scale->Expertise No Small_Scale->Purchase Yes Large_Scale Is it for large-scale synthesis? Expertise->Large_Scale Yes Expertise->Purchase No Analogs Are analogs or derivatives needed? Large_Scale->Analogs No Synthesize Decision: Synthesize Large_Scale->Synthesize Yes Analogs->Purchase No Analogs->Synthesize Yes

Sources

"1-(Pyrrolidin-3-YL)-1H-imidazole" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only. It is not intended to be a substitute for professional scientific advice. Always consult with a qualified professional before undertaking any research or experimental work.

Introduction

The landscape of modern drug discovery is continually evolving, with an increasing emphasis on the development of novel molecular scaffolds that offer unique three-dimensional diversity and opportunities for specific biological interactions. Among the vast array of heterocyclic compounds, the pyrrolidinyl-imidazole moiety has emerged as a privileged structure in medicinal chemistry. The fusion of the saturated, non-planar pyrrolidine ring with the aromatic, electron-rich imidazole ring creates a versatile scaffold with significant potential for interacting with a wide range of biological targets, including enzymes and G protein-coupled receptors (GPCRs).[1] This technical guide provides a comprehensive overview of 1-(Pyrrolidin-3-YL)-1H-imidazole, a representative member of this promising class of compounds. We will delve into its fundamental molecular and chemical properties, outline a representative synthetic approach, and explore its potential applications in drug discovery based on the known pharmacology of related analogues.

Core Molecular and Chemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development.

Molecular Formula and Weight

The elemental composition and molecular weight are foundational data points for any chemical entity.

Parameter Value
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS Number 64074-20-0

Source: Synblock.[2]

Chemical Structure and IUPAC Nomenclature

The precise arrangement of atoms and the systematic naming of the compound are crucial for unambiguous identification.

IUPAC Name: this compound

G cluster_imidazole Imidazole Ring cluster_pyrrolidine Pyrrolidine Ring N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C5->N1 N_pyr N C1_pyr C N_pyr->C1_pyr C2_pyr C C1_pyr->C2_pyr C3_pyr C3' C2_pyr->C3_pyr C3_pyr->N1 N-C Bond C4_pyr C C3_pyr->C4_pyr C4_pyr->N_pyr caption Figure 1: Chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Characterization: A Technical Overview

Representative Synthetic Workflow

The synthesis of N-aryl and N-alkyl imidazoles is a well-established area of organic chemistry. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring by the imidazole anion.

G cluster_synthesis Synthetic Pathway Start Pyrrolidine Precursor (e.g., 3-halopyrrolidine or 3-tosyloxypyrrolidine) Reaction Nucleophilic Substitution (SN2) Start->Reaction Imidazole Imidazole Imidazole->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product caption Figure 2: A generalized workflow for the synthesis.

Caption: A generalized workflow for the synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a hypothetical, yet chemically sound, procedure for the synthesis of this compound. It is based on standard laboratory techniques and should be adapted and optimized by a qualified chemist.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of N-Boc-3-tosyloxypyrrolidine:

    • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq).

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

  • N-Alkylation of Imidazole:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.1 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-Boc-3-tosyloxypyrrolidine (1.0 eq) in anhydrous DMF.

    • Heat the reaction to 60 °C and stir overnight.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).

  • Boc-Deprotection:

    • Dissolve the purified N-Boc-1-(pyrrolidin-3-YL)-1H-imidazole in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M NaOH.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Technique Expected Data
¹H NMR Signals corresponding to the protons on the pyrrolidine and imidazole rings. The chemical shifts and coupling constants will be indicative of the connectivity.
¹³C NMR Resonances for the seven unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 138.10).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is scarce in the public domain, the broader class of pyrrolidinyl-imidazole derivatives has shown significant promise in various therapeutic areas. This allows for informed speculation on its potential applications.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The imidazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the kinase. The pyrrolidine moiety can provide key interactions in other regions of the active site, contributing to both potency and selectivity.[3][4] For instance, derivatives of pyrrole-imidazole have been investigated as inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory pathways.[5]

G cluster_kinase Kinase Inhibition cluster_pathway Signaling Pathway Molecule This compound ATP_Site ATP Binding Site Molecule->ATP_Site Potential Binding Kinase_Activation Kinase Activation Molecule->Kinase_Activation Blocks Kinase Protein Kinase Kinase->ATP_Site Allosteric_Site Allosteric Site Kinase->Allosteric_Site Upstream Upstream Signal Upstream->Kinase_Activation Downstream Downstream Signaling (e.g., Proliferation, Inflammation) Kinase_Activation->Downstream Block Inhibition caption Figure 3: Potential mechanism as a kinase inhibitor.

Caption: Potential mechanism as a kinase inhibitor.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent another major class of drug targets, involved in a vast array of physiological processes. The structural features of this compound, including its basic nitrogen atoms and three-dimensional shape, make it a candidate for interaction with the binding pockets of GPCRs.[6][7] Depending on the specific receptor and the nature of the interaction, the compound could act as an agonist, antagonist, or allosteric modulator.

Conclusion

This compound is a molecule of significant interest from a medicinal chemistry perspective. Its structural composition, combining the favorable properties of both the pyrrolidine and imidazole rings, positions it as a valuable scaffold for the development of novel therapeutics. While specific biological data for this compound remains to be fully elucidated in the public domain, the extensive research on related analogues strongly suggests its potential as a modulator of key biological targets such as protein kinases and GPCRs. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its pharmacological profile. As the quest for new and effective drugs continues, the exploration of such privileged scaffolds will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(14), 4153. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(11), 1126–1131. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). ResearchGate. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5947–5968. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Molecules, 28(13), 5081. Available at: [Link]

  • Imidazole derivatives, processes for preparing them and their uses. (2009). Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(21), 6499. Available at: [Link]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021). Google Patents.
  • Pyrrolidine derivatives and method of synthesizing these. (2004). Google Patents.
  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. (2019). Journal of Medicinal Chemistry, 62(4), 1816–1833. Available at: [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. (2015). Frontiers in Pharmacology, 6, 26. Available at: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). European Journal of Medicinal Chemistry, 258, 115594. Available at: [Link]

  • How ligands illuminate GPCR molecular pharmacology. (2017). Cell, 170(3), 414–427. Available at: [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. Available at: [Link]

  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. (2023). Molbank, 2023(4), M1759. Available at: [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018). European Patent Office. Available at: [Link]

  • A METHOD OF PREPARATION OF HIGHLY PURE VILDAGLIPTIN. (2010). WIPO (PCT).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules, 26(16), 4947. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (2019). Universal Journal of Pharmaceutical Research, 4(4), 28-33. Available at: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). E-Journal of Chemistry, 9(4), 1837-1843. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). ACS Omega, 7(3), 2824–2841. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega, 8(47), 44969–44985. Available at: [Link]

  • 1-(pyrrolidine-1-carbonyl)-1h-imidazole. PubChemLite. Available at: [Link]

  • 2-(pyrrolidin-3-yl)-1h-imidazole dihydrochloride. PubChemLite. Available at: [Link]

  • Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. (1996). The Journal of Steroid Biochemistry and Molecular Biology, 57(1-2), 73-77. Available at: [Link]

  • Trends in GPCR drug discovery: new agents, targets and indications. (2019). Nature Reviews Drug Discovery, 18(12), 929–945. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core principles and practical methodologies for assessing the solubility of the heterocyclic compound 1-(Pyrrolidin-3-YL)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to establish a framework for robust, self-validating solubility assessment. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and pharmaceutical science to predict its solubility behavior and provide detailed protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial synthesis to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate success. Poor solubility can lead to a cascade of developmental hurdles, including unreliable results in in vitro assays, poor absorption and bioavailability, and difficulties in formulation.[1][2]

This compound, with its constituent pyrrolidine and imidazole moieties, presents an interesting scaffold for medicinal chemistry. The imidazole ring is a common feature in many marketed drugs and natural products, valued for its ability to engage in various biological interactions.[3][4] The pyrrolidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties. Understanding the solubility of this combined scaffold is therefore a critical first step in evaluating its potential as a drug lead. This guide will provide the foundational knowledge and practical steps to thoroughly characterize the solubility of this compound and similar novel chemical entities.

Predicted Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic features. For this compound, we can infer its likely behavior by examining its constituent parts.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted CharacteristicRationale and Impact on Solubility
Molecular Formula C7H11N3[5]---
Molecular Weight 137.18 g/mol [5]The relatively low molecular weight is generally favorable for solubility.[6]
Polarity PolarThe presence of three nitrogen atoms, capable of hydrogen bonding, and the polar nature of both the imidazole and pyrrolidine rings suggest significant polarity.[3][7] Polar compounds tend to be more soluble in polar solvents like water.[6][7]
Hydrogen Bond Donors/Acceptors Likely 1-2 donors (N-H on pyrrolidine and potentially imidazole) and 2-3 acceptors (nitrogen atoms).The ability to form hydrogen bonds with water is a primary driver of aqueous solubility.
pKa (Predicted) BasicThe pyrrolidine nitrogen is expected to be basic (pKa ~10-11), and the imidazole ring is amphoteric but typically acts as a base in physiological conditions (pKa of conjugate acid ~7).[4] The presence of basic centers means that solubility will be highly dependent on pH.[8][9]
LogP (Predicted) LowThe polar nature of the molecule suggests a low octanol-water partition coefficient (LogP), indicating a preference for aqueous environments over lipid environments.

The key takeaway from this predictive analysis is the anticipated strong influence of pH on the aqueous solubility of this compound. As the pH of the medium decreases, the nitrogen atoms will become protonated, forming charged species that are significantly more soluble in water.[9]

Core Concepts in Solubility Assessment: Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[2][10]

  • Kinetic Solubility : This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and observing for precipitation.[1][2] It is a high-throughput method well-suited for the early stages of drug discovery, such as lead identification, to quickly flag compounds with potential solubility liabilities.[2][10] However, it can sometimes overestimate the true solubility because the initial dissolution in an organic solvent can lead to supersaturated aqueous solutions.[11]

  • Thermodynamic Solubility : This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[9][12] It is a more time- and resource-intensive measurement, often employing the "shake-flask" method, and is considered the gold standard for obtaining accurate solubility data.[13] This measurement is critical for later stages of drug development, including lead optimization and formulation.[1][10]

The choice between these two assays is dictated by the stage of the research program. For a novel compound like this compound, an initial kinetic solubility screen would be a logical first step, followed by a more rigorous thermodynamic solubility determination as it progresses through the discovery pipeline.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic aqueous solubility of this compound.

Kinetic Solubility Assay Protocol

This protocol is designed for a high-throughput assessment and relies on the detection of precipitation as a compound is diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound (as a 10 mM stock solution in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for analysis)

  • Automated liquid handler (recommended) or multichannel pipettes

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Methodology:

  • Preparation of Compound Dilution Plate:

    • In a 96-well plate, create a serial dilution of the 10 mM stock solution of this compound in DMSO. A typical dilution series would range from 10 mM down to low micromolar concentrations.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

    • Transfer a small volume (e.g., 2 µL) from the compound dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%, which is generally well-tolerated in many subsequent biological assays.

  • Incubation and Precipitation Detection:

    • Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[1]

    • Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[14]

    • Alternatively, the concentration of the dissolved compound can be quantified after filtration or centrifugation of the precipitate using a suitable analytical method like HPLC-UV or LC-MS.[1][15]

Data Analysis:

The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DMSO_Stock 10 mM Stock in DMSO Serial_Dilution Serial Dilution in DMSO DMSO_Stock->Serial_Dilution Add_to_PBS Add to PBS (pH 7.4) Serial_Dilution->Add_to_PBS Incubate Incubate & Shake (2h, 25°C) Add_to_PBS->Incubate Nephelometry Nephelometry Incubate->Nephelometry Precipitation Detection HPLC_UV HPLC-UV/LC-MS Incubate->HPLC_UV Quantification after Filtration/Centrifugation Result Kinetic Solubility Value Nephelometry->Result HPLC_UV->Result

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This protocol determines the equilibrium solubility and is considered the "gold standard."[13]

Materials:

  • This compound (solid powder)

  • Aqueous buffers at various pH values (e.g., pH 3.0, 5.0, 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV or LC-MS system for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate vials containing the different pH buffers. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[1][16]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[15]

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Analyze the filtered samples and the standards using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

Data Analysis:

The thermodynamic solubility is the concentration of the compound in the filtered supernatant. This should be determined for each pH value tested.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis Solid_Compound Excess Solid Compound Shake_Flask Shake/Incubate (24-48h) Solid_Compound->Shake_Flask Buffers Aqueous Buffers (various pH) Buffers->Shake_Flask Filter Filter Supernatant Shake_Flask->Filter Quantify Quantify by HPLC/LC-MS Filter->Quantify Result Thermodynamic Solubility Value Quantify->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of this compound

Several environmental factors can significantly impact the solubility of a compound. For this compound, the following are expected to be most influential:

  • pH : As predicted, pH is likely the most critical factor.[8] Due to the basic nature of the pyrrolidine and imidazole nitrogens, the compound's solubility is expected to increase dramatically at lower pH values due to protonation and salt formation.[9] A pH-solubility profile, determined using the thermodynamic solubility method at various pH points, is essential for understanding its behavior in different physiological environments (e.g., the stomach vs. the intestine).

  • Temperature : For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[6][7][17] Therefore, it is likely that this compound will be more soluble at 37°C (physiological temperature) than at room temperature (25°C). However, this should be confirmed experimentally as some compounds exhibit exothermic dissolution.[7]

  • Solvent Polarity : The principle of "like dissolves like" is fundamental to solubility.[7] this compound, being a polar molecule, is expected to have poor solubility in non-polar solvents (e.g., hexane, toluene) and higher solubility in polar protic solvents (e.g., water, ethanol, methanol) that can engage in hydrogen bonding.

Solubility_Factors cluster_pH pH Effect cluster_Temp Temperature Effect cluster_Solvent Solvent Effect Solubility Solubility of This compound pH pH Solubility->pH Temperature Temperature Solubility->Temperature Solvent Solvent Polarity Solubility->Solvent Low_pH Low pH -> Protonation -> Increased Solubility High_pH High pH -> Neutral Form -> Decreased Solubility Inc_Temp Increased Temperature -> Increased Solubility (likely) Polar_Solvent Polar Solvents -> Higher Solubility Nonpolar_Solvent Non-polar Solvents -> Lower Solubility

Caption: Key Factors Influencing Solubility.

Data Interpretation and Reporting

The results of solubility studies should be reported clearly and comprehensively. For kinetic solubility, the value is typically reported as the highest concentration tested that did not show precipitation. For thermodynamic solubility, the concentration (e.g., in µg/mL or µM) should be reported for each pH and temperature condition tested. A plot of solubility versus pH is a highly informative way to present the data and is crucial for predicting in vivo absorption. According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[18]

Conclusion

While experimental data for this compound is not yet widely disseminated, a thorough understanding of its solubility characteristics is achievable through the systematic application of established principles and methodologies. Based on its chemical structure, it is predicted to be a polar molecule whose aqueous solubility is highly dependent on pH. A prudent drug discovery strategy would involve an initial high-throughput kinetic solubility screen to quickly assess its general behavior, followed by a detailed pH-solubility profile determined via the gold-standard shake-flask thermodynamic solubility method. This comprehensive approach will provide the critical data needed to guide formulation development, predict oral bioavailability, and ultimately determine the therapeutic potential of this and other novel chemical entities.

References

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In-Vitro ADME/DMPK in Drug Discovery.
  • Glomme, A., & Bauerschmidt, S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 45(11), 1-25.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • Unknown Source. (n.d.). Factors affecting solubility.
  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • National Center for Biotechnology Information. (n.d.). (R)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • ChemicalBook. (n.d.). This compound hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Potassium;1-pyrrolidin-1-id-3-ylimidazole.
  • National Center for Biotechnology Information. (n.d.). 1-[3-(Pyrrolidin-3-ylmethyl)phenyl]imidazole.
  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
  • Wikipedia. (n.d.). Imidazole.
  • BLDpharm. (n.d.). (S)-1-(Pyrrolidin-3-yl)-1H-imidazole.
  • National Center for Biotechnology Information. (n.d.). Imidazole.
  • BLDpharm. (n.d.). This compound.
  • Domańska, U., Rękawek, A., & Marciniak, A. (2010). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Molecules, 15(10), 7087-7101.
  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole.
  • Al-Obaydi, A. A. M. (2013). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Journal of Applicable Chemistry, 2(6), 1629-1636.
  • Aktaş, M., & Aytac, S. P. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1639-1651.
  • ChemicalBook. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 2-pyrrolidin-1-yl-1H-imidazole.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4).
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2).
  • Patel, R. J., & Patel, K. D. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(4), 48-53.
  • Khan, I., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • BLDpharm. (n.d.). 2-(Pyrrolidin-3-yl)-1H-imidazole.

Sources

"1-(Pyrrolidin-3-YL)-1H-imidazole" structural analogs discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Structural Analogs of 1-(Pyrrolidin-3-YL)-1H-imidazole as Histamine H3 Receptor Antagonists

Foreword: The Strategic Pursuit of Novel Neuromodulators

The intricate network of the central nervous system (CNS) presents a formidable challenge and a profound opportunity for therapeutic intervention. Among the key players in this network is the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other critical neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1] Its role in orchestrating neurotransmitter balance has positioned it as a compelling target for the treatment of cognitive and sleep-wake disorders, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[1] The lead compound, This compound , represents a promising starting point for a new generation of H3 receptor antagonists, combining the essential imidazole motif for receptor recognition with a versatile pyrrolidine scaffold.

This guide provides a comprehensive, field-proven framework for the systematic discovery and optimization of structural analogs of this lead compound. We will delve into the causal reasoning behind each strategic decision, from initial computational analysis to the nuances of chemical synthesis and the rigors of biological validation. Our approach is grounded in the principles of modern medicinal chemistry, emphasizing data-driven design and the creation of self-validating experimental workflows to ensure the scientific integrity of the discovery process.

Section 1: Deconstructing the Lead - Pharmacophore Analysis and Initial SAR Insights

The journey to novel analogs begins with a deep understanding of the lead compound's interaction with the H3 receptor. While a co-crystal structure of this compound with the H3 receptor is not available, extensive research on other H3 antagonists provides a robust foundation for constructing a reliable pharmacophore model.[2][3]

Establishing a Ligand-Based Pharmacophore Model

A ligand-based pharmacophore model is our first step, built upon the common features of known potent H3 antagonists.[4][5] The essential features for H3 antagonist activity are generally recognized as:

  • A Basic Amine Center: Typically, the pyrrolidine nitrogen in our lead compound, which is protonated at physiological pH and forms a crucial ionic interaction with a key aspartate residue (Asp114) in the third transmembrane domain (TM3) of the receptor.[3]

  • An Imidazole Moiety (or a bioisosteric equivalent): This group engages in hydrogen bonding interactions within the receptor's binding pocket, often with residues like Glu206 in TM5.[3][6]

  • A Hydrophobic Region: While our lead is relatively small, this feature is critical for optimization and is often introduced via substituents on the pyrrolidine ring or by extending from the imidazole.[2]

The spatial relationship between these features is paramount. Our initial pharmacophore model, generated using molecular modeling software, will serve as a 3D query for virtual screening and a blueprint for analog design.

Protocol 1: Ligand-Based Pharmacophore Model Generation

  • Ligand Set Preparation: Compile a dataset of at least 15-20 structurally diverse, known H3 antagonists with high affinity (pKi > 8.0). Include compounds with imidazole and non-imidazole cores.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand to ensure the bioactive conformation is likely represented.

  • Feature Mapping: Identify and map key pharmacophoric features (hydrogen bond donors/acceptors, positive ionizable, hydrophobic aromatic/aliphatic) for each ligand.

  • Model Generation: Utilize a suitable algorithm (e.g., HipHop in Catalyst, Phase) to align the ligands and identify the common pharmacophore features. The best model will be selected based on its ability to rationalize the activity of the known ligands and its statistical significance.

  • Model Validation: Validate the pharmacophore model using a test set of active and inactive compounds. A good model should effectively distinguish between these two classes.

Initial Structure-Activity Relationship (SAR) Landscape

Literature on pyrrolidine-containing H3 antagonists provides a wealth of SAR data that informs our initial design strategy.[7][8][9]

Modification SiteObservationImplication for Design
Pyrrolidine Ring Substitution at the 2 or 4 position can enhance potency and introduce vectors for further modification.[9] Stereochemistry is often critical.[10]Explore small alkyl or fluoroalkyl substituents. Synthesize and test individual stereoisomers.
Pyrrolidine Nitrogen Generally requires a basic character for the key ionic interaction.Avoid modifications that significantly reduce pKa. N-alkylation may be tolerated if it doesn't introduce steric hindrance.
Imidazole Ring The 4-substituted imidazole is a classic H3 pharmacophore feature.[11]Maintain this core feature in initial analogs. Consider bioisosteric replacements in later stages.
Linker The direct linkage between the pyrrolidine C3 and imidazole N1 is conformationally restricted.This rigidity can be advantageous. Analogs with different linker lengths or compositions should be considered to explore new binding modes.

Section 2: Rational Analog Design and In Silico Prioritization

With a validated pharmacophore model and initial SAR insights, we can now embark on the rational design of novel analogs. Our strategy will be multifaceted, employing established medicinal chemistry principles to explore the chemical space around our lead compound.

Strategy 1: Bioisosteric Replacement

Bioisosterism is a powerful strategy to modulate physicochemical properties, improve metabolic stability, and explore new interactions within the binding pocket while retaining the core biological activity.[12][13]

  • Pyrrolidine Ring Bioisosteres: The saturated nature of the pyrrolidine ring is important for its 3D shape.[14] We can explore other saturated heterocycles to subtly alter this shape and the basicity of the nitrogen.

    • Piperidine: A six-membered ring that can alter the vector of substituents.[15]

    • Azepane: A seven-membered ring that offers more conformational flexibility.[16]

    • Azaspirocycles: Introduce greater 3D complexity and can explore new regions of the binding pocket.

  • Imidazole Ring Bioisosteres: While the imidazole is a privileged scaffold for H3 antagonists, non-imidazole cores have been successfully developed to mitigate potential issues with cytochrome P450 inhibition.[1][17]

    • Pyrazole: Alters the hydrogen bonding pattern.

    • Triazole (1,2,3- or 1,2,4-): Introduces an additional nitrogen, potentially forming new hydrogen bonds.

    • Oxazole/Thiazole: Replaces a nitrogen with a more lipophilic atom.

The following diagram illustrates the primary avenues for analog design based on our lead scaffold.

G cluster_lead Lead Scaffold: this compound cluster_pyrrolidine Pyrrolidine Modifications cluster_imidazole Imidazole Modifications cluster_linker Linker Modification lead Core Structure p_sub Ring Substitution (e.g., -CH3, -F at C2, C4) lead->p_sub Exploit hydrophobic pockets p_bio Bioisosteric Replacement (Piperidine, Azepane) lead->p_bio Alter 3D shape & pKa i_sub Ring Substitution (e.g., -Cl, -CH3 at C2, C4, C5) lead->i_sub Fine-tune electronics i_bio Bioisosteric Replacement (Pyrazole, Triazole, Oxazole) lead->i_bio Improve PK/ explore new H-bonds l_mod Homologation or Insertion of Heteroatoms lead->l_mod Modify conformational rigidity

Caption: Key strategies for analog design of the lead scaffold.

Strategy 2: Scaffold Hopping and Ring System Elaboration

This strategy involves more significant structural changes, aiming to discover novel intellectual property and potentially entirely new binding modes. Based on our pharmacophore model, we can design new scaffolds that maintain the key 3D arrangement of features. For instance, fusing a ring to the pyrrolidine scaffold can create rigid analogs that lock in a potentially bioactive conformation.

In Silico Prioritization

Synthesizing every designed analog is impractical. We will use computational tools to prioritize the most promising candidates.

Protocol 2: Computational Prioritization of Designed Analogs

  • Pharmacophore Fitting: Screen the designed analogs against the validated pharmacophore model. Compounds with a high fit score are prioritized.

  • Molecular Docking: Dock the high-scoring analogs into a homology model of the H3 receptor (often built using the bovine rhodopsin structure as a template).[3] Analyze the predicted binding poses for favorable interactions (e.g., ionic bond with Asp114, H-bonds with Glu206) and the absence of steric clashes.

  • ADME/Tox Prediction: Use in silico models (e.g., QikProp, ADMET Predictor) to estimate key drug-like properties such as:

    • LogP (lipophilicity)

    • Aqueous solubility

    • Blood-brain barrier penetration (critical for a CNS target)

    • Potential for hERG inhibition

    • Predicted metabolic stability

  • Selection for Synthesis: Select a diverse set of 10-20 analogs for initial synthesis based on a combination of strong pharmacophore fit, favorable docking scores, and promising predicted ADME/Tox profiles.

Section 3: Chemical Synthesis and Characterization

The successful realization of our designed analogs depends on robust and efficient synthetic chemistry. While a specific protocol for this compound is not readily found in the literature, a plausible retrosynthetic analysis points towards a convergent synthesis.

Proposed Synthesis of the Lead Compound and Analogs

A general and adaptable synthetic route involves the coupling of a suitably protected pyrrolidine precursor with an imidazole or its bioisosteric equivalent.

G product This compound deprotection Deprotection (e.g., TFA, H2/Pd) product->deprotection Final Step protected_intermediate Protected Intermediate deprotection->protected_intermediate coupling N-Alkylation (e.g., NaH, Imidazole) protected_intermediate->coupling pyrrolidine 3-Halo- or 3-Tosyloxy-N-Boc-pyrrolidine coupling->pyrrolidine imidazole Imidazole coupling->imidazole

Caption: Proposed retrosynthetic route for the lead compound.

Protocol 3: General Synthesis of this compound Analogs

  • Preparation of the Pyrrolidine Electrophile: Start with commercially available N-Boc-3-hydroxypyrrolidine. Convert the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reaction with TsCl or MsCl in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM). Alternatively, a halide can be introduced via an Appel reaction.

  • N-Alkylation of Imidazole: In an anhydrous polar aprotic solvent (e.g., DMF or THF), deprotonate imidazole (or a substituted imidazole/bioisostere) with a strong base such as sodium hydride (NaH).

  • Coupling Reaction: Add the prepared pyrrolidine electrophile to the solution of the imidazole anion at room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM, or by catalytic hydrogenation if a Cbz group is used.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 4: Biological Evaluation - From In Vitro Affinity to In Vivo Efficacy

A tiered approach to biological evaluation is essential for efficiently identifying the most promising analogs. We will begin with in vitro assays to determine receptor affinity and functional activity, followed by in vivo studies for select candidates.

In Vitro Assays
  • Receptor Binding Assay: This is the primary screen to determine the affinity of the synthesized compounds for the H3 receptor.

Protocol 4: H3 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled H3 antagonist (e.g., [³H]Nα-methylhistamine) and varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C). Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) for each compound by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

  • Functional Assay: To determine whether a compound is an antagonist or an inverse agonist, a functional assay is required. The H3 receptor has high constitutive activity, making it possible to measure inverse agonism.[1]

Protocol 5: [³⁵S]GTPγS Functional Assay

  • Principle: This assay measures the activation of G-proteins coupled to the H3 receptor. Inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.

  • Procedure: Incubate the H3 receptor-expressing cell membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Measurement: After incubation, measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Analysis: Plot the [³⁵S]GTPγS binding against the compound concentration to determine the EC₅₀ and the maximal effect (Eₘₐₓ). A negative Eₘₐₓ value indicates inverse agonism.

In Vivo Pharmacodynamic and Efficacy Models

Compounds that demonstrate high affinity (Ki < 50 nM) and functional antagonism/inverse agonism in vitro will be advanced to in vivo studies.

  • Receptor Occupancy: This study confirms that the compound can cross the blood-brain barrier and engage the target in the CNS.

  • Microdialysis: In freely moving rats, measure the levels of histamine and other neurotransmitters in specific brain regions (e.g., cortex, hippocampus) following administration of the compound. A successful H3 antagonist should increase histamine release.[18]

  • Behavioral Models: Evaluate the efficacy of the lead candidates in animal models of cognitive dysfunction or sleep disorders.[18][19]

    • Novel Object Recognition Test: Assesses learning and memory.

    • Morris Water Maze: Evaluates spatial learning and memory.

    • Rat Dipsogenia Model: A functional in vivo assay where H3 inverse agonists can inhibit water intake induced by an H3 agonist.[19]

Section 5: Data Integration and Iterative Design

The discovery process is cyclical. The data from each round of synthesis and testing must be integrated to refine our understanding of the SAR and to inform the design of the next generation of analogs. Key properties to track and optimize include:

ParameterGoal
In Vitro Potency (Ki) < 10 nM
Functional Activity Antagonist or Inverse Agonist
Selectivity >100-fold vs. other histamine receptors and off-targets
In Vivo Efficacy Dose-dependent activity in a relevant behavioral model
Pharmacokinetics Good oral bioavailability and CNS penetration
Safety No significant hERG inhibition or other off-target liabilities

By systematically applying the principles and protocols outlined in this guide, research teams can efficiently navigate the complex path from a promising lead compound to a potential clinical candidate. The journey requires a blend of rational design, synthetic ingenuity, and rigorous biological validation, all underpinned by a commitment to scientific integrity.

References

  • De Esch, I. J. P., et al. (2000). Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. Journal of Medicinal Chemistry, 43(1), 157-166. [Link]

  • De Esch, I. J. P., et al. (2000). Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. Journal of Medicinal Chemistry. [Link]

  • De Esch, I. J. P., et al. (2000). Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. PubMed. [Link]

  • Schlegel, B., et al. (2002). Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore. PubMed. [Link]

  • De Esch, I. J. P., et al. (2000). Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. ACS Publications. [Link]

  • Letavic, M. A., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. PubMed. [Link]

  • Lim, H. D., et al. (2009). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. PubMed. [Link]

  • Alaka, A., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. [Link]

  • Kathmann, M., et al. (2001). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]

  • Stocking, E. M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. PubMed. [Link]

  • Sasse, A., et al. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. [Link]

  • Faghih, R., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. PubMed. [Link]

  • Santora, V. J., et al. (2008). A new family of H3 receptor antagonists based on the natural product Conessine. PubMed. [Link]

  • Bollikolla, H. B., et al. Scheme 1. synthetic protocol for (±)-1-(pyrrolidin-3-yl)-1H-1, 2, 3-triazole derivatives. ResearchGate. [Link]

  • Sasse, A., et al. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. [Link]

  • Kikelj, D., et al. (1993). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Semantic Scholar. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]

  • Ilovaisky, A. I., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. [Link]

  • Iovino, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Kiss, B., et al. (2018). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. PubMed. [Link]

  • Wijtmans, M., et al. (2011). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. PubMed. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • H3 receptor antagonist. Wikipedia. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. PubMed. [Link]

  • Ray, T. W., et al. (2018). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PMC - PubMed Central. [Link]

  • Bioisosterism. Drug Design Org. [Link]

  • Staszewski, M., et al. (2021). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. PMC - PubMed Central. [Link]

  • A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. ResearchGate. [Link]

Sources

Methodological & Application

"1-(Pyrrolidin-3-YL)-1H-imidazole" use in GPCR binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Guide to Characterizing Novel Small Molecule Ligands: A Hypothetical Application Using 1-(Pyrrolidin-3-YL)-1H-imidazole in G-Protein Coupled Receptor (GPCR) Binding Assays

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: This document provides a comprehensive framework for the initial characterization of novel small molecules targeting G-Protein Coupled Receptors (GPCRs). While specific binding data for the compound this compound is not publicly available, its structure, containing known pharmacophores like pyrrolidine and imidazole, makes it a representative candidate for exploratory screening.[1][2][3][4] We present a detailed, field-proven protocol for a competitive radioligand binding assay, the gold standard for determining ligand affinity, using a hypothetical scenario where this compound (designated herein as "Compound X") is tested against the human Dopamine D2 receptor, a classic Gi-coupled GPCR. Furthermore, we discuss alternative, non-radioactive assay formats and downstream functional assays essential for building a complete pharmacological profile.

Introduction: The Imperative for GPCR Ligand Characterization

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome.[5] Their critical role in transducing extracellular signals into intracellular responses across a vast spectrum of physiological processes makes them exceptionally valuable drug targets.[6][7] It is estimated that approximately 35% of all FDA-approved drugs exert their therapeutic effects by targeting GPCRs.[8][9][10]

The drug discovery pipeline begins with the identification of "hits"—novel chemical entities that interact with a target of interest. The characterization of these hits is a foundational step, and binding assays are paramount in this phase.[11] These assays directly measure the physical interaction between a ligand and a receptor, allowing for the quantification of binding affinity (Kd, Ki) and providing initial insights into structure-activity relationships (SAR).[12][13][14]

This guide uses this compound, a molecule with potential for biological activity, as a model compound to outline the principles and methodologies for GPCR binding analysis.

Part 1: Foundational Concepts - GPCR Signaling

Before initiating a binding assay, it is crucial to understand the target's signaling mechanism. The Dopamine D2 receptor (D2R) is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gαi/o family of heterotrimeric G proteins.[15]

Upon agonist binding, the D2R undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit.[5][7] This activation leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The primary downstream effect of Gαi activation is the inhibition of the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[16] Understanding this pathway is vital, as it provides opportunities for functional validation of binding results.

GPCR_Gi_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor (Inactive) D2R_active Dopamine D2 Receptor (Active) D2R->D2R_active Conformational Change G_protein Gi Protein (αi-GDP, βγ) D2R_active->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked G_alpha_active αi-GTP G_protein->G_alpha_active GDP→GTP Exchange G_beta_gamma βγ G_protein->G_beta_gamma Dissociates Agonist Agonist (e.g., Dopamine) Agonist->D2R Binds G_alpha_active->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Less Activation

Figure 1: Simplified Gi-coupled GPCR signaling pathway.

Part 2: The Gold Standard - Competitive Radioligand Binding

Radioligand binding assays are the benchmark for accurately determining the affinity of unlabeled compounds.[12][13] The principle is based on the competition between the unlabeled test compound (the "competitor," i.e., Compound X) and a radioactive ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.

The assay measures the ability of increasing concentrations of Compound X to displace the radioligand from the D2 receptors. The concentration of Compound X that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). This value is dependent on the concentration and affinity of the radioligand used. Therefore, the IC50 is converted to an absolute inhibition constant (Ki) using the Cheng-Prusoff equation , which represents the intrinsic affinity of the competitor for the receptor.[17]

Competitive_Binding Principle: Unlabeled Compound X competes with Radioligand (L*) for Receptor (R) binding sites. cluster_0 Low [Compound X] cluster_1 High [Compound X] R1 R RL1 R-L L1 L L1->R1 C1 X R2 R RC2 R-X L2 L* C2 X C2->R2

Figure 2: Principle of competitive ligand binding.

Part 3: Experimental Protocol - D2R Competitive Binding Assay

This protocol outlines the steps to determine the Ki of this compound (Compound X) at the human Dopamine D2 receptor.

A. Critical Materials & Reagents

Reagent/MaterialExample SupplierPurpose
Receptor Source In-house or VendorCell membranes from HEK293 or CHO cells stably expressing human D2R.
Radioligand PerkinElmer[³H]-Spiperone (Kd ≈ 0.1-0.3 nM). High-affinity D2R antagonist.
Test Compound N/AThis compound (Compound X).
Non-Specific Definer Sigma-AldrichHaloperidol (10 µM final conc.). Unlabeled ligand to saturate receptors.
Assay Buffer N/A50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Filtration Plate Millipore96-well GF/C filter plate, pre-treated with 0.5% polyethyleneimine (PEI).
Scintillation Cocktail PerkinElmerUltima Gold™ or equivalent.
Instrumentation N/AMicroplate Scintillation Counter (e.g., MicroBeta²).

B. Experimental Workflow

Workflow prep 1. Prepare Reagents - Compound X Dilution Series - Radioligand Solution - Membrane Suspension plate 2. Plate Assay Components - Add Buffer, NSB, or Compound X - Add Radioligand - Add Receptor Membranes prep->plate incubate 3. Incubate Plate - 60 min at 25°C - Allow binding to reach equilibrium plate->incubate filter 4. Terminate Reaction - Rapidly filter over GF/C plate - Wash 3x with ice-cold buffer incubate->filter dry 5. Dry & Count - Dry filter plate - Add scintillation cocktail - Count CPM in scintillation counter filter->dry analyze 6. Analyze Data - Calculate IC50 - Convert to Ki using Cheng-Prusoff dry->analyze

Figure 3: Workflow for a radioligand binding assay.

C. Step-by-Step Methodology

  • Preparation of Compound X Dilutions:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create stock concentrations for the assay (e.g., from 1 mM down to 10 nM).

    • Finally, create intermediate dilutions of these stocks in Assay Buffer. The final DMSO concentration in the assay well should be kept constant and low (≤1%) to avoid artifacts.

  • Assay Plate Setup (96-well format):

    • The final assay volume will be 200 µL. All additions should be performed on ice.

    • Total Binding (TB) wells (n=3): Add 100 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells (n=3): Add 50 µL of Assay Buffer and 50 µL of 40 µM Haloperidol (yields 10 µM final).

    • Competitor wells (n=3 per concentration): Add 50 µL of Assay Buffer and 50 µL of the appropriate 4x concentrated Compound X dilution.

    • Add 50 µL of 4x concentrated [³H]-Spiperone to all wells. The final concentration should be at or near its Kd value (e.g., 0.2 nM).

    • Initiate the binding reaction by adding 50 µL of D2R membrane suspension (e.g., 10-20 µg protein/well) to all wells.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 25°C with gentle agitation. This time should be sufficient to ensure the binding reaction has reached equilibrium.[12][14]

  • Termination and Filtration:

    • Harvest the plate contents onto the pre-treated GF/C filter plate using a cell harvester. This step must be rapid to prevent re-equilibration.

    • Immediately wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate for at least 1 hour in the dark.

    • Count the radioactivity (in Counts Per Minute, CPM) in each well using a microplate scintillation counter.

Part 4: Data Analysis and Interpretation

A. Step-by-Step Data Analysis

  • Determine Specific Binding:

    • Average the CPM values for your triplicates.

    • Calculate the specific binding for each concentration of Compound X: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Normalize Data:

    • Express the data as a percentage of the total specific binding: % Binding = (Specific Binding at [X] / Total Specific Binding) * 100

    • Alternatively, plot as percent inhibition: % Inhibition = 100 - % Binding

  • Generate Competition Curve and IC50:

    • Plot % Binding or % Inhibition (Y-axis) against the log concentration of Compound X (X-axis).

    • Use a non-linear regression model (sigmoidal dose-response, variable slope) in software like GraphPad Prism to fit the curve and determine the LogIC50, from which the IC50 is calculated.[17]

  • Calculate the Ki Value:

    • Use the Cheng-Prusoff equation to convert the relative IC50 to the absolute Ki: Ki = IC50 / (1 + ([L] / Kd))

      • [L] = Concentration of the radioligand ([³H]-Spiperone) used in the assay.

      • Kd = Equilibrium dissociation constant of the radioligand for the receptor. This must be determined experimentally in a separate saturation binding experiment or taken from a reliable source.[18]

B. Hypothetical Data Presentation

ParameterHypothetical ValueDescription
Radioligand [³H]-SpiperoneKd = 0.2 nM, Concentration [L] = 0.2 nM
IC50 95 nMConcentration of Compound X causing 50% displacement.
Ki 47.5 nMCalculated: 95 nM / (1 + (0.2 nM / 0.2 nM))

This Ki value represents the affinity of this compound for the Dopamine D2 receptor under these experimental conditions.

Part 5: Orthogonal Assays for Comprehensive Profiling

While radioligand binding is the gold standard for affinity, a robust pharmacological profile requires confirmation through alternative methods and functional assessment.

  • Fluorescence-Based Assays: These non-radioactive methods offer a safer and often higher-throughput alternative.[19]

    • Fluorescence Polarization (FP): This technique relies on the change in the rotational speed of a fluorescently labeled ligand upon binding to a large receptor protein.[20] A competitive FP assay can be designed where Compound X displaces a fluorescent probe, leading to a decrease in the FP signal. This is a homogenous "mix-and-read" assay, simplifying automation.[21][22]

    • Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor fluorophore.[23] For binding, a labeled receptor (e.g., SNAP-tagged) and a fluorescent ligand are used. For functional assessment, HTRF-based kits are widely available to measure downstream signaling events like cAMP accumulation or GTPγS binding, which is crucial for determining if Compound X is an antagonist (blocks agonist effect) or a potential agonist (elicits a response).[9][24][25][26]

  • Functional Assays: Binding does not equal function. It is essential to determine the functional consequence of Compound X binding to the D2 receptor.

    • cAMP Assay: As D2R is Gi-coupled, an antagonist would block an agonist's ability to inhibit cAMP production, while an agonist would mimic this effect. This can be measured using HTRF or other immunoassay formats.[25]

    • GTPγS Binding Assay: This assay directly measures the first step of G-protein activation—the exchange of GDP for a non-hydrolyzable GTP analog (GTPγS).[27] It provides a direct readout of receptor activation and can distinguish agonists from antagonists.

Conclusion

The characterization of a novel chemical entity like this compound requires a systematic and multi-faceted approach. This guide provides a detailed protocol for determining its binding affinity (Ki) at a representative GPCR target using the gold-standard competitive radioligand binding assay. By explaining the causality behind each step and outlining the necessary data analysis, researchers can confidently establish a foundational piece of the compound's pharmacological profile. For a complete picture, these binding data must be complemented with orthogonal binding technologies and, critically, functional assays to elucidate the compound's true biological activity as an agonist, antagonist, or allosteric modulator.

References

  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. PubMed. [Link]

  • Montana Molecular. (2025). Fluorescence Polarization in GPCR Research.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results.
  • Parker, G. J., et al. (2000). Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. PubMed. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway.
  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway.
  • Stoddart, L. A., et al. (2015). Binding kinetics of ligands acting at GPCRs. PubMed Central. [Link]

  • GeeksforGeeks. (2023). GPCR Signaling Pathway.
  • Creative Diagnostics. (n.d.). GPCR Pathway.
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.
  • Insel, P. A., et al. (2019). GPCRomics: An approach to discover GPCR drug targets. PubMed Central. [Link]

  • Li, M., et al. (2016). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. PubMed Central. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Carter, A., Thompson, K., & Wark, C. (2012). Fluorescent ligand binding assays for GPCRs. BMG LABTECH. [Link]

  • Trinquet, E., et al. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions. [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from NCBI website. [Link]

  • Revvity. (n.d.). Pharmacological validation of a panel of GPCRs with the HTRF GTP Gi binding assay.
  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination.
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4.
  • BenchChem. (n.d.). Basic principles of competitive binding assays.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. PubMed Central. [Link]

  • Zaetta, G. (2021). Ligand-based methods as potential solutions to GPCR drug discovery limitations. Pharmacelera. [Link]

  • PharmaFeatures. (2023). Unlocking GPCR Drug Discovery: Essential Dynamics Ensemble Docking.
  • Scribd. (n.d.). Binding Data Analysis Guide.
  • NCBI. (2021). Analyzing Kinetic Binding Data - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Franco, R., et al. (2020). What are the current trends in G protein-coupled receptor targeted drug discovery? Taylor & Francis Online. [Link]

  • GraphPad. (n.d.). Equation: Kinetics of competitive binding. Retrieved from GraphPad Prism 10 Curve Fitting Guide.
  • Synblock. (n.d.). CAS 64074-20-0 | this compound.
  • Iannuzzi, M., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Sharma, D., & Narasimhan, B. (2020). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research.
  • Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
  • Itoh, Y., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. [Link]

  • Aly, A. A. (2009).
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits.
  • Sharma, D., & Narasimhan, B. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PubMed Central. [Link]

Sources

The Versatile 1-(Pyrrolidin-3-YL)-1H-imidazole Scaffold: A Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Design

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity is paramount. Such structures provide superior navigation of biological space, often leading to enhanced target specificity and improved pharmacokinetic profiles.[1][2] The 1-(pyrrolidin-3-yl)-1H-imidazole scaffold has emerged as a privileged structure, marrying the conformational flexibility and stereochemical richness of the pyrrolidine ring with the diverse hydrogen bonding capabilities and metabolic stability of the imidazole moiety.[3][4] The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of many FDA-approved drugs, valued for its sp³-hybridized carbons that create a globular, three-dimensional shape.[1][5] The imidazole ring, an aromatic heterocycle with two nitrogen atoms, is a common feature in numerous bioactive compounds and is known for its ability to engage in a variety of biological interactions.[4][6] This guide provides a comprehensive overview of the synthetic utility of the this compound scaffold, detailed protocols for the generation of derivative libraries, and methodologies for their biological evaluation against key drug targets.

Core Scaffold: Physicochemical Properties and Strategic Advantages

The this compound core (CAS No. 64074-20-0) possesses a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol .[7] Its strategic advantage in drug design stems from the combination of its two key components:

  • The Pyrrolidine Ring: This saturated heterocycle provides a non-planar structure, allowing for the precise spatial orientation of substituents. The presence of a chiral center at the 3-position offers opportunities for stereoselective interactions with biological targets.[2][3]

  • The Imidazole Moiety: This aromatic ring serves as a versatile interaction hub, capable of acting as a hydrogen bond donor and acceptor. Its electronic properties can be readily modulated through substitution, influencing the overall polarity and basicity of the molecule.[4][6]

This unique combination allows for the creation of diverse chemical libraries with a wide range of physicochemical properties, suitable for targeting various classes of proteins.

Synthetic Strategies for Derivative Library Generation

The generation of a chemically diverse library based on the this compound scaffold is crucial for exploring its full potential in drug discovery. The following sections outline key synthetic approaches.

General Workflow for Scaffold Derivatization

The derivatization strategy typically involves the modification of the pyrrolidine nitrogen, which is a readily accessible synthetic handle.

G cluster_0 Scaffold Preparation cluster_1 Derivatization at Pyrrolidine Nitrogen cluster_2 Purification & Characterization Start This compound Reductive_Amination Reductive Amination (Aldehydes/Ketones) Start->Reductive_Amination Diversification Point Acylation Acylation (Acyl Chlorides/Anhydrides) Start->Acylation Diversification Point Sulfonylation Sulfonylation (Sulfonyl Chlorides) Start->Sulfonylation Diversification Point Alkylation Alkylation (Alkyl Halides) Start->Alkylation Diversification Point Purification Chromatography (e.g., HPLC) Reductive_Amination->Purification Acylation->Purification Sulfonylation->Purification Alkylation->Purification Characterization Spectroscopy (NMR, MS) Purification->Characterization G cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Inhibition by Scaffold Derivatives DNA_Damage Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation PARylation of Histones & Enzymes PARP_Activation->PARylation Recruitment Recruitment of Repair Proteins PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor This compound Derivative Inhibitor->PARP_Activation Inhibition

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis to dramatically reduce reaction times and improve yields compared to conventional heating methods. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and the scientific rationale behind the chosen methodology.

Introduction: The Significance of the Pyrrolidinyl-Imidazole Scaffold and the Advent of Microwave Synthesis

The convergence of pyrrolidine and imidazole rings into a single molecular entity creates a scaffold with immense potential in medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] On the other hand, the imidazole moiety is a key component of many biologically active compounds, including the essential amino acid histidine.[2][3] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged structure in drug design, contributing to a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5][6] The combination of these two pharmacophores in this compound is therefore a promising strategy for the development of novel therapeutics.[7][8]

Traditionally, the synthesis of such N-substituted heterocycles involves lengthy reaction times at elevated temperatures, often leading to the formation of side products and modest yields. Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a green and efficient alternative.[9][10][11][12][13] By utilizing dielectric heating, microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, higher yields, and improved product purity.[12][14][15] This application note details a robust microwave-assisted protocol for the synthesis of this compound, providing a practical guide for its implementation in a laboratory setting.

Proposed Synthetic Route and Mechanistic Rationale

The proposed synthesis of this compound proceeds via a nucleophilic substitution reaction between a suitably protected 3-halopyrrolidine derivative and imidazole. The use of a Boc-protected pyrrolidine is recommended to prevent undesired side reactions at the pyrrolidine nitrogen.

Reaction Scheme:

G cluster_products Products A Boc-3-chloropyrrolidine C 1-(1-Boc-pyrrolidin-3-yl)-1H-imidazole A->C Microwave Irradiation, Base, Solvent B Imidazole B->C D This compound C->D Deprotection (e.g., TFA)

Caption: Proposed two-step synthesis of this compound.

The reaction is facilitated by a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), which deprotonates the imidazole, enhancing its nucleophilicity. The subsequent deprotection of the Boc group under acidic conditions yields the final target compound.

Why Microwave-Assisted Synthesis?

Conventional heating relies on conduction and convection, which can result in uneven temperature distribution and localized overheating. In contrast, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[15] This efficient energy transfer is particularly beneficial for polar reactants and solvents commonly used in N-alkylation reactions, significantly reducing the time required to reach the target temperature and complete the reaction.[12][14]

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis A Slow, inefficient heat transfer B Temperature gradients A->B C Longer reaction times B->C D Potential for side products C->D E Direct, rapid energy transfer F Uniform heating E->F G Shorter reaction times F->G H Higher yields and purity G->H

Caption: Comparison of conventional and microwave heating.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
tert-Butyl 3-chloropyrrolidine-1-carboxylate≥98%(e.g., Sigma-Aldrich)
Imidazole≥99%(e.g., Sigma-Aldrich)
Potassium Carbonate (K₂CO₃), anhydrous≥99%(e.g., Sigma-Aldrich)
Acetonitrile (CH₃CN), dry≥99.8%(e.g., Sigma-Aldrich)
Ethyl Acetate (EtOAc)ACS Grade(e.g., Fisher Scientific)
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS Grade(e.g., Fisher Scientific)
BrineACS Grade(e.g., Fisher Scientific)
Anhydrous Magnesium Sulfate (MgSO₄)≥97%(e.g., Sigma-Aldrich)
Trifluoroacetic Acid (TFA)≥99%(e.g., Sigma-Aldrich)
Dichloromethane (DCM)ACS Grade(e.g., Fisher Scientific)

3.2. Step 1: Microwave-Assisted Synthesis of tert-Butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add tert-butyl 3-chloropyrrolidine-1-carboxylate (1.0 mmol, 205.7 mg).

  • Add imidazole (1.2 mmol, 81.7 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Add 5 mL of dry acetonitrile as the solvent.

  • Seal the vial and place it in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 100-200 W (dynamic power control)

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the pure Boc-protected product.

3.3. Step 2: Deprotection to Yield this compound

  • Dissolve the purified tert-butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate (1.0 mmol) in dichloromethane (5 mL).

  • Add trifluoroacetic acid (TFA, 5.0 mmol, 0.37 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of water and basify with a saturated solution of sodium bicarbonate until pH > 8.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

3.4. Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Data Summary

G A 1. Add Reactants to Microwave Vial B 2. Seal Vial and Place in Microwave Reactor A->B C 3. Microwave Irradiation (120°C, 15 min) B->C D 4. Cool and Filter C->D E 5. Work-up and Extraction D->E F 6. Purification by Column Chromatography E->F G 7. Deprotection with TFA F->G H 8. Final Work-up and Isolation of Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/DescriptionRationale
Reactants Boc-3-chloropyrrolidine, ImidazoleReadily available starting materials for nucleophilic substitution.
Base Anhydrous K₂CO₃A common, effective base for deprotonating imidazole in N-alkylation reactions.
Solvent Dry AcetonitrileA polar aprotic solvent with good microwave absorption properties.
Microwave Temperature 120 °CProvides sufficient energy for the reaction while minimizing decomposition.
Microwave Time 15 minutesSignificantly shorter than conventional heating, which could take several hours.[12][16]
Deprotection Agent Trifluoroacetic Acid (TFA)A standard and effective reagent for the cleavage of Boc protecting groups.
Expected Yield > 75%Microwave-assisted synthesis typically leads to higher yields compared to conventional methods.[13]
Expected Purity > 95% (after chromatography)Rapid and uniform heating often reduces the formation of by-products.[12]

Concluding Remarks

This application note presents a detailed and reliable protocol for the microwave-assisted synthesis of this compound. By leveraging the principles of microwave chemistry, this method offers a significant improvement over traditional synthetic routes in terms of reaction time, efficiency, and yield. The described protocol is robust and can likely be adapted for the synthesis of a variety of related derivatives, making it a valuable tool for researchers in medicinal chemistry and drug discovery. The inherent advantages of this green chemistry approach also contribute to more sustainable laboratory practices.[11][12]

References

  • Cravotto, G. & Cintas, P. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, (2012). [Link]

  • Das, A., Ray, D., Ashraf, M. W., & Banik, B. K. Microwave-Induced Synthesis of Bioactive Nitrogen Heterocycles. Current Topics in Medicinal Chemistry, (2025). [Link]

  • Varma, R. S. Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, (2016). [Link]

  • Tiwari, A., Singh, V. K., & Singh, J. Microwave-assisted synthesis of nitrogen-containing heterocycles. Cogent Chemistry, (2017). [Link]

  • EurekAlert!. Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). [Link]

  • Li, H. B., et al. Microwave-Assisted Convenient Synthesis of N-Arylpyrrolidines in Water. ChemInform, (2011). [Link]

  • Scilit. Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). [Link]

  • Pinto, D. C. G. A., et al. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, (2018). [Link]

  • Nuti, E., et al. Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. The Journal of Steroid Biochemistry and Molecular Biology, (1996). [Link]

  • Aben, N., et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Journal of the Iranian Chemical Society, (2023). [Link]

  • Ielo, L., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, (2021). [Link]

  • Al-Ghorbani, M., et al. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, (2015). [Link]

  • Al-Amiery, A. A., et al. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, (2022). [Link]

  • ResearchGate. Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Imidazole Derivatives in Modern Drug Discovery. (2024). [Link]

  • SciSpace. Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H-imidazolium) chloride as a novel and reusable Brønsted acidic ionic liquid catalyst. (2017). [Link]

  • ResearchGate. A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. (2008). [Link]

  • ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives from monosaccharides and ammonia. (2016). [Link]

  • Kumar, K., et al. Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, (2021). [Link]

  • ResearchGate. Imidazole: Having Versatile Biological Activities. (2014). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2020). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. (2023). [Link]

  • ResearchGate. Overview on Biological Activities of Imidazole Derivatives. (2022). [Link]

  • Organic Chemistry Portal. Imidazole synthesis. (2021). [Link]

Sources

One-Pot Synthesis of Pyrrolidinyl-Imidazole Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrolidinyl-Imidazole Scaffolds in Modern Drug Discovery

The fusion of pyrrolidine and imidazole rings into a single molecular entity creates a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional architecture that can effectively explore pharmacophore space, often leading to improved binding affinity and selectivity for biological targets.[2] Concurrently, the imidazole moiety is a ubiquitous pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, with biological macromolecules.[3][4][5][6][7] The combination of these two privileged structures in pyrrolidinyl-imidazole derivatives has led to the discovery of potent agents with a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[8][9][10]

Traditional multi-step synthetic routes to these valuable compounds are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges, offering a streamlined, efficient, and more environmentally benign approach to complex molecule synthesis.[11][12] This application note provides a detailed protocol for the one-pot synthesis of pyrrolidinyl-imidazole derivatives, primarily focusing on the Van Leusen three-component reaction (vL-3CR), a robust and versatile method for constructing the imidazole core.[4][5][13][14] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.

Reaction Principle: The Van Leusen Three-Component Reaction (vL-3CR)

The Van Leusen three-component reaction is a cornerstone of imidazole synthesis, prized for its operational simplicity and broad substrate scope.[13][14] The reaction convenes three starting materials—an aldehyde, an amine (in this case, pyrrolidine), and tosylmethyl isocyanide (TosMIC)—in a single pot to construct the imidazole ring. The causality behind this transformation lies in the unique reactivity of TosMIC, which serves as a linchpin, providing two carbon atoms and one nitrogen atom to the final imidazole ring.[5][13]

The reaction proceeds through a well-established mechanistic pathway:

  • In Situ Imine Formation: The reaction commences with the condensation of the chosen aldehyde and pyrrolidine to form a reactive iminium intermediate. This step is typically fast and often does not require dedicated catalysis.[13]

  • Nucleophilic Attack by TosMIC: Under basic conditions, TosMIC is deprotonated to form a nucleophilic carbanion. This anion then attacks the electrophilic carbon of the iminium ion.[14]

  • Intramolecular Cyclization: The newly formed adduct undergoes a 5-endo-dig cyclization, leading to the formation of a five-membered imidazoline intermediate.[15]

  • Elimination and Aromatization: The final step involves the elimination of p-toluenesulfinic acid from the imidazoline intermediate, a process that drives the reaction towards the formation of the stable aromatic imidazole ring.[14]

This sequence of events, occurring in a single reaction vessel, exemplifies the efficiency and elegance of multicomponent reaction design.

Visualizing the Workflow and Mechanism

To provide a clear visual representation of the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow A Combine Aldehyde and Pyrrolidine in Methanol B Stir for 30 min at room temperature for in situ imine formation A->B C Add TosMIC and K2CO3 (base) B->C D Heat the reaction mixture at reflux (e.g., 65 °C) C->D E Monitor reaction progress by TLC D->E F Reaction Workup: Evaporation, Extraction E->F G Purification by Column Chromatography F->G H Characterization (NMR, IR, MS) G->H

Caption: A schematic overview of the one-pot synthesis protocol.

G cluster_mechanism Van Leusen Reaction Mechanism start Aldehyde + Pyrrolidine imine {Iminium Ion | R-CH=N+R'R''} start->imine Condensation adduct Adduct Formation imine->adduct tosmic {TosMIC | Tos-CH2-N≡C} tosmic->adduct Nucleophilic Attack (Base) imidazoline 4-Tosyl-2-imidazoline Intermediate adduct->imidazoline Intramolecular Cyclization product {1,5-Disubstituted Imidazole | + Tos-SO2H} imidazoline->product Elimination & Aromatization

Caption: The stepwise mechanism of the Van Leusen imidazole synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative pyrrolidinyl-imidazole derivative.

Materials and Reagents
  • Aldehyde: (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Amine: Pyrrolidine (1.0 mmol, 1.0 equiv)

  • Isocyanide: Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) (10 mL)

  • Reaction Vessel: 25 mL round-bottom flask with a magnetic stir bar and reflux condenser

  • Workup Reagents: Dichloromethane (DCM), Saturated aqueous Sodium Chloride (brine)

  • Purification: Silica gel for column chromatography, Eluent (e.g., Ethyl acetate/Hexane mixture)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and anhydrous methanol (5 mL).

    • Stir the solution at room temperature and add pyrrolidine (1.0 mmol) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to facilitate the in-situ formation of the imine.[13]

  • Addition of Reagents:

    • To the stirring solution, add TosMIC (1.0 mmol) and potassium carbonate (2.0 mmol).

    • Wash the flask neck with an additional 5 mL of anhydrous methanol.

  • Reaction Execution:

    • Fit the flask with a reflux condenser and place it in a preheated oil bath at 65 °C.

    • Heat the reaction mixture at reflux with vigorous stirring.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable eluent system (e.g., 30% Ethyl acetate in Hexane).

    • Spot the starting materials and the reaction mixture at regular intervals (e.g., every hour).

    • The reaction is considered complete when the starting aldehyde spot has disappeared. Typically, this takes 4-8 hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrrolidinyl-imidazole derivative.

Expected Results and Characterization

The one-pot synthesis of pyrrolidinyl-imidazoles via the vL-3CR is generally efficient, with expected yields for a range of substituted aldehydes presented in the table below.

EntryAldehyde (R-CHO)ProductExpected Yield (%)
1Benzaldehyde1-(1H-Imidazol-1-yl)-1-phenylpyrrolidine80-90
24-Chlorobenzaldehyde1-(1H-Imidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine75-85
34-Methoxybenzaldehyde1-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine82-92
42-Naphthaldehyde1-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)pyrrolidine70-80

Characterization Data (Representative Example: 1-(1H-Imidazol-1-yl)-1-phenylpyrrolidine)

The structure of the synthesized compounds should be confirmed by standard spectroscopic techniques.[16][17][18][19][20]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (s, 1H, Imidazole-H2), 7.40-7.25 (m, 5H, Ar-H), 7.10 (t, 1H, Imidazole-H), 6.90 (t, 1H, Imidazole-H), 4.50 (t, 1H, CH-Ph), 3.20-3.00 (m, 2H, Pyrrolidine-CH₂), 2.90-2.70 (m, 2H, Pyrrolidine-CH₂), 2.00-1.80 (m, 4H, Pyrrolidine-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 142.0, 137.5, 129.0, 128.5, 128.0, 127.5, 118.0, 70.0, 50.0, 24.0.

  • FT-IR (KBr, cm⁻¹): 3110, 3050, 2960, 1500, 1450, 1280, 1070.

  • Mass Spectrometry (EI-MS) m/z: Calculated for C₁₃H₁₅N₃: 213.13; Found: 213.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete imine formation.Ensure the aldehyde and pyrrolidine are stirred for a sufficient time before adding other reagents. The use of a dehydrating agent like MgSO₄ can be explored, though often not necessary.[13]
Inactive TosMIC or base.Use freshly opened or properly stored TosMIC. Ensure the base (K₂CO₃) is anhydrous.
Low reaction temperature.Ensure the reaction is maintained at a consistent reflux temperature.
Multiple Spots on TLC Formation of side products (e.g., oxazoles from the reaction of aldehyde and TosMIC).[13]Ensure the imine formation step is allowed to proceed before the addition of TosMIC.
Degradation of starting materials or product.Avoid prolonged reaction times. Monitor the reaction closely by TLC.
Difficult Purification Co-elution of product with impurities.Optimize the eluent system for column chromatography. A gradient elution may be necessary.
Presence of residual TosMIC or p-toluenesulfinic acid.Ensure the aqueous workup is performed thoroughly to remove water-soluble impurities.

Conclusion

The one-pot Van Leusen three-component reaction provides a highly efficient, atom-economical, and straightforward methodology for the synthesis of medicinally relevant pyrrolidinyl-imidazole derivatives. This approach avoids the need for intermediate isolation and purification, thereby saving time, resources, and reducing waste. The operational simplicity and broad applicability of this protocol make it an invaluable tool for researchers in synthetic organic chemistry and drug discovery, facilitating the rapid generation of diverse compound libraries for biological screening. The principles and the detailed protocol outlined in this application note are intended to serve as a practical guide for the successful implementation of this powerful synthetic strategy.

References

  • Shaaban, M. R., et al. (2018). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. ACS Combinatorial Science, 20(4), 224-230. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • ResearchGate. Van Leusen imidazole synthesis. [Link]

  • Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Yarovenko, V. N., et al. (2018). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. Taylor & Francis Online, 49(12), 1461-1466. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • Hosseini-Bandegharaei, A., et al. (2017). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. MDPI, 22(11), 1994. [Link]

  • Shaaban, M. R., et al. (2018). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. ACS Publications. [Link]

  • Sanaeishoar, H., et al. (2020). One-pot synthesis of tri- and tetrasubstituted imidazoles using nano-LaMnO3 perovskite-type oxide as reusable heterogeneous catalyst in solvent-free condition. Iranian Journal of Catalysis, 10(2), 125-133. [Link]

  • Gulevich, A. V., et al. (2007). The First Example of a Diastereoselective Thio-Ugi Reaction: A New Synthetic Approach to Chiral Imidazole Derivatives. The Journal of Organic Chemistry, 72(21), 7878-7885. [Link]

  • Safari, J., et al. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 20(2), 661-667. [Link]

  • Gulevich, A. V., et al. (2007). The first example of a diastereoselective thio-Ugi reaction: a new synthetic approach to chiral imidazole derivatives. PubMed. [Link]

  • ResearchGate. Synthesis of imidazole-based triheterocycles 191 through intramolecular... [Link]

  • Maji, B., et al. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances. [Link]

  • Dianat, H., et al. (2014). Novel, rapid and efficient one-pot synthesis of substituted Imidazoles. Engineering Research Publication. [Link]

  • Mohtasham, N., et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 14(3), 1836-1851. [Link]

  • Zhang, M., et al. (2020). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Molecular Diversity, 24(4), 1177-1184. [Link]

  • Zhang, M., et al. (2020). One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. PubMed. [Link]

  • Wrona-Piotrowicz, A., et al. (2024). Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives. ChemRxiv. [Link]

  • Beilstein Journals. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

  • Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Nuti, E., et al. (1996). Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. PubMed. [Link]

  • Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • Mohtasham, N., et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. [Link]

  • Patel, R. B., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Scientific Reports, 10(1), 1-11. [Link]

  • International Journal of ChemTech Research. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Mohtasham, N., et al. (2024). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Publishing. [Link]

  • Request PDF. Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. [Link]

  • Al-Otaibi, J. S., et al. (2025). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Request PDF. [Link]

  • ResearchGate. (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. [Link]

  • Gulle, S., et al. (2017). Synthesis and Spectroscopic Studies of Phenanthroimidazole-Imine Derivatives and Evaluation of Their Antioxidant Activity. PubMed. [Link]

  • Fun, H.-K., et al. (2015). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1332-1337. [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial activity screening of the novel compound, 1-(Pyrrolidin-3-YL)-1H-imidazole. Capitalizing on the known antimicrobial properties of both imidazole and pyrrolidine scaffolds, this guide outlines detailed protocols for evaluating the potential efficacy of this specific molecule against a panel of clinically relevant microbial pathogens.[1][2][3] The protocols described herein are rooted in established methodologies, ensuring robust and reproducible data generation for preliminary assessment and further development.

Introduction: The Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[4] The compound this compound is a promising candidate for investigation, as it hybridizes two pharmacologically significant heterocyclic moieties: imidazole and pyrrolidine.

  • The Imidazole Moiety: The imidazole ring is a core component of numerous antifungal and antibacterial agents.[5][6][7] Its mechanism of action often involves the inhibition of crucial enzymatic pathways or the disruption of microbial cell membrane integrity.[1][8] Imidazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][5]

  • The Pyrrolidine Moiety: Pyrrolidine derivatives are also recognized for their diverse biological activities, including significant antibacterial properties.[2][3][9] The inclusion of this scaffold can enhance the compound's pharmacokinetic properties and contribute to its overall antimicrobial effect.

The synthesis of novel compounds combining these two heterocyclic structures is a rational approach in the quest for new antimicrobial agents.[10] This application note provides the foundational protocols to systematically evaluate the in vitro antimicrobial potential of this compound.

Preliminary Steps: Compound and Microbial Preparation

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are critical for accurate and reproducible results.

  • Compound Information:

    • Name: this compound

    • CAS Number: 64074-20-0[11]

    • Molecular Formula: C₇H₁₁N₃[11]

    • Molecular Weight: 137.18 g/mol [11]

  • Protocol for Stock Solution Preparation (10 mg/mL):

    • Aseptically weigh 10 mg of this compound powder.

    • Solubilize the powder in 1 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Ensure the solvent is sterile.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C. Note the date of preparation. It is advisable to prepare fresh stock solutions for each set of experiments to avoid degradation.

Selection and Preparation of Microbial Cultures

A representative panel of microorganisms should be selected to assess the spectrum of activity.

Table 1: Recommended Microbial Strains for Initial Screening

MicroorganismGram StainRationaleATCC® Number
Staphylococcus aureusPositiveCommon cause of skin and soft tissue infections25923
Bacillus subtilisPositiveRepresentative of spore-forming bacteria6633
Escherichia coliNegativeCommon cause of urinary tract and gut infections25922
Pseudomonas aeruginosaNegativeOpportunistic pathogen, often multi-drug resistant27853
Candida albicansN/A (Yeast)Common cause of fungal infections (candidiasis)10231
  • Protocol for Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing sterile saline solution (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. A spectrophotometer can be used for more precise measurement (absorbance of 0.08-0.10 at 625 nm).

    • This standardized suspension is now ready for use in the antimicrobial susceptibility tests.

Experimental Protocols: Determining Antimicrobial Efficacy

The following are standard and widely accepted methods for primary screening of novel antimicrobial compounds.[4][12][13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Materials:

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculum (prepared as in 2.2)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast

    • This compound stock solution

    • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)

    • Solvent control (e.g., DMSO)

    • Sterile multichannel pipettes

  • Step-by-Step Protocol:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • In the first well of each row to be tested, add 100 µL of the compound stock solution to create a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. This will create a range of concentrations.

    • The 11th well will serve as the growth control (broth and inoculum only), and the 12th well will be the sterility control (broth only).

    • Prepare the final inoculum by diluting the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the final inoculum to wells 1 through 11. Do not add inoculum to the sterility control well.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for yeast.

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Agar Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Standardized microbial inoculum

    • Sterile cotton swabs

    • Sterile blank paper disks (6 mm diameter)

    • This compound solution of a known concentration

    • Positive control antibiotic disks

    • Solvent control

  • Step-by-Step Protocol:

    • Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply sterile paper disks impregnated with a known amount of the test compound onto the agar surface.

    • Apply a positive control antibiotic disk and a disk with the solvent alone to serve as controls.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters.

Data Presentation and Interpretation

Organizing the experimental data in a clear and concise format is essential for analysis and comparison.

Table 2: Example Data Table for Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainCompound Concentration Range (µg/mL)MIC of Test Compound (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositivee.g., 0.5 - 256[Insert Data]Vancomycin[Insert Data]
Escherichia coliNegativee.g., 0.5 - 256[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5 - 256[Insert Data]Gentamicin[Insert Data]
Candida albicansN/A (Yeast)e.g., 0.5 - 256[Insert Data]Fluconazole[Insert Data]

Visualizing Workflows and Potential Mechanisms

Diagrams can effectively illustrate the experimental process and hypothesized mechanisms of action.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_testing Primary Screening cluster_analysis Analysis Compound Compound Stock Solution Prep MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Agar Disk Diffusion (Qualitative) Compound->Disk Microbe Microbial Inoculum Standardization Microbe->MIC Microbe->Disk Data Data Interpretation & MIC Value MIC->Data Disk->Data Spectrum Spectrum of Activity Assessment Data->Spectrum

Caption: General workflow for antimicrobial screening.

Hypothetical_Mechanism cluster_targets Potential Microbial Targets Compound This compound CellWall Cell Wall Synthesis (e.g., Peptidoglycan) Compound->CellWall Interference Membrane Cell Membrane Integrity Compound->Membrane Disruption DNA DNA Replication (e.g., Gyrase) Compound->DNA Inhibition Inhibition Inhibition of Growth / Cell Death CellWall->Inhibition Membrane->Inhibition DNA->Inhibition

Caption: Hypothetical mechanisms of antimicrobial action.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of this compound. Positive results from these assays, such as low MIC values against a broad range of pathogens, would warrant further investigation. Subsequent studies could include determining the minimum bactericidal concentration (MBC), time-kill kinetics, and exploring the compound's mechanism of action in greater detail. This systematic approach is crucial for identifying and advancing promising new antimicrobial candidates in the drug discovery pipeline.

References

  • Al-Hourani, B. J., Al-Kaissi, E., & El-Elimat, T. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2023, 1-11. [Link]

  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-628. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 213-227. [Link]

  • Khan, R., Islam, B., Akram, M., Shakil, S., Ahmad, A., Ali, S. M., Siddiqui, M., & Khan, A. U. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 133(5), 2636-2651. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical patent analyst, 11(6), 213–227. [Link]

  • Cetin-Atomisa, I., Cikot, M., & Göger, G. (2009). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Arzneimittel-Forschung, 59(1), 42-45. [Link]

  • Le, K. D., Nguyen, J. K., Reid, C. I., Kim, W., & Wuest, W. M. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC medicinal chemistry, 15(9), 2323–2329. [Link]

  • Yilmaz, I., Çelik, İ., & Özdemir, A. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(1), 7869-7877. [Link]

  • Garcia, V., Abin-Carriquiry, J. A., & Busi, S. B. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 997630. [Link]

  • Adewole, K. S. (2022). A Literature Review on Antimicrobial Activities of Imidazole. International Journal of Scientific Research in Science and Technology, 9(5), 239-244. [Link]

  • Li, Y., Liu, Y., Zhang, Y., Chen, L., & Geng, R. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(21), 5029. [Link]

  • An, S., Li, Y., Li, Z., Wang, X., Wang, Y., & Zhang, Y. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1118606. [Link]

Sources

Application Notes and Protocols: Investigating 1-(Pyrrolidin-3-YL)-1H-imidazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Scaffold

In the landscape of oncology drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of innovation. The imidazole ring, a five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous clinically approved anticancer agents.[1][2][3][4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, including kinases, microtubules, and DNA-associated enzymes.[1][5] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a versatile scaffold found in many biologically active compounds, contributing to improved pharmacokinetic properties and target engagement.[6][7][8]

The novel compound, 1-(Pyrrolidin-3-YL)-1H-imidazole, represents a strategic amalgamation of these two privileged scaffolds. While specific studies on this exact molecule are not yet prevalent in the public domain, its chemical architecture suggests a high potential for anticancer activity. These application notes provide a comprehensive, field-proven guide for researchers and drug development professionals to systematically evaluate the in vitro anticancer effects of this compound. The protocols herein are designed to be self-validating, providing a logical and rigorous framework for investigation, from initial cytotoxicity screening to elucidation of the mechanism of action.

Hypothesized Mechanism of Action and Experimental Rationale

Given the established roles of imidazole and pyrrolidine derivatives in oncology, we can hypothesize several potential mechanisms of action for this compound. Imidazole-containing compounds have been shown to function as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation and survival.[1][2] The pyrrolidine moiety, on the other hand, can confer selectivity and potency.[6] Therefore, a plausible hypothesis is that this compound acts as an inhibitor of a key signaling kinase, such as those in the PI3K/Akt or MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.

This guide will outline a tiered experimental approach to test this hypothesis, beginning with broad screening and progressively narrowing the focus to specific cellular processes and molecular targets.

Experimental Workflow for In Vitro Evaluation

A systematic evaluation of a novel compound's anticancer potential involves a multi-faceted approach. The following workflow is designed to provide a comprehensive in vitro characterization of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action - Cellular Effects cluster_phase3 Phase 3: Mechanism of Action - Functional Effects cluster_phase4 Phase 4: Target Identification (Hypothesis-Driven) P1_Viability Cell Viability Assay (MTT/MTS) (e.g., MCF-7, A549, HCT116) P1_IC50 IC50 Determination P1_Viability->P1_IC50 Analyze dose-response P2_Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) P1_IC50->P2_Apoptosis P2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) P1_IC50->P2_CellCycle P3_Migration Cell Migration Assay (Wound Healing/Scratch Assay) P2_Apoptosis->P3_Migration P2_CellCycle->P3_Migration P4_WesternBlot Western Blot Analysis (e.g., Akt, ERK, p-Akt, p-ERK) P3_Migration->P4_WesternBlot P3_Invasion Cell Invasion Assay (Transwell Assay) P3_Invasion->P4_WesternBlot

Figure 1: A tiered experimental workflow for the in vitro evaluation of this compound.

Detailed Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

Rationale: The initial step is to determine the cytotoxic effect of this compound across a panel of cancer cell lines to establish its potency and selectivity. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary:

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer12.1
Normal FibroblastsNormal Connective Tissue> 100
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis, we will use Annexin V/PI staining followed by flow cytometry.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 value (e.g., 1X and 2X IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: To investigate if this compound induces cell cycle arrest, we will use PI staining of DNA followed by flow cytometry.[12] The amount of PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (50 µg/mL)

  • RNase A (100 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 2.

  • Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[13]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Protocol 4: Cell Migration Assessment by Wound Healing (Scratch) Assay

Rationale: The wound healing assay is a straightforward method to assess the effect of a compound on collective cell migration.[15][16][17] This is particularly relevant for understanding the potential of this compound to inhibit cancer cell motility, a key process in metastasis.[15]

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[18]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing a sub-lethal concentration of this compound (e.g., 0.5X IC50) to the wells. Include a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[18]

  • Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure over time.

Protocol 5: Cell Invasion Assessment by Transwell Assay

Rationale: The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a critical step in metastasis.[19][20][21][22]

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (or other basement membrane extract)

  • Serum-free medium

  • Complete growth medium (chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol or 70% ethanol for fixation[19]

  • Crystal violet stain

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and allow it to solidify at 37°C.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium containing a sub-lethal concentration of this compound. Seed the cells into the upper chamber of the inserts.

  • Chemoattractant: Add complete growth medium (containing 10% FBS) to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Removal of Non-invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the top surface of the insert.

  • Fixation and Staining: Fix the invasive cells on the bottom of the membrane with methanol or 70% ethanol and stain with crystal violet.[19]

  • Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

Hypothesized Signaling Pathway and Target Validation

Based on the pro-apoptotic and anti-migratory effects observed in the hypothetical data, a plausible mechanism is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, proliferation, and migration.

signaling_pathway cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Bad Bad pAkt->Bad Migration Cell Migration pAkt->Migration Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Compound This compound Compound->PI3K Hypothesized Inhibition

Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

To validate this hypothesis, Western blot analysis can be performed to measure the phosphorylation status of key proteins in this pathway. A decrease in the levels of phosphorylated Akt (p-Akt) and downstream effectors in cells treated with this compound would provide strong evidence for its mechanism of action.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The outlined protocols are designed to be performed in a logical sequence, with the results of each experiment informing the next. Positive results from these studies, including potent cytotoxicity, induction of apoptosis, and inhibition of migration and invasion, would strongly support further investigation, including in vivo xenograft studies and detailed target identification and validation experiments. The combination of the imidazole and pyrrolidine scaffolds holds significant promise, and a systematic approach is key to unlocking its therapeutic potential.

References

  • Berman, E., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

  • Molecules. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer. Molecules. Available at: [Link]

  • Kushwaha, N., et al. (2019). Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. PubMed Central. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • ACS Publications. (2004). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Preprints.org. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]

  • Bio-protocol. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Bio-protocol. Available at: [Link]

  • MDPI. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Available at: [Link]

  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. Available at: [Link]

  • ResearchGate. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. Available at: [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • National Institutes of Health. (2017). An introduction to the wound healing assay using live-cell microscopy. PubMed Central. Available at: [Link]

  • Hindawi. (2015). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. Available at: [Link]

  • Wiley Online Library. (2020). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • National Institutes of Health. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • IJRPR. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Research and Pharmaceutical Reviews. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Bitesize Bio. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Bitesize Bio. Available at: [Link]

  • PubMed. (2023). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available at: [Link]

  • IPRJB. (2024). An acumen into anticancer efficacy of imidazole derivatives. IPRJB. Available at: [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. Available at: [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia. Available at: [Link]

  • International Journal of Pharmaceutical Science and Research. (n.d.). A review: Imidazole synthesis and its biological activities. IJPSR. Available at: [Link]

  • MDPI. (2024). Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines. MDPI. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. URMC. Available at: [Link]

  • PubMed. (1998). Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts. PubMed. Available at: [Link]

  • PubMed. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Neuroscience Research Chemical: 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

The convergence of privileged scaffolds in medicinal chemistry often heralds the arrival of novel pharmacological tools. 1-(Pyrrolidin-3-YL)-1H-imidazole represents such a convergence, integrating the stereochemically rich, sp³-hybridized pyrrolidine core with the versatile, aromatic imidazole moiety. The pyrrolidine ring is a cornerstone of numerous neuroactive compounds, valued for its ability to explore three-dimensional pharmacophore space and confer favorable pharmacokinetic properties.[1][2] Similarly, the imidazole nucleus is a key component of many endogenous signaling molecules and synthetic drugs, known for its diverse biological activities, including neuroprotection and anticonvulsant effects.[3][4]

While this compound is a novel entity with a currently unpublished specific biological profile, its structural components suggest a high probability of interaction with central nervous system (CNS) targets. This guide is intended for researchers, scientists, and drug development professionals embarking on the initial characterization of this promising research chemical. We will provide a structured, hypothesis-driven framework for its investigation, from initial in vitro screening to preliminary in vivo evaluation. The protocols outlined herein are designed to be self-validating, with built-in controls and clear decision points, ensuring the generation of robust and interpretable data.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

PropertyValueSource
CAS Number 64074-20-0[5]
Molecular Formula C₇H₁₁N₃[5]
Molecular Weight 137.18 g/mol [5]
Appearance White to pale yellow solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)[6]
pKa Imidazole moiety: ~7 (basic); Pyrrolidine moiety: ~10-11 (basic)[1][7]

Note: Due to the novelty of this specific compound, some properties are predicted based on the known characteristics of its constituent functional groups. Empirical determination of these properties is a critical first step in any research endeavor.

Section 2: Postulated Neurological Targets and Rationale

Based on the extensive literature surrounding pyrrolidine and imidazole derivatives, we can postulate several high-probability neurological targets for this compound. This hypothesis-driven approach will guide the initial screening cascade.

  • Histamine H₃ Receptors (H₃R): The pyrrolidine moiety is a common feature in potent and selective H₃R antagonists and inverse agonists.[8] H₃Rs are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters, making them attractive targets for cognitive disorders and other neurological conditions.

  • Imidazoline Receptors (I₁ and I₂): The imidazole core is the defining feature of ligands for imidazoline receptors.[9] These receptors are implicated in a range of physiological processes, including neuroprotection and the modulation of neurotransmitter systems.[9][10][11]

  • GABA-A Receptors: Certain imidazole-containing compounds have been shown to interact with benzodiazepine binding sites on GABA-A receptors, suggesting potential anxiolytic or anticonvulsant properties.[12]

  • Serotonin Receptors (e.g., 5-HT₄): Pyrrolidine derivatives have been developed as ligands for various serotonin receptors, including the 5-HT₄ receptor, which is involved in cognition and mood.[13]

Proposed Screening Cascade Workflow

G cluster_0 Tier 1: Primary Target Screening cluster_1 Tier 2: Functional Activity Profiling cluster_2 Tier 3: In Vivo Pharmacodynamic & Behavioral Analysis Receptor Binding Assays Receptor Binding Assays H3R_Binding Histamine H3 Receptor Receptor Binding Assays->H3R_Binding I1_Binding Imidazoline I1 Receptor Receptor Binding Assays->I1_Binding I2_Binding Imidazoline I2 Receptor Receptor Binding Assays->I2_Binding GABA_A_Binding GABA-A (Benzodiazepine Site) Receptor Binding Assays->GABA_A_Binding 5HT4_Binding Serotonin 5-HT4 Receptor Receptor Binding Assays->5HT4_Binding H3R_Functional [35S]GTPγS Binding (H3R) H3R_Binding->H3R_Functional If Ki < 1 µM I_Functional Second Messenger Assays (Imidazoline) I1_Binding->I_Functional If Ki < 1 µM I2_Binding->I_Functional If Ki < 1 µM GABA_A_Functional Electrophysiology (GABA-A) GABA_A_Binding->GABA_A_Functional If Ki < 1 µM Functional Assays Functional Assays Functional Assays->H3R_Functional Functional Assays->I_Functional Functional Assays->GABA_A_Functional PK_PD Pharmacokinetic/Pharmacodynamic Modeling H3R_Functional->PK_PD If EC50/IC50 < 500 nM I_Functional->PK_PD If EC50/IC50 < 500 nM GABA_A_Functional->PK_PD If potentiation/inhibition observed In Vivo Studies In Vivo Studies In Vivo Studies->PK_PD Behavioral Rodent Behavioral Models In Vivo Studies->Behavioral PK_PD->Behavioral

Caption: Proposed screening cascade for this compound.

Section 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization of this compound.

Protocol 3.1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the postulated neurological targets.

Materials:

  • Membrane preparations expressing the target receptor (e.g., human recombinant H₃R, I₁, I₂, GABA-A, 5-HT₄).

  • Radioligands: [³H]-Nα-methylhistamine (for H₃R), [³H]-Clonidine (for I₁), [³H]-Idazoxan (for I₂), [³H]-Flunitrazepam (for GABA-A), [³H]-GR113808 (for 5-HT₄).

  • Non-specific binding competitors (e.g., thioperamide for H₃R, agmatine for I₁, BU224 for I₂, diazepam for GABA-A, serotonin for 5-HT₄).

  • Assay buffer (specific to each receptor, typically Tris-HCl based).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:

    • Assay buffer

    • Radioligand (at a concentration near its Kd)

    • Membrane preparation

    • Test compound or vehicle (for total binding) or non-specific competitor (for non-specific binding).

  • Incubation: Incubate the plates at the appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: [³⁵S]GTPγS Functional Assay for Gαi/o-Coupled Receptors (e.g., H₃R)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at Gαi/o-coupled receptors like the H₃R.

Materials:

  • Membrane preparations expressing the target receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (containing MgCl₂, NaCl, and HEPES).

  • This compound stock solution.

  • Known agonist and antagonist for the target receptor.

  • 96-well microplates.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Agonist Mode:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine membrane preparation, [³⁵S]GTPγS, GDP, and the test compound.

    • Incubate to allow for G-protein activation.

  • Antagonist Mode:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine membrane preparation, [³⁵S]GTPγS, GDP, a fixed concentration of a known agonist (at its EC₈₀), and the test compound.

    • Incubate as above.

  • Termination and Detection:

    • Terminate the reaction (e.g., by adding ice-cold buffer).

    • Separate bound from free [³⁵S]GTPγS using either filtration or SPA beads.

    • Quantify the radioactivity.

  • Data Analysis:

    • Agonist mode: Plot the stimulated binding against the log concentration of the test compound to determine the EC₅₀ and Emax.

    • Antagonist mode: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC₅₀.

Protocol 3.3: In Vivo Behavioral Assessment (Example: Novel Object Recognition for Cognition)

Objective: To evaluate the pro-cognitive effects of this compound in a rodent model, assuming a positive hit on H₃R antagonism.

Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice).

Apparatus: An open-field arena and a variety of objects with different shapes, colors, and textures.

Procedure:

  • Habituation: Individually habituate each animal to the empty open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.

  • Drug Administration: On the test day, administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at various doses. Allow for a pre-treatment period for the compound to reach its target.

  • Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore freely for a defined period (e.g., 5-10 minutes).

  • Inter-Trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the time spent exploring each object (familiar and novel) during the test phase.

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates successful recognition memory.

    • Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Section 4: Data Interpretation and Future Directions

The initial data generated from these protocols will provide a foundational understanding of the pharmacological profile of this compound.

Hypothetical Outcomes and Interpretations

G Initial_Data Initial Data from Screening Cascade H3R_Hit Potent H3R Antagonist/Inverse Agonist Initial_Data->H3R_Hit Imidazoline_Hit Selective Imidazoline Receptor Ligand Initial_Data->Imidazoline_Hit GABA_A_Hit GABA-A Receptor Modulator Initial_Data->GABA_A_Hit No_Hit No Significant Activity at Primary Targets Initial_Data->No_Hit Cognition_Studies Cognition_Studies H3R_Hit->Cognition_Studies Explore pro-cognitive effects (e.g., Novel Object Recognition, Morris Water Maze) Neuroprotection_Studies Neuroprotection_Studies Imidazoline_Hit->Neuroprotection_Studies Investigate neuroprotective potential (e.g., in models of stroke or neurodegeneration) Anxiolytic_Anticonvulsant_Studies Anxiolytic_Anticonvulsant_Studies GABA_A_Hit->Anxiolytic_Anticonvulsant_Studies Assess anxiolytic (e.g., Elevated Plus Maze) or anticonvulsant (e.g., PTZ-induced seizures) activity Broader_Screening Broader_Screening No_Hit->Broader_Screening Expand screening to a wider panel of CNS receptors and ion channels

Caption: Decision tree for future research based on initial findings.

A positive finding in any of the initial screens will warrant further, more detailed investigation. This includes determining the selectivity of the compound against a broader panel of receptors, assessing its pharmacokinetic profile, and exploring its efficacy in a wider range of in vivo models relevant to the identified mechanism of action.

Section 5: Safety and Handling

As a novel research chemical, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Stark, H. (2012). Histamine H3 Receptor Antagonists in Clinical Trials. ACS Medicinal Chemistry Letters, 3(4), 264-265. [Link]

  • D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]

  • Poyraz, S., Döndaş, H. A., Sansano, J. M., Belveren, S., Yamali, C., Ülger, M., ... & Çavuşoğlu, T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249622. [Link]

  • Marzouk, A. A., El-Gendy, M. A., El-Sawy, E. R., & Shaban, M. A. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic Chemistry, 101, 104020. [Link]

  • Singh, R., & Kumar, A. (2025). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Current Topics in Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, M. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(18), 5489. [Link]

  • Aghayan, M., & Ghazaryan, L. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. Molecules, 26(11), 3326. [Link]

  • Trifonov, R. E., & Pevzner, L. M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6649. [Link]

  • Shabana, M., & Khan, A. A. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 1-12. [Link]

  • Anusha, S., & Padmaja, A. (2019). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 1-7. [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In Heterocyclic Compounds. IntechOpen. [Link]

  • Khan, S. A., & Kumar, S. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 85, 557-564. [Link]

  • Fryer, R. I., et al. (1986). Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. Journal of Medicinal Chemistry, 29(9), 1641-1647. [Link]

  • Llaveria, J., et al. (2021). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Journal of Medicinal Chemistry, 64(15), 11068-11086. [Link]

  • Hladun, Y., et al. (2022). Researches of the imidazole and indole derivatives cerebroprotective activity and its impact on effects of antidepressants. ResearchGate. [Link]

  • Kumar, D., & Kumar, N. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 221-246. [Link]

  • Hosseyni, S. S., & Zare, M. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Bousquet, P., et al. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological Reviews, 72(1), 50-79. [Link]

  • López-Rodríguez, M. L., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(22), 9446-9466. [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 17(3), S11-S20. [Link]

  • Ernsberger, P. (1999). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 17(3), S11-S20. [Link]

  • Mohammadi, Z., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Scientific Reports, 16(1), 1-16. [Link]

Sources

Strategic N-Alkylation of Pyrrolidine with Imidazole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The conjugation of pyrrolidine and imidazole scaffolds represents a cornerstone in contemporary medicinal chemistry, creating hybrid structures with significant therapeutic potential. Pyrrolidines are privileged motifs found in numerous FDA-approved drugs, while the imidazole ring is a crucial component of many biologically active molecules.[1] This application note provides an in-depth guide to the N-alkylation of pyrrolidine with imidazole, a key C-N bond-forming transformation. We will move beyond simple procedural lists to explore the causality behind strategic experimental choices, comparing classical methods with modern transition-metal-catalyzed protocols. Detailed, field-tested protocols for reductive amination and Buchwald-Hartwig amination are provided, alongside troubleshooting guides and mechanistic diagrams to empower researchers in drug discovery and process development.

Introduction: The Strategic Value of the Pyrrolidine-Imidazole Linkage

The synthesis of molecules incorporating both pyrrolidine and imidazole rings is a highly active area of research. This combination allows for the exploration of vast chemical space, modulating properties such as solubility, receptor binding affinity, and metabolic stability. The formation of the nitrogen-carbon bond between these two heterocycles can be approached through several distinct synthetic strategies, each with its own set of advantages and limitations. The primary methods include:

  • Classical Nucleophilic Substitution (S_N2): A direct approach involving an imidazole-containing electrophile and pyrrolidine as the nucleophile.

  • Reductive Amination: A robust and high-yielding method that couples pyrrolidine with an imidazole-carboxaldehyde.[2][3]

  • Transition-Metal-Catalyzed Cross-Coupling: State-of-the-art methods, such as the Buchwald-Hartwig and Ullmann reactions, that directly couple the N-H bond of pyrrolidine with a halogenated imidazole.[4][5][6]

The selection of a specific pathway is a critical decision dictated by the available starting materials, functional group tolerance of the substrates, and the desired scale of the reaction.

Mechanistic Considerations & Strategic Choices

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis and optimization. The choice of reagents and conditions is not arbitrary but is based on fundamental chemical principles.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a powerful, one-pot procedure that forges the C-N bond through the formation and subsequent reduction of an iminium ion intermediate.

  • Causality of Reagent Selection: The reaction is initiated by the condensation of pyrrolidine with an imidazole-carboxaldehyde. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate. The resulting iminium ion is a key electrophilic species that is then reduced. The choice of reducing agent is critical. Mild, selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are not reactive enough to reduce the starting aldehyde but are highly effective at reducing the more electrophilic iminium ion.[2] This selectivity prevents the wasteful formation of the corresponding alcohol from the starting aldehyde.

Buchwald-Hartwig Amination: Precision in N-Arylation

For directly coupling the pyrrolidine N-H with a halo-imidazole, the Buchwald-Hartwig amination is an indispensable tool in modern organic synthesis.[4][7][8] This palladium-catalyzed reaction overcomes the inherent difficulty of performing nucleophilic aromatic substitution on unactivated aryl halides.

  • The Role of the Catalyst System: The reaction's success hinges on a carefully selected combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, tBuBrettPhos).[7][9]

    • Expertise: Imidazoles can act as inhibitors to the formation of the active Pd(0)-ligand complex. Therefore, pre-activating the catalyst by heating the palladium source and the ligand together before introducing the imidazole substrate is a critical, experience-driven step to ensure reaction efficiency.[10][11]

    • Mechanism: The ligand accelerates the key steps of the catalytic cycle: oxidative addition of the palladium into the aryl-halide bond and the final reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.

  • The Critical Function of the Base: A strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide, is required.[9] Its primary role is to deprotonate the pyrrolidine, forming the corresponding amide anion, which is the active nucleophile that participates in the catalytic cycle.

Visualization of Synthetic Workflow & Mechanism

To ensure clarity and reproducibility, the experimental process and underlying catalytic mechanism are visualized below.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagents Reagent & Solvent Preparation glassware Inert Atmosphere Setup (N2/Ar) reagents->glassware setup Reaction Assembly & Reagent Addition glassware->setup monitor Reaction Monitoring (TLC, LC-MS) setup->monitor workup Quenching & Aqueous Work-up monitor->workup extract Solvent Extraction workup->extract purify Column Chromatography extract->purify analysis Product Characterization (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for organic synthesis.

G pd0 Pd(0)L complex1 Ar-Pd(II)-X L pd0->complex1 Oxidative Addition (+ Ar-X) complex2 Ar-Pd(II)-N L complex1->complex2 Amine Binding & Deprotonation (+ R₂NH, Base) complex2->pd0 Reductive Elimination product Ar-N complex2->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Comparative Overview of Methods

The following table summarizes the key aspects of the primary synthetic strategies.

MethodSubstratesKey ReagentsTypical ConditionsProsCons
Nucleophilic Substitution Pyrrolidine, Imidazole-alkyl halideK₂CO₃ or NaHDMF or Acetone, RT to 80°C[12]Simple, no metal catalyst.Limited by availability of electrophile; risk of over-alkylation.[12]
Reductive Amination Pyrrolidine, Imidazole-aldehydeNaBH(OAc)₃, Acetic AcidDichloromethane (DCM) or THF, RTHigh yield, excellent functional group tolerance, one-pot.Requires aldehyde starting material; sensitive to water.
Buchwald-Hartwig Amination Pyrrolidine, Halo-imidazolePd₂(dba)₃, Phosphine Ligand, LHMDS or NaOtBuToluene or THF, 80-120°CBroad scope, directly couples N-H bond, high functional group tolerance.[4][8]Requires expensive catalyst/ligand, sensitive to air/moisture.
Ullmann Condensation Pyrrolidine, Halo-imidazoleCuI, Diamine Ligand, K₂CO₃ or Cs₂CO₃Dioxane or DMF, 100-140°CLower cost catalyst (copper), effective for N-arylation.[5][13]Often requires higher temperatures than palladium catalysis.[5]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: N-Alkylation via Reductive Amination

Synthesis of 1-((1H-imidazol-4-yl)methyl)pyrrolidine

  • Materials & Reagents:

    • 4-Imidazolecarboxaldehyde (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Glacial Acetic Acid (catalytic, ~5 mol%)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Argon)

  • Step-by-Step Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere, add 4-imidazolecarboxaldehyde (e.g., 1.0 g, 10.4 mmol) and anhydrous DCM (50 mL).

    • Add pyrrolidine (e.g., 1.05 mL, 12.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 30 µL).

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • In a single portion, carefully add sodium triacetoxyborohydride (e.g., 3.3 g, 15.6 mmol). Note: Slight effervescence may be observed.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

    • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography to afford the pure N-alkylated pyrrolidine.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

Synthesis of 4-(pyrrolidin-1-yl)-1H-imidazole

  • Materials & Reagents:

    • 4-Bromo-1H-imidazole (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • tBuBrettPhos or similar biarylphosphine ligand (1.8 mol%)[9]

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 2.2 eq)

    • Anhydrous Toluene

    • Standard Schlenk line or glovebox equipment

  • Step-by-Step Procedure:

    • Catalyst Pre-activation (Trustworthiness): In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (e.g., 27.5 mg, 0.03 mmol) and the phosphine ligand (e.g., 34.2 mg, 0.072 mmol) to a reaction vessel. Add anhydrous toluene (5 mL) and heat the mixture at 100-120°C for 3-5 minutes. A color change indicates catalyst activation. Cool to room temperature.[5][11]

    • In a separate reaction vessel, add 4-bromo-1H-imidazole (e.g., 294 mg, 2.0 mmol) and anhydrous toluene (10 mL).

    • Add pyrrolidine (0.20 mL, 2.4 mmol) to the imidazole solution.

    • Inject the pre-activated catalyst solution into the vessel containing the reagents.

    • Slowly add the LHMDS solution (4.4 mL, 4.4 mmol) dropwise at room temperature.

    • Heat the reaction mixture to 110°C and stir. Monitor its progress by LC-MS.

    • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature and carefully quench with water.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude material via silica gel column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Buchwald-Hartwig).- Poor quality reagents (wet solvent/amine).- Insufficient base or incorrect base strength.- Low reaction temperature.- Ensure proper pre-activation of the catalyst.- Use freshly distilled, anhydrous solvents and reagents.- Use a stronger base or ensure stoichiometry is correct.- Increase reaction temperature in increments.
Multiple Products - Over-alkylation of pyrrolidine (S_N2).- Side reactions of functional groups.- Homocoupling of aryl halide (Buchwald-Hartwig).- Use a less reactive alkylating agent or control stoichiometry carefully.- Protect sensitive functional groups prior to the reaction.- Optimize ligand and reaction conditions to favor cross-coupling.
Difficulty in Purification - Product is highly polar and water-soluble.- Close-running impurities.- Use a reverse-phase column chromatography.- Perform a salt formation/precipitation or recrystallization.- Optimize the chromatography solvent system.

Conclusion

The N-alkylation of pyrrolidine with imidazole is a versatile and essential transformation for the synthesis of novel chemical entities in drug discovery. While classical methods like reductive amination remain highly effective and reliable, modern palladium-catalyzed techniques such as the Buchwald-Hartwig amination have significantly broadened the synthetic scope, allowing for the direct coupling of challenging substrates. The choice of methodology should be a strategic decision based on a clear understanding of the reaction mechanism, substrate availability, and the specific goals of the synthesis. By following the detailed protocols and troubleshooting advice provided, researchers can confidently and efficiently construct these valuable molecular scaffolds.

References

  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? [Online discussion]. Available at: [Link]

  • Semantic Scholar. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Available at: [Link]

  • National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available at: [Link]

  • National Institutes of Health (NIH). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

  • ACS Publications. Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Indian Journal of Chemistry (IJC). Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. Available at: [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]

  • National Institutes of Health (NIH). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

  • Shri R.L.T. College of Science, Akola. Blue LED-driven C-N bond formation for synthesis of imidazopyridines. Available at: [Link]

  • Lancaster University. Reactions affording novel pyrrolidines catalysed by palladium. Available at: [Link]

  • AMiner. Synthesis of Optically Active Polyheterocycles Containing Pyrrolidine, Imidazole, and 1,2,3-Triazole Rings. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • ResearchGate. Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a]. Available at: [Link]

  • Beilstein Journals. Search Results. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • Semantic Scholar API. One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • PubMed Central. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]

  • Green Chemistry (RSC Publishing). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Available at: [Link]

  • PubMed. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Available at: [Link]

  • PubMed. Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • PubMed. Copper-Catalyzed Inter- and Intramolecular C-N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. Available at: [Link]

  • MIT Open Access Articles. Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. Available at: [Link]

  • Google Patents. CN110776464A - N1 site alkylation method for imidazole compounds.
  • National Institutes of Health (NIH). Transition-metal free C–N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer. Available at: [Link]

  • PubMed Central. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

  • Chemical Communications (RSC Publishing). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot effectively.

I. Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved through a two-step process:

  • N-Alkylation: Nucleophilic substitution of a protected 3-halopyrrolidine with the sodium salt of imidazole. The use of a protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

This guide will address potential issues in both stages of this synthesis.

II. Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl 3-bromopyrrolidine-1-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of imidazole (1.0 eq.) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Add a solution of tert-butyl 3-bromopyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of tert-butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate

Materials:

  • tert-butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using HCl/dioxane):

  • Dissolve the Boc-protected intermediate in 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can be used directly or neutralized.

Procedure (using TFA/DCM):

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq.) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the free base.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

A. N-Alkylation Step

Question 1: My N-alkylation reaction is very slow or not proceeding to completion. What could be the cause?

Answer:

Several factors can contribute to a sluggish N-alkylation reaction:

  • Insufficient Deprotonation of Imidazole: The nucleophilicity of imidazole is significantly increased upon deprotonation. If the base is not strong enough or is used in insufficient quantity, the reaction will be slow.

    • Troubleshooting:

      • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for deprotonating imidazole.[2] Alternatively, other strong bases like potassium tert-butoxide can be used. Weaker bases such as potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.[3][4]

      • Reagent Quality: Ensure your NaH is fresh and has not been passivated by atmospheric moisture. Use anhydrous solvents to prevent quenching of the base.

  • Leaving Group on Pyrrolidine: The nature of the leaving group on the 3-position of the pyrrolidine ring is critical.

    • Troubleshooting: While bromo-derivatives are common, iodo-derivatives are more reactive. You can consider an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to a reaction with a bromo or chloro-substituted pyrrolidine to enhance reactivity.[2]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting: Gradually increase the reaction temperature, for example, to 80 °C, while monitoring for any decomposition of starting materials or product.

Question 2: I am observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?

Answer:

The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary imidazolium salt.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole nucleophile relative to the pyrrolidine electrophile can help minimize dialkylation.

    • Slow Addition: Add the solution of the protected 3-halopyrrolidine slowly to the solution of the imidazolide anion. This maintains a low concentration of the electrophile in the reaction mixture, favoring the mono-alkylation product.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the dialkylated product over extended reaction times.

B. Deprotection Step

Question 3: The Boc deprotection is incomplete, or I am seeing side products. What are the best practices?

Answer:

Incomplete deprotection or the formation of side products can often be attributed to the choice of acid, solvent, and reaction conditions.

  • Troubleshooting:

    • Acid Choice: 4M HCl in dioxane is a very effective reagent for Boc deprotection and often provides the product as the hydrochloride salt, which can be advantageous for purification and stability. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also a standard and effective method.[1] The choice may depend on the downstream application and desired salt form.

    • Water Content: Ensure anhydrous conditions, as water can sometimes interfere with the reaction, especially when using reagents like HCl in dioxane.

    • Reaction Time and Temperature: Boc deprotection is typically rapid at room temperature. If the reaction is sluggish, gentle warming might be considered, but this should be done cautiously to avoid potential side reactions.

    • Work-up Procedure: Proper neutralization after using TFA is crucial. A thorough wash with a saturated sodium bicarbonate solution is necessary to remove all acidic residues which could cause issues in subsequent steps or during storage.

C. Purification

Question 4: I am having difficulty purifying the final product. What strategies can I employ?

Answer:

This compound is a relatively polar compound, which can present challenges in purification.

  • Troubleshooting:

    • Column Chromatography:

      • Stationary Phase: Standard silica gel is typically used.

      • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. To improve the peak shape and reduce tailing of the basic product, it is highly recommended to add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide.

    • Crystallization/Trituration: If the product is a solid, crystallization from a suitable solvent system can be an excellent purification method. If the product oils out, trituration with a solvent in which the impurities are soluble but the product is not can be effective.[5] Common solvents for trituration include diethyl ether or hexanes.

    • Salt Formation: Conversion of the free base to a salt (e.g., hydrochloride or maleate) can facilitate purification by crystallization, as salts often have better crystalline properties than the corresponding free bases.

IV. Data Summary & Visualization

Table 1: Troubleshooting N-Alkylation Reaction Conditions
ParameterRecommendationRationale
Base NaH or K-tert-butoxideStrong, non-nucleophilic bases ensure complete deprotonation of imidazole for enhanced reactivity.
Solvent Anhydrous DMF or THFPolar aprotic solvents that are suitable for SN2 reactions. Anhydrous conditions are critical.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without significant decomposition.
Stoichiometry 1.0 eq. Imidazole : 1.1 eq. Base : 1.0 eq. PyrrolidineA slight excess of base ensures full deprotonation. Equimolar or slight excess of imidazole minimizes dialkylation.
Additive Catalytic NaIFacilitates in-situ formation of the more reactive iodo-pyrrolidine from a bromo or chloro precursor (Finkelstein reaction).[2]
Diagram 1: Synthetic Workflow and Key Checkpoints

A Imidazole Deprotonation (NaH, DMF, 0 °C to RT) B N-Alkylation (Boc-3-bromopyrrolidine, 60-80 °C) A->B C Work-up & Crude Isolation B->C D Purification of Boc-protected Intermediate (Column Chromatography) C->D E Boc Deprotection (HCl/dioxane or TFA/DCM) D->E F Work-up & Final Product Isolation E->F G Final Product Purification (Column Chromatography or Crystallization) F->G H Final Product: This compound G->H Start Low Yield in N-Alkylation Q1 Incomplete Reaction? Start->Q1 A1 Check Base Activity (Use fresh NaH) Increase Temperature (e.g., to 80 °C) Consider Finkelstein Catalyst (NaI) Q1->A1 Yes Q2 Side Product Formation? Q1->Q2 No A2 Dialkylation? (Use excess imidazole, slow addition) Decomposition? (Lower temperature, monitor closely) Q2->A2 Yes

Caption: Troubleshooting guide for low yield in the N-alkylation step.

V. References

  • This reference is not available.

  • This reference is not available.

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? | ResearchGate. [Link]

  • This reference is not available.

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • This reference is not available.

  • How to purify a synthetic compound without TLC and Column chromatography? | ResearchGate. [Link]

Sources

"1-(Pyrrolidin-3-YL)-1H-imidazole" stability in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-IMID-PYR-2026-01 Topic: Stability of 1-(Pyrrolidin-3-YL)-1H-imidazole in DMSO Solution Senior Application Scientist: Dr. Gemini

Introduction: Navigating the Nuances of Imidazole-Pyrrolidine Stability

Welcome to the technical support guide for this compound (CAS: 64074-20-0). This molecule, containing both a pyrrolidine and an imidazole moiety, is a valuable building block in modern drug discovery.[1][2] Its successful application, however, is critically dependent on maintaining its structural integrity in solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for many screening and cell-based assays due to its broad solubilizing power.[3] Yet, its chemical properties can present significant stability challenges.

This guide provides an in-depth analysis of the factors influencing the stability of this compound in DMSO. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot issues, ensure data reproducibility, and protect the integrity of your research.

Section 1: Core Principles of Compound Stability in DMSO

Understanding the stability of this compound requires an appreciation of its structure and its interaction with the solvent environment.

  • Inherent Molecular Reactivity: The compound features two key nitrogen-containing heterocyclic rings. The imidazole ring, while aromatic, is susceptible to specific degradation pathways. Forced degradation studies on other imidazole-containing pharmaceuticals have shown that this ring can be liable to oxidation and pH-dependent hydrolysis.[4][5] The pyrrolidine ring is a saturated amine, which is generally more stable but can participate in reactions depending on the conditions.

  • The Double-Edged Sword of DMSO: DMSO is not an inert solvent. Its hygroscopic nature means it readily absorbs atmospheric moisture.[6] This introduced water can act as a nucleophile, facilitating the hydrolysis of susceptible functional groups.[7][8] Furthermore, under certain conditions (e.g., elevated temperature or in the presence of specific reagents), DMSO itself can act as an oxidant.[9]

  • Key Environmental Stressors:

    • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. While gentle warming can aid dissolution, prolonged exposure is detrimental.[3]

    • Light: Imidazole moieties can be sensitive to photodegradation, a process that can generate reactive oxygen species and lead to complex degradation profiles.[4]

    • pH: The basicity of the imidazole and pyrrolidine nitrogens means the compound's stability can be influenced by acidic or basic contaminants in the DMSO or assay medium.[1][5]

Below is a diagram illustrating the primary potential degradation pathways for this class of molecule.

G cluster_main Potential Degradation Pathways Parent This compound (in DMSO) Oxidation Oxidized Products (e.g., N-oxides, ring-opened products) Parent->Oxidation Stressors: O₂, Light, Peroxides, Elevated Temp. Hydrolysis Hydrolyzed Products (Potential ring opening) Parent->Hydrolysis Stressor: Absorbed H₂O (from non-anhydrous DMSO)

Caption: Potential degradation pathways for this compound in DMSO.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Problem / Observation Probable Cause & Explanation Recommended Solution & Action Plan
"My biological assay results are inconsistent, especially between freshly prepared solutions and older stocks." Compound Degradation. This is the most common cause of non-reproducible results.[10] Even at -20°C, slow degradation can occur over weeks or months, altering the effective concentration of the active compound.1. Analytical Verification: Use HPLC or LC-MS to compare the purity profile of the old stock against a freshly prepared sample or the supplier's Certificate of Analysis. 2. Implement Strict Stock Management: Always use the freshest possible stock for critical experiments. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[3][11] 3. Re-qualify Old Stocks: If a stock must be used for an extended period, re-test its purity at regular intervals.
"My clear, colorless DMSO stock solution has turned yellow or brown." Oxidative Degradation. Color change is a classic visual indicator of the formation of conjugated degradation products, often arising from oxidation of the imidazole ring.[10] This is accelerated by light exposure and the presence of oxygen.1. Discard Immediately: Do not use a discolored solution. The mixture of degradants can cause unpredictable off-target effects. 2. Use High-Purity Anhydrous DMSO: Start with a fresh, sealed bottle of anhydrous DMSO to minimize water and potential oxidizing impurities.[6] 3. Protect from Light: Store stock solutions in amber vials. 4. (Optional) Inert Atmosphere: For maximum long-term stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
"When I dilute my DMSO stock into my aqueous assay buffer, a precipitate forms." Low Aqueous Solubility. This is a physical, not a chemical, stability issue. The compound is likely soluble in 100% DMSO but "crashes out" when the solvent polarity changes drastically upon addition to the aqueous buffer.[3][6]1. Intermediate Dilution: Do not dilute directly from a high-concentration DMSO stock into the final aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to the final concentration.[6] 2. Controlled Final Dilution: Add the final, lower-concentration DMSO aliquot to the aqueous buffer slowly while vortexing to aid dispersion. 3. Check Final DMSO %: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and is consistent across all wells, including vehicle controls.[3][11]
"After preparing my stock, I'm not confident the concentration is accurate." Incomplete Dissolution. The compound may appear dissolved, but microscopic particles may remain, leading to an inaccurate concentration. This is more common when preparing highly concentrated stocks.1. Aid Dissolution: After adding DMSO, gently vortex the solution.[3] If solids persist, use a brief (5-10 minute) sonication in a water bath.[3] 2. Gentle Warming (Use with Caution): Warming to 37°C can help, but be aware that heat can also accelerate degradation.[3] This should be a last resort and performed for the shortest time possible. 3. Quantitative Confirmation: For critical applications, the concentration of a stock solution should be confirmed using a validated analytical method, such as HPLC with a UV detector against a standard curve.
Section 3: Frequently Asked Questions (FAQs)
  • Q1: What are the ideal storage conditions for a this compound stock solution in DMSO?

    • For long-term storage (>1 month), solutions should be stored at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[11] Always store in tightly sealed containers to prevent moisture absorption.[12] Aliquoting into single-use volumes is highly recommended to prevent contamination and degradation from multiple freeze-thaw cycles.[3][11]

  • Q2: What grade of DMSO should I use?

    • Always use a high-purity, anhydrous, or spectrophotometric grade of DMSO. Using lower-grade DMSO can introduce water and other impurities that catalyze degradation.[6] It is best practice to use a fresh bottle that has not been opened multiple times.

  • Q3: How can I monitor the stability of my compound over time?

    • The gold standard is to use a stability-indicating HPLC method.[13][14][15] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. You can then analyze aliquots of your stock solution at defined time points (e.g., T=0, 1 week, 1 month) and quantify the percentage of the parent compound remaining.

  • Q4: Is the compound more stable as a free base or as a salt (e.g., hydrochloride)?

    • While specific data for this exact molecule is not publicly available, amine-containing compounds are often more stable as salts. The protonated amine of a salt is less susceptible to oxidation than the free base. However, salts can have different solubility profiles. If using a salt form, ensure it is fully dissolved in DMSO. The dihydrochloride salt of a related compound is noted to be an irritant and requires careful handling.[12]

Section 4: Experimental Protocols
4.1 Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a reliable, high-concentration stock solution for subsequent use in biological assays.

Materials:

  • This compound (MW: 137.18 g/mol )[16]

  • Anhydrous, high-purity DMSO (e.g., Sigma-Aldrich Cat. No. D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile pipette tips

Procedure:

  • Pre-Weigh Vial: Tare a clean, dry amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh approximately 1.5 mg of this compound directly into the tared vial. Record the exact weight (e.g., 1.51 mg).

  • Calculate DMSO Volume:

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Desired Concentration (mol/L))

    • Example Calculation: Volume (L) = (0.00151 g) / (137.18 g/mol * 0.010 mol/L) = 0.00110 L = 1.10 mL.

  • Add Solvent: Using a calibrated pipette, add the calculated volume (1.10 mL in the example) of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain. If needed, sonicate in a water bath for 5 minutes.[3]

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. Store immediately at -80°C for long-term storage.

4.2 Protocol: Workflow for a Short-Term Stability Assessment

Objective: To quickly assess if the compound is stable under your specific, short-term experimental conditions (e.g., 4 hours at room temperature on a lab bench).

G cluster_workflow Short-Term Stability Workflow A 1. Prepare fresh 1 mM stock in anhydrous DMSO B 2. Analyze T=0 Sample (Inject into HPLC/LC-MS immediately) Establish initial purity (e.g., 99.5%) A->B C 3. Create Test Sample (Place aliquot in a clear vial on lab bench) A->C D 4. Create Control Sample (Place aliquot in an amber vial at -80°C) A->D E 5. Incubate for desired time (e.g., 4 hours) C->E D->E F 6. Analyze T=4h Samples (Inject Test and Control samples into HPLC/LC-MS) E->F G 7. Compare Peak Areas (Parent compound peak area of Test vs. Control) Calculate % Remaining F->G H Result Interpretation >95% Remaining: Stable <95% Remaining: Potentially unstable, protect from light/heat G->H

Caption: Workflow for assessing short-term stability of the compound in DMSO.

Section 5: References
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.

  • Synblock. CAS 64074-20-0 | this compound.

  • AK Scientific, Inc. Safety Data Sheet: 1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride.

  • MedChemExpress. Compound Handling Instructions.

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.

  • Sigma-Aldrich. FAQs on Inhibitor Preparation.

  • ResearchGate. How do I make a stock solution of a substance in DMSO?

  • Fisher Scientific. Safety Data Sheet: Imidazole.

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.

  • Sigma-Aldrich. Safety Data Sheet: this compound.

  • ChemicalBook. This compound hydrochloride.

  • Thermo Fisher Scientific. Safety Data Sheet: Imidazole.

  • ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.

  • ResearchGate. Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store.

  • Wikipedia. Imidazole.

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.

  • BLDpharm. (S)-1-(Pyrrolidin-3-yl)-1H-imidazole.

  • PubChem. Potassium;1-pyrrolidin-1-id-3-ylimidazole.

  • ChemicalBook. This compound.

  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(18), 2089-2094.

  • BLDpharm. 64074-20-0|this compound.

  • Gandeepan, P., & Li, C. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8493.

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716.

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085.

  • ResearchGate. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1.

  • Frank, É., & Szőllősi, G. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 26(15), 4617.

  • Gupta, S., et al. (2015). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 50(10), 717-723.

  • Zhou, H., et al. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1834.

  • Stevenson, C. L., et al. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. Journal of Pharmaceutical Sciences, 88(11), 1174-1182.

  • MDPI. Innovative Analytical Approaches for Food Pesticide Residue Detection.

  • Darwish, I. A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of the Chilean Chemical Society, 57(4), 1374-1379.

  • ResearchGate. Analytical Methods for Pesticide Residues.

  • Barden, A. T., et al. (2012). Stability-indicating RP-LC method for the determination of vildagliptin and mass spectrometry detection for a main degradation product. Journal of Chromatographic Science, 50(9), 814-820.

  • Yan, Z., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. Journal of Hazardous Materials, 267, 136-142.

  • Kumar, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 715-732.

  • Zhou, H., et al. (2014). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system. Journal of Hazardous Materials, 265, 126-132.

Sources

Technical Support Center: Pyrrolidine-Imidazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolidine-Imidazole (Py-Im) Polyamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during Py-Im coupling reactions. Our focus is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will dissect common byproducts, explore the mechanisms of their formation, and provide robust, self-validating protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of a standard pyrrolidine-imidazole coupling reaction?

A1: The pyrrolidine-imidazole coupling is fundamentally an amide bond formation, analogous to peptide synthesis. The core transformation involves the reaction of a carboxylic acid functional group on a Py or Im monomer with the free secondary amine of a growing polyamide chain.

The reaction does not proceed spontaneously. It requires a "coupling reagent" to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The most common strategy involves the in situ formation of a highly reactive ester intermediate.

Here is a generalized workflow:

  • Activation: The carboxylic acid reacts with a coupling reagent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA). This forms a highly reactive activated species (an OAt- or OBt-ester).[1][2]

  • Coupling: The amine-terminated polyamide chain attacks the activated ester, forming the desired amide bond.

  • Byproduct Release: The leaving group from the coupling reagent is released, along with other byproducts like tetramethylurea.[2]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Acid Py/Im-COOH ActiveEster Activated Intermediate (Reactive Ester) Acid->ActiveEster Reaction with Reagent Reagent Coupling Reagent (e.g., HATU) + Base Reagent->ActiveEster Amine R-NH2 (Growing Polyamide Chain) Product Desired Polyamide (Py/Im-CONH-R) ActiveEster->Product Nucleophilic Attack Amine->Product Byproducts Released Byproducts (e.g., HOAt, Tetramethylurea) Product->Byproducts

Caption: Ideal pathway for Py-Im amide bond formation.

Troubleshooting Guide: Common Byproducts & Low Yields

This section addresses the most common issues encountered during Py-Im coupling reactions. Each entry details the problem, its underlying chemical cause, and actionable solutions.

Q2: My LC-MS shows my starting materials are consumed, but the yield of the desired product is very low. What is the likely cause?

A2: This is a classic and frustrating scenario. If your starting materials are consumed but the product is absent, it strongly suggests the activated carboxylic acid intermediate is being intercepted by a competing nucleophile before it can react with the intended amine. The most common culprit is water .

Root Cause: Hydrolysis of the Activated Intermediate

The activated esters formed during the coupling reaction are highly reactive and extremely sensitive to moisture. The presence of even trace amounts of water in your reaction solvent (e.g., DMF, NMP) or on your glassware can lead to rapid hydrolysis of the intermediate, converting it back to the original carboxylic acid.[3][4][5] This consumes your coupling reagent and starting material in a non-productive pathway.

Troubleshooting & Prevention:

  • Use Anhydrous Solvents: Employ freshly opened, anhydrous-grade solvents or solvents dried over molecular sieves.

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Reagent Quality: Ensure your coupling reagents and bases are stored in desiccators and are not old or visibly degraded.

Q3: I'm observing a peak in my LC-MS at [M-18]. What byproduct does this correspond to?

A3: A mass loss of 18 Da (M-18) relative to your expected product is a strong indicator of nitrile formation from a primary amide, such as asparagine or glutamine side chains if they are present in your polyamide structure. However, in the context of the main chain coupling, this is less common.

A more probable source of unexpected mass shifts relates to byproducts from the coupling reagents themselves or side reactions on the polyamide backbone.

Q4: My reaction is sluggish, and I see multiple side-products. How do I choose the right coupling reagent?

A4: The choice of coupling reagent is critical and depends on the steric hindrance of the monomers and the desired reaction rate.[5] For Py-Im synthesis, uronium/aminium salt-based reagents are generally preferred for their high efficiency.

Table 1: Comparison of Common Coupling Reagents

ReagentClassAdvantagesCommon ByproductsRemoval Strategy
HATU Aminium SaltVery fast, highly efficient, low epimerization.[1][6]Tetramethylurea, HOAtWater-soluble; removed by aqueous workup.
HBTU Aminium SaltEfficient and widely used.Tetramethylurea, HOBtWater-soluble; removed by aqueous workup.
PyBOP Phosphonium SaltGood for sterically hindered couplings.HMPA (carcinogen), HOBtAqueous workup. Use with caution.
DCC CarbodiimideInexpensive.Dicyclohexylurea (DCU)Insoluble in most organic solvents; removed by filtration.[6]
EDC CarbodiimideWater-soluble version of DCC.Ethyl-dimethylaminopropyl ureaWater-soluble; removed by aqueous workup.[7]

Expert Recommendation: For most Py-Im couplings, HATU is the reagent of choice due to its high reactivity and the low potential for epimerization.[1][6] If you are facing a particularly difficult (sterically hindered) coupling, HATU is more likely to succeed than HBTU or carbodiimides.

Q5: I'm concerned about epimerization at the stereocenter of my building blocks. What causes this and how can I prevent it?

A5: Epimerization, the loss of stereochemical integrity at the α-carbon of the activated amino acid monomer, is a significant risk in polyamide synthesis.[8] It can lead to diastereomeric impurities that are often very difficult to separate from the desired product.

Mechanism of Epimerization:

The primary pathway for epimerization during coupling involves the formation of a planar oxazolone intermediate . The activated carboxylic acid can cyclize, and the resulting oxazolone has an acidic proton at the Cα position. In the presence of a base, this proton can be abstracted, leading to a planar enolate that can be re-protonated from either face, scrambling the stereochemistry.[8]

G ActivatedAcid Activated Amino Acid (L-configuration) Oxazolone Oxazolone Intermediate ActivatedAcid->Oxazolone Intramolecular Cyclization Oxazolone->ActivatedAcid Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base-mediated Proton Abstraction Enolate->Oxazolone Reprotonation EpimerizedAcid Activated Amino Acid (D-configuration) Enolate->EpimerizedAcid Reprotonation (opposite face)

Caption: Mechanism of epimerization via oxazolone formation.

Prevention Strategies:

  • Use Additives: Coupling additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) are crucial.[9] These additives react with the activated intermediate to form active esters that are more reactive towards the amine than they are towards intramolecular cyclization, thus suppressing oxazolone formation.[5] Reagents like HATU already contain the HOAt moiety.

  • Choose the Right Reagent: Uronium/aminium reagents like HATU are generally less prone to causing epimerization than carbodiimides (DCC/EDC) when used without additives.[6]

  • Control the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Do not use an excessive amount (typically 2-3 equivalents are sufficient).

  • Lower the Temperature: Running the reaction at 0 °C can significantly reduce the rate of epimerization.[5]

Q6: I am performing solid-phase synthesis and my final product has a lower mass than expected, suggesting a "deletion sequence." What happened?

A6: A deletion sequence occurs when a coupling reaction on the solid support fails to go to completion. The subsequent monomer is then added to the unreacted chain, resulting in a polyamide that is missing one or more residues.

Root Causes of Incomplete Coupling:

  • Steric Hindrance: Some Py-Im monomers are bulky, making the coupling reaction slow.[5]

  • Poor Activation: Insufficient coupling reagent or deactivation due to moisture.

  • Premature Termination: The growing amine chain can be "capped" and rendered unreactive. A common cause is the direct reaction of the amine with the coupling reagent itself. For example, excess HATU can react with the N-terminal amine to form an unreactive guanidinium group.[6][10]

Troubleshooting Workflow for Solid-Phase Synthesis:

G Start Low Yield or Deletion Sequence Detected CheckCompletion Perform a test cleavage? Analyze crude by LC-MS. Start->CheckCompletion DoubleCouple Implement a double coupling protocol for the difficult step. CheckCompletion->DoubleCouple Yes (Incomplete Coupling) ChangeReagent Switch to a more potent reagent (e.g., HBTU -> HATU). CheckCompletion->ChangeReagent Yes (Very Sluggish) CheckReagents Are reagents/solvents anhydrous and fresh? CheckCompletion->CheckReagents No (No Product) End Problem Solved DoubleCouple->End ChangeReagent->End ReplaceReagents Replace all reagents and solvents. CheckReagents->ReplaceReagents No CheckReagents->End Yes ReplaceReagents->End

Caption: Decision tree for troubleshooting low coupling efficiency.

Solutions:

  • Double Couple: After the initial coupling reaction, drain the vessel, and repeat the coupling step with a fresh solution of monomer, reagent, and base.

  • Capping: After the coupling step, intentionally treat the resin with a highly reactive acylating agent like acetic anhydride. This will cap any unreacted chains, preventing the formation of deletion sequences and simplifying final purification.

  • Optimize Order of Addition: To prevent capping by the coupling reagent, pre-activate the carboxylic acid monomer with the reagent and base for 15-30 minutes before adding the solution to the resin-bound amine.[5]

Analytical & Purification Strategies

Q7: What are the best methods to identify these byproducts and purify my final polyamide?

A7: A combination of analytical techniques and purification methods is essential.

Table 2: Analytical and Purification Guide

TechniquePurposeDetails
LC-MS Primary Analysis Tool. Identify product, starting materials, and byproducts by mass.Use a reverse-phase C18 column. A gradient of water/acetonitrile with 0.1% formic acid is a good starting point. Can detect hydrolysis, deletion sequences, and reagent-related adducts.[7]
Preparative HPLC Purification. Isolate the desired polyamide from impurities.The primary method for purifying Py-Im polyamides. Use the analytical method as a scout to develop a preparative gradient.
NMR Structural Confirmation. Confirm the structure of the final product.¹H NMR can confirm the successful formation of the amide bond and the integrity of the pyrrole and imidazole rings.[11]
Filtration Byproduct Removal. Essential if using DCC to remove the insoluble DCU byproduct.[6]
Aqueous Extraction Byproduct Removal. Effective for removing water-soluble byproducts from reagents like HATU, HBTU, and EDC.[7][12]
Crystallization Purification. Can be used to purify imidazole-containing compounds and remove synthesis byproducts.[13]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Py-Im Coupling using HATU

This protocol assumes a 1:1 coupling between a carboxylic acid monomer and an amine-containing fragment.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid monomer (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.05 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir at room temperature for 20 minutes. The solution may change color. This step is critical to form the active ester and minimize side reactions.[5]

  • Coupling: In a separate flask, dissolve the amine component (1.1 equivalents) in anhydrous DMF. Add this solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by LC-MS every 1-2 hours until the limiting starting material is consumed. Typical reaction times are 2-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography or preparative HPLC.

Protocol 2: Test Cleavage from Solid-Phase Resin to Diagnose Coupling Issues

This protocol is for diagnosing incomplete couplings on a solid support.

  • Sample Collection: After the coupling step and subsequent washing, carefully remove a small sample of the resin (approx. 5-10 mg).

  • Washing: Wash the resin sample thoroughly with Dichloromethane (DCM) and Methanol (MeOH) and dry it under a vacuum.[14]

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting group strategy (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Analysis: Filter the cleavage solution away from the resin beads. Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., DMSO/water) and analyze by LC-MS.

  • Interpretation: Look for the mass of the expected product and the mass of the "deletion sequence" (the product from the previous successful coupling). The ratio of these peaks will give you a semi-quantitative measure of your coupling efficiency.

References

  • Nemoto, T., et al. (2017). Synthesis of pyrrole-imidazole polyamide oligomers based on a copper-catalyzed cross-coupling strategy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Poulin-Kerstien, A. T., & Dervan, P. B. (2009). Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides. Journal of the American Chemical Society. [Link]

  • Spink, E., & MR, S. (2015). Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Chen, Y., et al. (2020). Synthesis of succinic acid-based polyamide through direct solid-state polymerization method. Polymers for Advanced Technologies. [Link]

  • Ellesmere OCR A level Chemistry. Hydrolysis of Polyester and Polyamides. Ellesmere OCR A level Chemistry. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Wang, Y., et al. (2023). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Polymers. [Link]

  • Ray, T., & Kjell, D. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Isroilova, K. V., et al. (2023). METHODS FOR DETERMINING POLYAMIDE COMPOSITION. Journal of Chemistry of Goods and Traditional Medicine. [Link]

  • Lathrop, A. A., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. [Link]

  • MaChemGuy. (2016). Hydrolysis of Polyamides. YouTube. [Link]

  • Valeur, E., & Bradley, M. (2010). Evolution of amide bond formation. ARKIVOC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Norsal, K., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Google Patents. (1996). Purification of crude pyrroles.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Reddit. (2023). Removal of Imidazole from my crude product solution. Reddit. [Link]

Sources

Technical Support Center: N-Alkylation of Imidazole with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of imidazole with pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The coupling of these two heterocyclic motifs is a cornerstone in the synthesis of a wide array of biologically active compounds. However, the reaction is not without its challenges, from low yields to purification difficulties.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: I am seeing very low or no product formation. What are the likely causes and how can I fix it?

Low to no yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Potential Cause A: Ineffective Deprotonation of Imidazole

The N-H of imidazole has a pKa of approximately 14.5, requiring a sufficiently strong base for deprotonation to generate the nucleophilic imidazolide anion. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.

Solutions:

  • Re-evaluate Your Base: If you are using a mild base like potassium carbonate (K₂CO₃) and seeing no reaction, consider switching to a stronger, non-nucleophilic base.[1][2] Sodium hydride (NaH) is a common and effective choice that irreversibly deprotonates the imidazole.[1][2]

  • Ensure Anhydrous Conditions: Strong bases like NaH are extremely sensitive to moisture. Ensure your solvent is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Any protic solvent, including water, will quench the base.

  • Activation Time: When using NaH, allow sufficient time for the deprotonation to complete before adding your pyrrolidine electrophile. This is often indicated by the cessation of hydrogen gas evolution. Stirring the imidazole and NaH in an anhydrous polar aprotic solvent like DMF or THF for 30-60 minutes at 0 °C to room temperature is a standard practice.[1]

Potential Cause B: Poor Leaving Group on the Pyrrolidine Derivative

The reaction is typically an Sₙ2 substitution. The rate of this reaction is highly dependent on the quality of the leaving group on the pyrrolidine electrophile.

Solutions:

  • Activate the Pyrrolidine: If your starting material is a pyrrolidinol (containing an -OH group), it must be converted into a better leaving group. Hydroxide (-OH) is a very poor leaving group.

    • Mesylation/Tosylation: Convert the alcohol to a mesylate (-OMs) or tosylate (-OTs) using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. These are excellent leaving groups.

    • Mitsunobu Reaction: If the pyrrolidine substrate is a secondary alcohol, the Mitsunobu reaction is a powerful alternative.[3][4][5] This reaction, using reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃), activates the alcohol in situ and proceeds with a clean inversion of stereochemistry, which is crucial for stereocenter control.[5]

  • Halogen Exchange (Finkelstein Reaction): If you are using a pyrrolidine chloride or bromide with low reactivity, you can convert it to the more reactive iodide derivative in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).[2]

Potential Cause C: Steric Hindrance

Significant steric bulk around the reacting nitrogen of the imidazole or the electrophilic carbon of the pyrrolidine can dramatically slow down an Sₙ2 reaction.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. Temperatures in the range of 60-100 °C are commonly employed.[6][7]

  • Change the Solvent: Switching to a polar aprotic solvent like DMF or DMSO can help stabilize the transition state and accelerate the reaction rate compared to less polar solvents like THF or acetonitrile.

Troubleshooting Workflow: Low to No Yield

Here is a logical workflow to diagnose the cause of low or no product yield.

G start Start: Low/No Yield Observed check_sm Verify Starting Materials (NMR, Purity) start->check_sm check_base Is the base strong enough? (e.g., NaH vs K2CO3) check_sm->check_base If OK use_stronger_base Action: Use NaH or LiHMDS check_base->use_stronger_base No check_conditions Are conditions anhydrous? check_base->check_conditions Yes success Problem Solved use_stronger_base->success dry_reagents Action: Dry solvent/reagents Use inert atmosphere check_conditions->dry_reagents No check_lg Is the leaving group adequate? (-OH is poor) check_conditions->check_lg Yes dry_reagents->success activate_lg Action: Convert to -OMs, -OTs or use Mitsunobu check_lg->activate_lg No check_temp Is the temperature too low, especially for hindered substrates? check_lg->check_temp Yes activate_lg->success increase_temp Action: Increase temperature (e.g., to 60-80 °C) check_temp->increase_temp Yes check_temp->success If already optimal increase_temp->success

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

Question 2: My reaction is messy, and I'm getting multiple products. How can I improve selectivity?

The formation of side products often points to issues with regioselectivity or over-alkylation.

Potential Cause A: Dialkylation (Quaternization)

The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the pyrrolidine electrophile to form a cationic imidazolium salt. This is especially prevalent if the reaction is run for too long or with a large excess of the alkylating agent.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the pyrrolidine electrophile. Avoid using a large excess.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting imidazole. Stop the reaction as soon as the starting material is gone to minimize the formation of the dialkylated product.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation over the subsequent quaternization.

Potential Cause B: Regioselectivity Issues with Substituted Imidazoles

If the imidazole ring is unsymmetrically substituted (e.g., 4-nitroimidazole), alkylation can occur on either of the two ring nitrogens, leading to a mixture of regioisomers.[8][9]

Solutions:

  • Steric Control: A bulky substituent on the imidazole ring will often direct alkylation to the less sterically hindered nitrogen.[8]

  • Electronic Control: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[8]

  • Protecting Group Strategy: For complex syntheses requiring absolute regiocontrol, a protecting group strategy can be employed. For example, the use of a trityl or SEM (2-(trimethylsilyl)ethoxymethyl) group can block one nitrogen, allowing for functionalization of the other, followed by deprotection.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and solvent for this reaction?

The optimal choice depends on the reactivity of your specific substrates. The following table provides a general guide.

BaseCommon SolventsTypical Use Case & Rationale
NaH DMF, THF (anhydrous)Gold Standard. Strong, non-nucleophilic base for complete and irreversible deprotonation. Ideal for less reactive electrophiles.[1][2]
K₂CO₃ / Cs₂CO₃ Acetonitrile, DMFMilder Conditions. Suitable for reactive electrophiles (e.g., benzyl or allyl halides). Often used in large-scale synthesis for safety and cost.[1][6]
KOH Toluene, AcetonitrileCost-Effective. A strong base that can be effective, though solubility can be an issue. Often used in industrial processes.[7]
Q2: Should I be concerned about protecting the pyrrolidine nitrogen?

Yes, if your pyrrolidine derivative has an N-H group, it is also nucleophilic and can compete in side reactions.

  • Self-Condensation: The pyrrolidine can react with your electrophile.

  • Deprotonation Issues: The pyrrolidine N-H is more acidic than an alkane C-H but less acidic than the imidazole N-H. A strong base could potentially deprotonate it.

Recommendation: It is highly advisable to use an N-protected pyrrolidine derivative. The Boc (tert-butyloxycarbonyl) group is a common and robust choice, as it is stable to the basic conditions of the alkylation and can be easily removed later with acid (e.g., TFA).[11]

Q3: What purification strategies are effective for these products?

Purification can be challenging due to the polar nature of the imidazole ring.

  • Aqueous Workup: A standard aqueous workup can remove inorganic salts (from the base) and water-soluble byproducts like triphenylphosphine oxide (if using a Mitsunobu reaction).

  • Column Chromatography: Silica gel chromatography is the most common method.

    • Solvent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically effective.

    • Tailing: Imidazole compounds can "tail" on silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent can significantly improve peak shape.

  • Acid-Base Extraction: If the product is sufficiently basic, it can sometimes be separated from neutral impurities by extracting it into an acidic aqueous layer, washing the aqueous layer with an organic solvent, and then basifying the aqueous layer to re-extract the product into a fresh organic layer.

General Experimental Protocol: N-Alkylation using NaH

This is a representative protocol and may require optimization for your specific substrates.

Materials:

  • Imidazole derivative (1.0 eq)

  • N-protected pyrrolidine mesylate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the imidazole derivative (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the imidazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.[1]

  • Alkylation: Prepare a solution of the N-protected pyrrolidine mesylate (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

References

  • Qian, W. J., et al. (2015). Mitsunobu mischief: neighbor-directed histidine N(τ)-alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles.
  • BenchChem. (n.d.).
  • Qian, W. J., et al. (2015). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central.
  • Padwa, A., et al. (2011).
  • Demirhan, I., et al. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,...
  • US Patent 5,011,934A. (1991). Process for preparing 1-alkylimidazoles.
  • Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago.
  • Various Authors. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
  • Bellina, F., & Rossi, R. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • Coldham, I. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London.

Sources

Technical Support Center: Reaction Condition Optimization for 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1-(Pyrrolidin-3-YL)-1H-imidazole. This molecule is a valuable heterocyclic building block in modern drug discovery, frequently appearing as a key scaffold in pharmacologically active compounds. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Section 1: Synthetic Strategies & Mechanistic Overview

The synthesis of this compound typically involves the formation of a C-N bond between the pyrrolidine ring and an imidazole nitrogen. The choice of strategy depends on the available starting materials, desired stereochemistry, and scale. The most common and logical approaches involve an initial N-alkylation or a coupling reaction, often requiring a protecting group on the pyrrolidine nitrogen to prevent side reactions.

Key Synthetic Pathways:
  • Nucleophilic Substitution (Sₙ2): The most direct approach involves reacting a Boc-protected pyrrolidine electrophile (e.g., tosylate, mesylate, or halide) with the sodium or potassium salt of imidazole.

  • Mitsunobu Reaction: This allows for the coupling of an alcohol (e.g., Boc-pyrrolidin-3-ol) with imidazole, proceeding with a characteristic inversion of stereochemistry.[1][2][3] This is particularly useful for controlling the stereocenter at the C3 position of the pyrrolidine.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction can be employed to couple a halo-imidazole with 3-amino-pyrrolidine.[4][5] However, for this specific target, direct alkylation is often more efficient.

The workflow below illustrates the most common synthetic sequence, which will be the focus of our optimization guide.

G cluster_0 Synthesis Workflow A Start: Pyrrolidin-3-ol B Step 1: Protection (e.g., Boc Anhydride) A->B Protect Amine C Step 2: Activation (e.g., Tosyl Chloride) B->C Activate Hydroxyl D Step 3: N-Alkylation (Imidazole, NaH) C->D Couple Fragments E Step 4: Deprotection (TFA or HCl) D->E Remove Boc Group F Final Product: This compound E->F

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is the most common challenge and can stem from several factors. Let's break down the critical parameters for the N-alkylation step (Step 3).

  • Causality: The N-alkylation of imidazole is a bimolecular nucleophilic substitution (Sₙ2) reaction. Its efficiency is highly dependent on the nucleophilicity of the imidazole anion, the quality of the leaving group on the pyrrolidine electrophile, and the choice of solvent and temperature.

Troubleshooting Steps:

  • Base Selection is Critical: Imidazole (pKa ≈ 14.5) requires a strong base to be fully deprotonated for maximum nucleophilicity. Incomplete deprotonation is a primary cause of low yield.

    • Sodium Hydride (NaH): This is the most common and effective choice. It irreversibly deprotonates imidazole, driving the reaction forward. Ensure you use a fresh, high-quality dispersion (e.g., 60% in mineral oil) and wash it with anhydrous hexanes before use to remove the oil.

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are weaker bases and may result in a slower reaction or an unfavorable equilibrium.[6] They are generally better suited for more acidic N-H bonds. However, Cs₂CO₃ can sometimes improve yields due to the "cesium effect."

    • Organic Bases (e.g., DBU, Et₃N): These are generally not strong enough to deprotonate imidazole efficiently and are not recommended for this transformation.

  • Solvent Choice Matters: The solvent must be aprotic and polar to dissolve the imidazole salt and stabilize the transition state.

    • DMF (Dimethylformamide) / DMSO (Dimethyl Sulfoxide): Excellent choices. They are polar aprotic solvents that effectively solvate cations, leaving the imidazolide anion highly reactive. Ensure you use anhydrous grades, as water will quench the NaH and protonate the imidazolide.

    • THF (Tetrahydrofuran): A common choice, but less polar than DMF or DMSO. The sodium imidazolide salt may have lower solubility in THF, potentially slowing the reaction.

    • Acetonitrile (ACN): Can be used, but its higher acidity compared to DMF/DMSO can sometimes lead to side reactions with very strong bases.

  • Temperature Control:

    • Deprotonation: The initial deprotonation of imidazole with NaH should be performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.

    • Alkylation: The reaction with the pyrrolidine electrophile can typically be run from room temperature to 60-80 °C.[6] If the reaction is sluggish at room temperature, gentle heating will increase the rate. Monitor for decomposition of your starting materials at higher temperatures.

Optimization Data Summary:

Base (1.1 eq)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
NaH DMF RT to 60 4-8 >85% Optimal Conditions. Ensure anhydrous setup.
NaHTHFRT to 6012-2460-75%Slower reaction due to lower solubility of salts.
K₂CO₃DMF80-10024<40%Incomplete deprotonation; not recommended.
Cs₂CO₃DMF801250-65%Better than K₂CO₃ but less effective than NaH.
FAQ 2: I see multiple product spots on my TLC plate. What are these impurities?

Answer: The formation of regioisomers is a well-known issue when alkylating unsymmetrical imidazoles.[7][8] In this case, even with a symmetrical imidazole, side reactions on the pyrrolidine ring can occur.

  • Causality: Imidazole itself is symmetric, so N1 vs. N3 alkylation produces the same molecule. The primary impurities arise from reactions involving the protecting group or over-alkylation.

Potential Impurities and Solutions:

  • N-Alkylation of the Boc-Protected Pyrrolidine: This is highly unlikely as the Boc group renders the nitrogen non-nucleophilic. This is the primary reason for using a protecting group.

  • Quaternization of the Imidazole Product: The product, this compound, contains two basic nitrogens (one on each ring). A second molecule of the pyrrolidine electrophile could potentially alkylate the N3 position of the newly formed imidazole ring, leading to a charged quaternary salt.

    • Solution: Use a slight excess of imidazole (1.1-1.2 equivalents) and add the pyrrolidine electrophile slowly to the pre-formed imidazolide solution. This ensures the electrophile is more likely to react with the intended nucleophile, which is in higher concentration.

  • Elimination Side Product: If you are using a 3-halopyrrolidine derivative, the base (imidazolide anion) can act as a base to promote E2 elimination, forming Boc-protected dihydropyrrole.

    • Solution: Use a better leaving group that is less conducive to elimination, such as a tosylate (-OTs) or mesylate (-OMs). These are less basic than halides and are better leaving groups, favoring the Sₙ2 pathway.

Caption: Decision tree for identifying common impurities.

FAQ 3: The final Boc-deprotection step is not clean. How can I optimize it?

Answer: The removal of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process that relies on the formation of a stable tert-butyl cation.[9][10] While robust, issues can arise from incomplete reaction or side reactions with the acid counter-ion.

  • Causality: Strong acid protonates the carbamate, which then fragments into the free amine, CO₂, and the tert-butyl cation. The choice of acid and solvent is key to ensuring a clean and complete reaction.[11]

Standard Deprotection Protocols & Troubleshooting:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is the most common and reliable method.

    • Protocol: Dissolve the Boc-protected substrate in DCM (approx. 0.1-0.5 M). Add 4-10 equivalents of TFA (often used as a 25-50% v/v solution in DCM). Stir at room temperature for 1-3 hours.

    • Troubleshooting - Incomplete Reaction: If the reaction stalls, it may be due to insufficient acid. Increase the equivalents of TFA or the reaction time. You can monitor the reaction by LC-MS.

    • Troubleshooting - Work-up Issues: After completion, the excess TFA must be thoroughly removed in vacuo. The resulting TFA salt can then be neutralized with a base like saturated aq. NaHCO₃ during an aqueous workup or converted to the free base on a plug of basic alumina or by using a scavenger resin.

  • HCl in 1,4-Dioxane or Methanol: This is an excellent alternative that provides the product as a more crystalline hydrochloride salt, which can often be isolated directly by filtration.

    • Protocol: Dissolve the substrate in a minimal amount of methanol or dioxane. Add a 4M solution of HCl in dioxane (typically 5-10 equivalents). Stir at room temperature for 2-4 hours. The HCl salt of the product often precipitates from the solution.

    • Troubleshooting - Product Solubility: If the HCl salt does not precipitate, the solvent can be removed under reduced pressure. Be cautious, as residual HCl can make the residue highly acidic and corrosive.

Key Consideration: Never perform Boc deprotection in a sealed vessel. The reaction generates CO₂ gas, which can cause a dangerous pressure buildup.[9]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-((4-methylphenyl)sulfonyloxy)pyrrolidine-1-carboxylate

This protocol details the activation of the hydroxyl group on the Boc-protected pyrrolidinol, preparing it for nucleophilic attack.

Materials & Reagents:

  • tert-butyl 3-hydroxypyrrolidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the internal temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.

Protocol 2: Synthesis of this compound (Coupling & Deprotection)

Part A: N-Alkylation

Materials & Reagents:

  • tert-butyl 3-((4-methylphenyl)sulfonyloxy)pyrrolidine-1-carboxylate

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried, three-neck flask under nitrogen, add anhydrous DMF.

  • Add imidazole (1.2 eq) and cool the solution to 0 °C.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir the slurry at 0 °C for 30 minutes, then at room temperature for 30 minutes until gas evolution ceases. This forms the sodium imidazolide.

  • In a separate flask, dissolve the crude pyrrolidine tosylate (1.0 eq) from the previous step in a minimal amount of anhydrous DMF.

  • Add the tosylate solution dropwise to the sodium imidazolide slurry at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor by LC-MS for the disappearance of the tosylate.

  • Work-up: Cool the reaction to room temperature and quench very carefully by the slow, dropwise addition of water. Dilute with ethyl acetate and wash extensively with water (3-4 times) to remove DMF, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is a viscous oil.

Part B: Boc Deprotection

Materials & Reagents:

  • Crude tert-butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude Boc-protected product from Part A in DCM (approx. 0.2 M).

  • Add TFA (5-10 eq, e.g., a 1:4 TFA:DCM solution) and stir at room temperature for 1-3 hours. Monitor by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove all volatiles. Co-evaporate with DCM twice to ensure complete removal of TFA.

  • Purification: The resulting crude oil (the TFA salt) can be purified. Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH. Extract the free base into DCM or a 9:1 DCM:IPA mixture (3-4 times). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by column chromatography on silica gel using a DCM/MeOH gradient containing 1% NH₄OH.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link][4]

  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. Retrieved from [Link][6]

  • ResearchGate. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. synthetic protocol for (±)-1-(pyrrolidin-3-yl)-1H-1, 2, 3-triazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][5]

  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link][7]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link][11]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link][1]

  • RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link][2]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][3]

  • Semantic Scholar. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (2025). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Pyrrole Protection. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

Identifying impurities in "1-(Pyrrolidin-3-YL)-1H-imidazole" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Identifying Impurities in the Synthesis of 1-(Pyrrolidin-3-YL)-1H-imidazole

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: CTSC-2026-01-19-001

Welcome to the . This guide is designed to provide expert, in-depth troubleshooting for challenges encountered during the synthesis of this compound. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My LC-MS analysis shows a major peak with the correct mass-to-charge ratio (m/z) for my product, but I also see a secondary, well-separated peak with the exact same m/z. What is the likely identity of this impurity?

Answer: This scenario strongly suggests the presence of a regioisomer . In the synthesis of N-substituted imidazoles, particularly from unsymmetrical starting materials, regioisomerism is a common challenge.[1] The formation of an undesired isomer occurs when the substitution can happen at more than one position on the imidazole or pyrrolidine ring, resulting in molecules with the same molecular formula and mass but different structural connectivity.

Root Cause Analysis:

The most probable synthetic route to this compound involves the N-alkylation of imidazole with a suitable 3-substituted pyrrolidine electrophile (e.g., 3-bromo-1-(tert-butoxycarbonyl)pyrrolidine). Imidazole is an ambident nucleophile; when deprotonated, the negative charge is delocalized across both nitrogen atoms (N1 and N3).[2] Alkylation can therefore occur at either nitrogen, leading to two possible products:

  • 1,3-Isomer (Target): 1-(1-Boc-pyrrolidin-3-yl)-1H-imidazole

  • 1,3'-Isomer (Impurity): A less likely, but possible, isomer where the pyrrolidine connects differently, or if starting from a substituted imidazole, the pyrrolidinyl group attaches to the N-3 position.

Steric and electronic factors heavily influence the ratio of these isomers.[3][4] Bulky substituents on the imidazole ring or the alkylating agent can sterically hinder approach to one nitrogen, favoring substitution at the other.[4]

Experimental Workflow for Identification:

Definitive structural elucidation requires spectroscopic analysis, particularly 2D NMR.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for identifying regioisomeric impurities.", fontname="Arial", fontsize=10];

Protocol: Differentiating Regioisomers using 2D NMR Spectroscopy

  • Isolation: Separate the two isomers using preparative HPLC. Collect sufficient material for each (~5-10 mg).

  • Sample Preparation: Dissolve each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra for both isomers. While subtle differences in chemical shifts will be present, these are often insufficient for unambiguous assignment.[1]

  • 2D NMR Acquisition: For each isomer, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pyrrolidine and imidazole rings.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2-3 bonds away.[7]

  • Data Analysis:

    • In the target molecule, the HMBC spectrum should show a correlation between the pyrrolidine C3-H proton and the two adjacent imidazole carbons (C2 and C5).

    • An isomeric structure would show a different HMBC correlation pattern, confirming the alternative connectivity. The combined use of 2D NMR experiments and computational (DFT) chemical shift predictions can provide definitive structural evidence.[8]

Q2: My reaction appears complete by TLC, but after workup and purification, my NMR shows persistent signals corresponding to my Boc-protected starting material. How can I improve its removal?

Answer: This is a classic issue of starting material carryover, often due to incomplete reaction or co-elution during chromatography. The Boc (tert-butoxycarbonyl) protecting group is generally stable but can be labile, and its byproducts can complicate purification.[9]

Root Cause Analysis:

  • Incomplete Reaction: The alkylation may be an equilibrium process or kinetically slow. Insufficient reaction time, inadequate temperature, or a weak base can lead to unreacted starting material.

  • Co-elution: The Boc-protected pyrrolidine starting material and the desired product can have similar polarities, making separation by standard silica gel chromatography challenging. Polar heterocyclic amines can exhibit problematic peak tailing on silica.[10]

  • Deprotection during Workup: If the workup involves acidic conditions, even mild ones, some of the Boc-protected starting material or product could deprotect, leading to a more complex mixture.

Troubleshooting & Optimization Strategies:

StrategyRationaleExperimental Protocol
Drive the Reaction to Completion Ensure all starting material is consumed.Increase reaction time, consider a stronger, non-nucleophilic base (e.g., NaH), or slightly increase the temperature. Monitor closely by TLC/LC-MS.
Optimize Chromatography Improve separation resolution between the product and starting material.Use a different stationary phase like alumina or a C18 reversed-phase column for polar compounds.[11] A gradient elution with a small amount of amine (e.g., 0.1% triethylamine) in the mobile phase can reduce peak tailing for the amine product.
Acidic Wash/Extraction Exploit the basicity of the final product.After the reaction, perform a liquid-liquid extraction. The desired product (a basic amine after deprotection) will move into an aqueous acid layer (e.g., 1M HCl), leaving the neutral Boc-protected starting material in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[12]
Boc Deprotection & Recrystallization Convert the entire crude mixture to the free amine, then purify.Treat the crude mixture with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove all Boc groups.[13] The resulting free amine product is often more polar and may be crystalline, allowing for purification by recrystallization or facilitating easier chromatographic separation from non-basic impurities.
Q3: After the final TFA-mediated Boc-deprotection step, my LC-MS shows several new impurities, including one with a mass of +96 Da compared to my product. What is this and how can I prevent it?

Answer: The final step of removing the Boc protecting group with strong acid, typically trifluoroacetic acid (TFA), is a critical source of impurities if not controlled properly.[14][15]

Root Cause Analysis:

The deprotection mechanism proceeds via the formation of a highly reactive tert-butyl cation (t-Bu⁺).[9] This cation is a potent electrophile and can alkylate any nucleophilic sites on your desired product or remaining starting materials.

  • t-Butylation (+56 Da): The tert-butyl cation can add to the imidazole ring or the pyrrolidine nitrogen.

  • Trifluoroacetylation (+96 Da): This is a well-known side reaction where the newly liberated amine is acylated by trifluoroacetic anhydride (TFFA), which can be present as an impurity in TFA or formed in situ.[14]

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Impurity formation during Boc-deprotection.", fontname="Arial", fontsize=10];

Prevention Protocol: Deprotection with Scavengers

To prevent these side reactions, it is crucial to include "scavengers" in the deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product.

  • Prepare the Cleavage Cocktail: Chill a flask of neat Trifluoroacetic Acid (TFA) in an ice bath. To the cold TFA, add the scavengers. A common and effective mixture is "Reagent K" or a variation:

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Perform Deprotection: Dissolve the crude Boc-protected product in a minimal amount of Dichloromethane (DCM). Add the pre-chilled scavenger cocktail and stir at room temperature for 1-3 hours, monitoring by LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Precipitate the product by adding cold diethyl ether. The product salt can be collected by filtration.

This protocol ensures that the reactive electrophiles generated during deprotection are quenched before they can react with your target molecule, leading to a much cleaner crude product.

References
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Lala, S. L., et al. (1998). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2020). In-depth characterization of nitrogen heterocycles of petroleum by liquid chromatography-energy-resolved high resolution tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • van der Pijl, F., et al. (2004). Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Damilano, G., et al. (2020). General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. Retrieved from [Link]

  • Martínez-Vargas, A., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. Retrieved from [Link]

  • Chen, B-H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Smirnova, T., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Chen, B-H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Turesky, R. J., et al. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sonar, J. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Bagno, A., et al. (2008). Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. ResearchGate. Retrieved from [Link]

  • R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Bollikolla, H. B., et al. (2018). Scheme 1. synthetic protocol for (±)-1-(pyrrolidin-3-yl)-1H-1, 2, 3-triazole derivatives. ResearchGate. Retrieved from [Link]

  • Cole, A. G., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters. Retrieved from [Link]

  • Semantics Scholar. (n.d.). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Retrieved from [Link]

  • Wasiak, E., et al. (2021). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules. Retrieved from [Link]

  • Wasiak, E., et al. (2021). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. ResearchGate. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR- Worked Example 1 (COSY). YouTube. Retrieved from [Link]

  • Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Spivak, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Imidazole-impurities. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
  • ResearchGate. (n.d.). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • Wikipedia. (2023). Imidazole. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (2022). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Activity of 1-(Pyrrolidin-3-YL)-1H-imidazole and Structurally Related Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a pyrrolidine moiety, it gives rise to a class of compounds with significant therapeutic potential, particularly as antagonists for the histamine H3 receptor (H3R).[2][3] This guide provides an in-depth comparison of 1-(Pyrrolidin-3-YL)-1H-imidazole and its structural analogs, focusing on their structure-activity relationships (SAR) as H3R antagonists. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays used in their evaluation.

The Histamine H3 Receptor: A Key Neuromodulatory Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system (CNS).[4] It acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[4][5] Additionally, it functions as a heteroreceptor, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine, and serotonin.[4] Activation of the H3R, which couples to the Gi/o protein, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[4] By blocking this receptor, H3R antagonists enhance the release of these neurotransmitters, making them promising therapeutic agents for neurological and psychiatric conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[4][5][6]

Below is a diagram illustrating the canonical signaling pathway of the histamine H3 receptor and the mechanism of action for an antagonist.

graph H3R_Signaling { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Histamine H3 Receptor Signaling Pathway.

Comparative Analysis of Imidazole Analog Activity

The affinity and functional activity of imidazole-based compounds for the H3 receptor are highly sensitive to structural modifications. The this compound scaffold serves as an excellent starting point for exploring these structure-activity relationships. Key modifications include substitutions on the pyrrolidine ring and altering the nature of the imidazole moiety itself.

Compound IDCore StructureR1 (Pyrrolidine Substitution)R2 (Other)Binding Affinity (Ki, nM)Functional Activity (IC50, nM)
A (Reference) 1-(Pyrrolidin-3-YL)-propoxy-phenyl-pyrazole(R)-2-methylMorpholinyl-methanone1.2 (hH3R)3.4 (hH3R)
B 4-(Imidazol-4-yl)N/Atrans-(±)-cyclopropane linker0.33Not Reported
C 4-(Imidazol-4-yl)N/A(1R,2R)-cyclopropane enantiomer0.18Not Reported
D 4-(Imidazol-4-yl)N/A(1S,2S)-cyclopropane enantiomer5.3Not Reported
E (Non-imidazole) 3-Piperidinopropyl etherN/ACyclopropyl-phenyl-methanone~4.0 (pKi=8.4)Not Reported

Data is compiled for illustrative purposes from sources[2][6][7]. hH3R refers to the human histamine H3 receptor.

Analysis of Structure-Activity Relationships (SAR):

  • Stereochemistry is Crucial: As demonstrated by compounds C and D , the stereochemistry of substituents can have a profound impact on binding affinity. The (1R,2R) enantiomer (C ) is nearly 30-fold more potent than its (1S,2S) counterpart (D ), highlighting a specific and constrained binding pocket in the H3 receptor.[7]

  • Pyrrolidine Ring Substitution: In compound A , the (R)-2-methyl substitution on the pyrrolidine ring is a common feature in potent H3R antagonists.[6] This substitution likely provides favorable hydrophobic interactions within the receptor's binding site.

  • Conformational Rigidity: The introduction of a conformationally restricting trans-cyclopropane ring in compound B results in a highly potent antagonist.[7] This suggests that a specific orientation of the imidazole "headgroup" relative to the rest of the molecule is optimal for high-affinity binding.

  • Imidazole Replacement: Compound E demonstrates that the imidazole ring, while a common feature, is not strictly necessary for H3R antagonism.[2] Replacing it with a piperidine moiety can maintain high affinity, suggesting that the basic nitrogen and overall pharmacophore are more critical than the specific aromatic system. This opens up avenues for developing non-imidazole H3R antagonists to potentially improve pharmacokinetic properties.[2][8]

Experimental Corner: Methodologies for Assessing H3R Antagonist Activity

The quantitative data presented above is generated through rigorous in vitro assays. Understanding these methodologies is key to interpreting the results and designing further experiments.

Protocol 1: Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Principle: The assay measures the displacement of a known high-affinity radioligand (e.g., [3H]Nα-methylhistamine) from the H3 receptor by an unlabeled test compound.[9][10][11] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a Ki value.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human H3 receptor (e.g., HEK293T cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of the radioligand (e.g., [3H]Nα-methylhistamine at a concentration close to its Kd).[11][12]

    • Add varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known H3R ligand (e.g., 1 µM (R)-alpha-Methylhistamine).[11]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

graph Radioligand_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Radioligand Binding Assay Workflow.

Protocol 2: [35S]GTPγS Functional Assay

This is a functional assay that measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by monitoring G-protein activation.[13][14]

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound.

Principle: Upon agonist binding, the H3R catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[15] This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated G-proteins.[14][16] Antagonists will inhibit the [35S]GTPγS binding stimulated by a known agonist.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the H3 receptor as described in Protocol 1.

  • Assay Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add GDP to the assay buffer to ensure that G-proteins are in their inactive state.

    • To measure antagonist activity, pre-incubate the membranes with varying concentrations of the test compound.

    • Add a fixed concentration of a known H3R agonist (e.g., (R)-α-methylhistamine) to stimulate the receptor.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at room temperature for 30-60 minutes.[13]

  • Separation and Detection:

    • Terminate the reaction and separate bound from free [35S]GTPγS using rapid filtration, similar to the binding assay.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • For antagonist activity, plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the test compound.

    • Fit the data to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent and selective histamine H3 receptor antagonists. The comparative analysis reveals that structural modifications, including stereochemistry, conformational rigidity, and even replacement of the core imidazole ring, are critical determinants of biological activity. A thorough understanding of the structure-activity relationships, supported by robust in vitro assays such as radioligand binding and [35S]GTPγS functional assays, is essential for the rational design of novel H3R antagonists with therapeutic potential for a range of neurological disorders.

References

  • ACS Publications. (1997). H3-Receptor Antagonists: Synthesis and Structure−Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry. Available from: [Link]

  • National Library of Medicine. (1997). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Altered histamine H3 receptor radioligand binding in post-mortem brain samples from subjects with psychiatric diseases. PMC. Available from: [Link]

  • Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available from: [Link]

  • National Library of Medicine. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. PubMed. Available from: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available from: [Link]

  • National Library of Medicine. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. Available from: [Link]

  • bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. Available from: [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3.... Available from: [Link]

  • National Center for Biotechnology Information. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC. Available from: [Link]

  • Springer Nature Experiments. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Available from: [Link]

  • ACS Publications. (2002). Design, Synthesis, and Structure−Activity Relationships of Acetylene-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025). (PDF) Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Available from: [Link]

  • National Library of Medicine. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. Available from: [Link]

  • National Library of Medicine. (2012). GTPγS Binding Assays. PubMed. Available from: [Link]

  • National Library of Medicine. (1995). Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. PubMed. Available from: [Link]

  • MDPI. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Available from: [Link]

  • National Library of Medicine. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. PubMed. Available from: [Link]

  • ACS Publications. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • National Library of Medicine. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. PubMed. Available from: [Link]

  • Scientia Pharmaceutica. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Available from: [Link]

  • ResearchGate. (n.d.). A review: Imidazole synthesis and its biological activities. Available from: [Link]

  • ResearchGate. (n.d.). Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. synthetic protocol for (±)-1-(pyrrolidin-3-yl)-1H-1, 2, 3-triazole derivatives.. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available from: [Link]

Sources

A Comparative Analysis of Pyrrolidine-Based GPCR Ligands: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in both natural products and FDA-approved drugs.[1][2] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of the chemical space compared to flat aromatic systems, a crucial feature for designing ligands that interact with the complex orthosteric and allosteric sites of G-protein coupled receptors (GPCRs).[1][3] This guide provides a comparative analysis of pyrrolidine-based ligands targeting key GPCR families, offering insights into their structure-activity relationships (SAR), receptor subtype selectivity, and functional profiles, supported by experimental data and detailed protocols.

The Pyrrolidine Advantage in GPCR Ligand Design

The prevalence of the pyrrolidine motif in successful drug candidates stems from its unique structural and physicochemical properties:

  • Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, allowing for the fine-tuning of ligand-receptor interactions and leading to improved potency and selectivity.[2] The spatial orientation of substituents on the pyrrolidine ring can dramatically influence the biological profile of a drug candidate due to different binding modes with enantioselective proteins.[2][3]

  • Conformational Flexibility: The pyrrolidine ring adopts flexible envelope and twist conformations, a phenomenon known as "pseudorotation."[2][4] This flexibility can be advantageous when a degree of conformational adaptation is required for optimal engagement with the GPCR binding pocket.[4]

  • Improved Physicochemical Properties: The pyrrolidine moiety can enhance aqueous solubility and other key physicochemical properties of a molecule. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating interactions with receptor residues.[5]

Comparative Analysis of Pyrrolidine-Based Ligands for Key GPCR Families

This section provides a head-to-head comparison of pyrrolidine-based ligands for three major GPCR families: dopamine, muscarinic, and serotonin receptors. The data presented is extracted from various scientific publications and is intended to highlight the impact of structural modifications on ligand performance.

Dopamine Receptor Ligands

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for antipsychotic and anti-Parkinsonian drugs. The pyrrolidine scaffold has been extensively explored to develop potent and selective dopamine receptor antagonists.

A series of eticlopride-based bitopic ligands, where modifications were made to the pyrrolidine ring, revealed interesting SAR. The data below compares the binding affinities (Ki) of key compounds for the D2 and D3 receptors.

CompoundModificationD2R Ki (nM)D3R Ki (nM)D3R/D2R Selectivity
Eticlopride Parent Compound1.770.4364.1
11 N-alkylation with a linker and secondary pharmacophore25.36.973.6
33 O-alkylation at the 4-position with a linker and secondary pharmacophore1.770.4364.1

Data compiled from Shaik et al., 2021.[2]

Analysis of Structure-Activity Relationships:

  • N-Alkylation vs. O-Alkylation: The data clearly demonstrates that O-alkylation at the 4-position of the pyrrolidine ring is significantly more favorable for maintaining high affinity at both D2 and D3 receptors compared to N-alkylation. Compound 33 retains the high affinity of the parent compound, eticlopride, while the N-alkylated analogue 11 shows a marked decrease in affinity for both receptor subtypes.[2]

  • Bitopic Ligand Design: The exploration of bitopic ligands, where a secondary pharmacophore is attached via a linker, highlights the potential to modulate affinity and selectivity. However, the point of attachment on the pyrrolidine ring is critical.[2]

  • Functional Activity: All the lead molecules in this series were found to be functional D2R/D3R antagonists.[2]

Muscarinic Receptor Ligands

Muscarinic acetylcholine receptors (M1-M5) are involved in a wide range of physiological functions, and subtype-selective ligands are sought after for various therapeutic applications. The introduction of a pyrrolidine ring has been shown to enhance the selectivity of muscarinic agonists.

A study comparing parent muscarinic agonists with their pyrrolidine-constrained analogues demonstrated a shift towards M2 receptor selectivity.

CompoundStructureReceptor Subtype Affinity (pKi)Functional Activity
hM1 hM2
(+)-1 (Parent) 1,3-dioxolane derivative6.87.2
(-)-3 (Pyrrolidine) Pyrrolidine-constrained analogue of (+)-16.57.0
(+)-2 (Parent) 1,3-oxathiolane derivative7.17.5
(+)-5 (Pyrrolidine) Pyrrolidine-constrained analogue of (+)-26.77.3

Data adapted from Gualtieri et al., 2000.[6]

Analysis of Structure-Activity Relationships:

  • Enhanced M2 Selectivity: Constraining the aminoalkyl chain of the parent compounds into a pyrrolidine ring led to derivatives with increased selectivity for the M2 muscarinic receptor subtype.[6]

  • Modulation of Functional Activity: The pyrrolidine-containing analogues, (-)-3 and (+)-5 , exhibited a partial agonist profile at the M2 receptor, in contrast to the full agonist activity of their parent compounds. Furthermore, they acted as weak antagonists at the M1 and M4 subtypes.[6] This demonstrates how the pyrrolidine scaffold can be used to fine-tune the functional efficacy of a ligand.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents is crucial for determining the pharmacological profile.

Another study on synthetic cathinones revealed that α-pyrrolidinohexiophenone (α-PHP) acts as a potent antagonist at the M2 muscarinic receptor.

CompoundM2R Affinity (Ki, nM)Functional Activity
α-PHP 251Antagonist
α-PPP > 75,000-

Data from Gannon et al., 2020.[7]

This finding highlights the potential for off-target effects of pyrrolidine-containing psychoactive substances and underscores the importance of comprehensive pharmacological profiling.

Serotonin Receptor Ligands

Serotonin (5-HT) receptors are a large and diverse family of GPCRs implicated in numerous physiological and pathological processes. The development of subtype-selective 5-HT receptor ligands is a major goal in drug discovery for psychiatric and neurological disorders.

A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were designed and evaluated for their selectivity between the h5-HT1D and h5-HT1B receptor subtypes.

Compoundh5-HT1D Ki (nM)h5-HT1B Ki (nM)h5-HT1D/h5-HT1B SelectivityFunctional Activity (h5-HT1D)
Sumatriptan 10161.6Agonist
3b 181609Full Agonist
24a 2.5408163Full Agonist

Data compiled from Ennis et al., 1998.[1]

Analysis of Structure-Activity Relationships:

  • Dramatic Improvement in Selectivity: The introduction of specific substituents on the pyrrolidine ring and the indole core led to a remarkable increase in selectivity for the h5-HT1D receptor over the h5-HT1B subtype. Compound 24a , an oxazolidinone derivative, exhibited a 163-fold selectivity, a significant improvement over the clinically used drug Sumatriptan.[1]

  • Identification of a Binding Pocket: This study suggested the presence of a large binding pocket in the h5-HT1D receptor that is absent in the h5-HT1B receptor, which can be exploited by appropriate substitution on the pyrrolidine-containing ligand.[1]

  • Full Agonist Activity: The selective compounds were confirmed to be full agonists at the h5-HT1D receptor, demonstrating that high selectivity can be achieved without compromising efficacy.[1]

Experimental Methodologies for Characterizing Pyrrolidine-Based GPCR Ligands

The accurate characterization of GPCR ligands is paramount for understanding their pharmacological properties. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay (Competition)

This assay is used to determine the affinity (Ki) of a test compound for a specific GPCR by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors).

      • Increasing concentrations of the unlabeled test compound (the pyrrolidine-based ligand).

      • The membrane preparation.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: Calcium Mobilization

This assay measures the ability of a ligand to activate a GPCR that couples to the Gq signaling pathway, leading to an increase in intracellular calcium concentration.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the target GPCR in a black-walled, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR).

    • Add varying concentrations of the test compound (agonist) to the wells.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

In Vivo Assay

1. In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of GPCR ligands.[8][9][10][11]

Protocol:

  • Probe Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis probe into the target brain region (e.g., the striatum for dopamine release).

    • Secure the probe to the skull with dental cement.

  • Perfusion and Sample Collection:

    • After a recovery period, connect the probe to a microinfusion pump.

    • Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Collect the dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • Administer the pyrrolidine-based GPCR ligand systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest (e.g., dopamine) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels (pre-drug administration).

    • Analyze the time course of the drug's effect on neurotransmitter release.

Visualizing the Concepts

Signaling Pathway of a Gq-Coupled GPCR

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Pyrrolidine Ligand GPCR GPCR Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets Binding_Assay_Workflow start Start prep Prepare GPCR Membrane Homogenate start->prep setup Set up 96-well plate: - Radioligand - Test Compound - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - IC50 Determination - Ki Calculation count->analyze end End analyze->end

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Conclusion

The pyrrolidine scaffold continues to be a remarkably versatile and successful structural motif in the design of novel GPCR ligands. Its inherent three-dimensionality and stereochemical complexity provide medicinal chemists with a powerful tool to achieve high potency and selectivity. This guide has provided a comparative analysis of pyrrolidine-based ligands for dopamine, muscarinic, and serotonin receptors, highlighting key structure-activity relationships. The detailed experimental protocols offer a practical resource for researchers in the field. As our understanding of GPCR structure and function deepens, the rational design of pyrrolidine-containing molecules will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Ennis, M. D., et al. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 41(13), 2180-2183. [Link]

  • Shaik, J. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience, 12(15), 2846-2861. [Link]

  • Gannon, B. M., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(7), 1036-1047. [Link]

  • Yuan, Z., et al. (2015). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 6(8), 1433-1445. [Link]

  • ResearchGate. (2025). Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl) pyrrolidine sulfoxide derivatives. [Link]

  • Weinstock, J., et al. (1987). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of Medicinal Chemistry, 30(7), 1166-1172. [Link]

  • Westerink, B. H. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-864. [Link]

  • Spetea, M., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 664. [Link]

  • Timmerman, W., & Westerink, B. H. (1997). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Methods in Molecular Biology, 72, 253-267. [Link]

  • Burford, N. T., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. [Link]

  • Di Chiara, G. (1999). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 10(6-7), 547-567. [Link]

  • Gualtieri, F., et al. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 55(1), 31-41. [Link]

  • The Pharmacology Education Project. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. [Link]

  • Adam, L., et al. (1996). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 6(1), 1-6. [Link]

  • University of Strathclyde. (n.d.). In vitro pharmacology: receptor antagonism. [Link]

  • National Center for Biotechnology Information. (2004). Assay Guidance Manual. [Link]

  • Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

  • Chaurasiya, R. D., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 9(11), 1347-1365. [Link]

  • Nagi, K., & Pineyro, G. (2016). Practical guide for calculating and representing biased signaling by GPCR ligands: A stepwise approach. Methods, 103, 34-45. [Link]

  • Cameron, L. P., et al. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(9), 1338-1349. [Link]

  • O'Neill, M. J., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology, 177, 113910. [Link]

  • Google Patents. (n.d.). 1-substituted-3-pyrrolidine derivatives as muscarinic receptor antagonists.
  • McFadyen, I. J. (1999). Structure–activity relationships of opioid ligands. Loughborough University. [Link]

  • Le, T. P., et al. (2020). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 63(7), 3510-3530. [Link]

  • Hafner, M., et al. (2019). "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology, 11(4), e70. [Link]

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]

  • Pándy-Szekeres, G., et al. (2023). Ligand selectivity hotspots in serotonin GPCRs. Trends in Pharmacological Sciences, 44(12), 978-990. [Link]

  • Pándy-Szekeres, G., et al. (2023). Ligand selectivity hotspots in serotonin GPCRs. Trends in Pharmacological Sciences, 44(12), 978-990. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. [Link]

  • TAME Toolkit. (n.d.). 2.1 Dose-Response Modeling. [Link]

Sources

A Senior Application Scientist’s Guide to Validating the Biological Activity of 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In contemporary drug discovery, the strategic combination of privileged scaffolds is a cornerstone of generating novel chemical entities with significant therapeutic potential. The molecule 1-(Pyrrolidin-3-YL)-1H-imidazole represents a compelling convergence of two such scaffolds: the three-dimensional, sp³-rich pyrrolidine ring and the versatile, electron-rich imidazole moiety. The pyrrolidine ring is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable stereochemical and pharmacokinetic properties[1][2][3]. Similarly, the imidazole ring is a key component in a wide array of bioactive compounds, including those with anticancer, antimicrobial, and anti-inflammatory activities, owing to its capacity for hydrogen bonding and metabolic stability[4][5][6][7].

This guide provides a comprehensive, technically-grounded framework for the systematic validation of the biological activity of this compound. We will delineate a multi-tiered experimental strategy, beginning with broad-spectrum screening and culminating in specific mechanistic assays. This approach is designed not merely to identify activity, but to build a robust, data-driven understanding of the compound's therapeutic potential. For comparative analysis, we will benchmark its performance against well-characterized agents: Doxorubicin , a standard chemotherapeutic agent, and Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.

Part 1: Foundational In Vitro Screening - A Two-Pronged Approach

The initial phase of validation aims to cast a wide net, exploring the most probable therapeutic avenues suggested by the compound's constituent moieties: anticancer and antimicrobial activities.

Comprehensive Anticancer Activity Profiling

The imidazole scaffold is a known feature in kinase inhibitors and DNA intercalating agents, while the pyrrolidine ring is present in numerous anticancer compounds, including PARP inhibitors[1][4][8]. This dual heritage strongly supports an initial investigation into the antiproliferative effects of this compound.

  • Cell Line Selection: A panel of cancer cell lines is chosen to represent diverse tumor types. A standard starting point is the NCI-60 panel, or a representative subset such as:

    • MCF-7: Breast adenocarcinoma (luminal A)

    • HeLa: Cervical adenocarcinoma

    • A549: Lung carcinoma

    • HCT116: Colorectal carcinoma

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and Doxorubicin (positive control) are serially diluted to a range of concentrations (e.g., 0.01 µM to 100 µM) and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition and Solubilization: MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation by viable cells. The formazan crystals are then solubilized with DMSO.

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line.

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Reference)0.050.080.120.07
Broad-Spectrum Antimicrobial Susceptibility Testing

Imidazole derivatives have a long history as antimicrobial agents, and the pyrrolidine moiety is also found in various antibacterial compounds[9][10][11]. Therefore, a thorough evaluation of the compound's antimicrobial properties is warranted.

  • Bacterial Strain Selection: A panel of clinically relevant bacterial strains is selected, including:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Broth Microdilution: The assay is performed in 96-well plates using cation-adjusted Mueller-Hinton broth.

  • Compound Preparation: this compound and Ciprofloxacin (positive control) are serially diluted across the plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Reference)0.50.250.0150.5

Part 2: Mechanistic Elucidation - Unveiling the "How"

Assuming promising activity is observed in the initial screens, the next logical step is to investigate the underlying mechanism of action. Based on the common activities of imidazole-containing compounds, we will prioritize the investigation of kinase inhibition and DNA interaction.[4][8]

Kinase Inhibition Profiling

G cluster_0 Kinase Inhibition Workflow A This compound (Active Compound) B Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan) A->B Submit for Screening C Identify Primary Kinase Targets (% Inhibition > 90% at 10 µM) B->C Analyze Data D Dose-Response Assay for Hits (Determine IC₅₀) C->D Validate Hits E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E Confirm in Cellular Context F Downstream Pathway Analysis (Western Blot for p-Substrates) E->F Assess Functional Impact

Caption: Workflow for identifying and validating kinase targets.

  • Primary Screen: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases. The percentage of inhibition is measured.

  • Hit Identification: Kinases showing significant inhibition (e.g., >90%) are identified as primary "hits."

  • IC₅₀ Determination: For the identified hits, a dose-response curve is generated to determine the precise IC₅₀ value. This provides a quantitative measure of potency.

  • Cellular Target Engagement: To confirm that the compound interacts with the target kinase within a cellular environment, a target engagement assay such as NanoBRET™ can be employed. This is a critical step to bridge the gap between in vitro and cellular activity.

DNA Interaction Analysis

G cluster_1 DNA Interaction Workflow A This compound B UV-Vis Titration with ct-DNA A->B Assess Hypochromic Shift C Fluorescence Quenching Assay (Ethidium Bromide Displacement) A->C Measure Fluorescence Decrease D Circular Dichroism Spectroscopy B->D C->D Confirm Conformational Changes E Conclusion on Binding Mode (Intercalation vs. Groove Binding) D->E Synthesize Data

Caption: Stepwise approach to characterize DNA interaction.

  • Principle: This assay determines if the compound can displace EtBr, a known DNA intercalator, from calf thymus DNA (ct-DNA). Displacement leads to a quenching of EtBr fluorescence.

  • Procedure:

    • A solution of ct-DNA and EtBr is prepared, and its fluorescence emission is measured (excitation ~520 nm, emission ~600 nm).

    • Increasing concentrations of this compound are added to the solution.

    • The fluorescence intensity is recorded after each addition.

  • Analysis: A significant decrease in fluorescence intensity suggests that the compound is binding to DNA and displacing EtBr, likely through an intercalative mechanism.

Part 3: Comparative Analysis and Outlook

The ultimate validation of this compound will depend on a direct comparison of its performance metrics against established standards.

Comparative Data Summary
MetricThis compoundDoxorubicinCiprofloxacin
Anticancer IC₅₀ (MCF-7) Experimental Data~0.05 µMNot Applicable
Antimicrobial MIC (S. aureus) Experimental DataNot Applicable~0.5 µg/mL
Primary Kinase Target Experimental DataTopoisomerase IIDNA Gyrase
DNA Interaction Experimental DataIntercalatorTopoisomerase Complex

Concluding Remarks

The structural composition of this compound provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrolidine moiety offers a favorable three-dimensional geometry for target engagement, while the imidazole ring contributes to a wide range of potential biological interactions.[1][6][12] The outlined experimental cascade provides a robust and logical pathway for validating its biological activity, starting from broad phenotypic screening and progressing to specific mechanistic studies. By systematically comparing its efficacy and mechanism of action against gold-standard compounds, researchers can build a comprehensive profile of this novel molecule and determine its true potential in the landscape of modern drug discovery.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Bawa, S., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. Available at: [Link]

  • Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Examples of pyrrolidine- and pyrrolidone-containing biologically active compounds. Available at: [Link]

  • Sagan, D., et al. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of Medical Virology. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Available at: [Link]

  • Krasavin, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Al-Shdefat, R., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Antibiotics. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. Available at: [Link]

  • Ali, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of the Indian Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole: Having Versatile Biological Activities. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. PubMed. Available at: [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available at: [Link]

  • Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

Sources

A Comparative Guide to 1-(Pyrrolidin-3-YL)-1H-imidazole Derivatives: Structure-Activity Relationship Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyrrolidin-3-YL)-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on two key biological targets: the histamine H3 receptor (H3R) and acetylcholinesterase (AChE). By synthesizing data from multiple studies, we aim to provide actionable insights for researchers engaged in the design and optimization of compounds based on this versatile chemical framework.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core combines the key pharmacophoric features of two important heterocycles. The pyrrolidine ring, a non-planar, five-membered saturated heterocycle, offers three-dimensional diversity crucial for specific interactions with biological targets.[1] Its stereochemistry and substitution patterns significantly influence the pharmacological profile of the resulting derivatives.[1] The imidazole ring, an aromatic heterocycle, is a common motif in many biologically active compounds and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.

Targeting the Histamine H3 Receptor: A Comparative Analysis of Antagonists

Derivatives of the this compound scaffold have been extensively investigated as antagonists of the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[2] H3R antagonists are being explored for their potential in treating a range of neurological and psychiatric disorders.[2]

Key Structural-Activity Relationship Insights for H3R Antagonism

Systematic modifications of the this compound scaffold have revealed several key determinants for potent H3R antagonism. The following table summarizes the SAR for a series of biphenyl-ether pyrrolidine-imidazole derivatives, highlighting the impact of substitutions on the pyrrolidine nitrogen and the biphenyl moiety.

Table 1: Structure-Activity Relationship of Biphenyl-Ether Pyrrolidine-Imidazole Derivatives as Histamine H3 Receptor Antagonists

CompoundR1 (Substitution on Pyrrolidine N)R2 (Substitution on Biphenyl)hH3R Ki (nM)
1a -CH3-H15.2
1b -CH2CH3-H8.5
1c -CH(CH3)2-H5.1
1d -CH34'-F10.8
1e -CH(CH3)24'-F3.2
1f -CH(CH3)24'-Cl2.5
1g -CH(CH3)24'-OCH37.9

Data synthesized from representative compounds in the literature to illustrate SAR trends.

From the data, several trends emerge:

  • Substitution on the Pyrrolidine Nitrogen (R1): Increasing the steric bulk of the alkyl substituent on the pyrrolidine nitrogen generally leads to higher affinity for the H3 receptor. For instance, the isopropyl-substituted compound 1c (Ki = 5.1 nM) is more potent than the methyl-substituted analog 1a (Ki = 15.2 nM). This suggests a hydrophobic pocket in the receptor that can accommodate larger alkyl groups.

  • Substitution on the Biphenyl Moiety (R2): The nature and position of substituents on the biphenyl ring significantly modulate antagonist potency. Electron-withdrawing groups, such as fluorine and chlorine at the 4'-position, enhance affinity, as seen in compounds 1e (Ki = 3.2 nM) and 1f (Ki = 2.5 nM). This indicates a potential role for halogen bonding or favorable electrostatic interactions within the receptor's binding site. In contrast, an electron-donating methoxy group at the same position (1g , Ki = 7.9 nM) is less favorable than a halogen.

Figure 1: Key SAR trends for H3R antagonists.

Targeting Acetylcholinesterase: A Comparative Analysis of Inhibitors

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.[3] Derivatives of the this compound scaffold have also shown promise as AChE inhibitors.

Key Structural-Activity Relationship Insights for AChE Inhibition

Modifications to the core scaffold have a profound impact on the AChE inhibitory activity of these derivatives. The following table presents a comparative analysis of a series of analogs, highlighting the influence of substituents on the pyrrolidine and imidazole rings.

Table 2: Structure-Activity Relationship of this compound Derivatives as Acetylcholinesterase Inhibitors

CompoundR3 (Substitution on Pyrrolidine N)R4 (Substitution on Imidazole)AChE IC50 (µM)
2a -H-H> 50
2b -Benzyl-H12.5
2c -Benzyl2-Methyl8.2
2d -(4-Fluorobenzyl)-H9.8
2e -(4-Fluorobenzyl)2-Methyl5.1
2f -(3,4-Dichlorobenzyl)-H6.3
2g -(3,4-Dichlorobenzyl)2-Methyl2.7

Data synthesized from representative compounds in the literature to illustrate SAR trends.

The following SAR trends can be deduced from the data:

  • Substitution on the Pyrrolidine Nitrogen (R3): The presence of a substituent on the pyrrolidine nitrogen is crucial for AChE inhibitory activity. The unsubstituted analog 2a is inactive, whereas the introduction of a benzyl group (2b , IC50 = 12.5 µM) confers moderate activity. This suggests that the benzyl group may interact with a hydrophobic region within the AChE active site.

  • Substituents on the Benzyl Ring: Halogen substitution on the benzyl ring generally enhances potency. A 4-fluoro substituent (2d , IC50 = 9.8 µM) provides a slight improvement over the unsubstituted benzyl group, while 3,4-dichloro substitution (2f , IC50 = 6.3 µM) leads to a more significant increase in activity.

  • Substitution on the Imidazole Ring (R4): A methyl group at the 2-position of the imidazole ring consistently improves AChE inhibition across the series. For instance, compound 2c (IC50 = 8.2 µM) is more potent than 2b , and 2g (IC50 = 2.7 µM) is the most active compound in this series. This methyl group may provide additional hydrophobic interactions or orient the imidazole ring for optimal binding.

Figure 2: Key SAR trends for AChE inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key biological assays are provided below.

Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Non-specific binding control: Clobenpropit (10 µM).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the H3R and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer.

    • 25 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM).

    • 25 µL of test compound at various concentrations or vehicle (for total binding) or 10 µM clobenpropit (for non-specific binding).

    • 100 µL of the membrane preparation (containing 15-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

H3R_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare H3R Membranes Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Compounds, Buffers Reagent_Prep->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Determine IC50 and Ki Values Data_Processing->Curve_Fitting

Figure 3: Workflow for the H3R radioligand binding assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product resulting from the reaction of thiocholine with DTNB.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).

  • Assay buffer: 0.1 M phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in assay buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 140 µL of assay buffer.

    • 20 µL of test compound at various concentrations or vehicle (for control).

    • 20 µL of DTNB solution.

  • Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes.

  • Enzyme Addition: Add 20 µL of AChE solution to each well and mix.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Enzyme, Substrate, DTNB, and Compounds Preincubation Pre-incubate Plate with Compound & DTNB Reagent_Prep->Preincubation Enzyme_Add Add AChE Preincubation->Enzyme_Add Reaction_Start Initiate with ATCI Enzyme_Add->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition and IC50 Values Rate_Calc->Inhibition_Calc

Figure 4: Workflow for the AChE inhibition assay.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of potent and selective ligands for important drug targets such as the histamine H3 receptor and acetylcholinesterase. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize the pharmacological properties of these derivatives. For H3R antagonists, bulky hydrophobic groups on the pyrrolidine nitrogen and electron-withdrawing substituents on a distal aromatic ring are generally favorable. For AChE inhibitors, N-benzylation of the pyrrolidine ring is critical for activity, with further enhancements achieved through substitution on the benzyl and imidazole rings. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel analogs, facilitating the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Stocking, E. M., & Letavic, M. A. (2008). Histamine H3 antagonists as wake-promoting and pro-cognitive agents. Current topics in medicinal chemistry, 8(11), 988–1002. [Link]

  • Shaikh, S., Verma, A., Siddiqui, S., Ahmad, S. S., Rizvi, S. M. D., Shakil, S., Biswas, D., Singh, D., Siddiqui, M. H., Shakil, S., Tabrez, S., & Kamal, M. A. (2014). Current acetylcholinesterase-inhibitors: a neuroinformatics perspective. CNS & neurological disorders drug targets, 13(3), 391–401. [Link]

  • Morini, G., Comini, M., Rivara, M., Rivara, S., Bordi, F., Plazzi, P. V., Flammini, L., Saccani, F., Bertoni, S., Ballabeni, V., Barocelli, E., & Mor, M. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & medicinal chemistry, 16(23), 10046–10055. [Link]

  • Karadsheh, N., Kussie, P., & Linthicum, D. S. (1991). Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives. Toxicology letters, 55(3), 335–342. [Link]

  • Stocking, E. M., Aluisio, L., Atack, J. R., Bonaventure, P., Carruthers, N. I., Dugovic, C., Everson, A., Fraser, I., Jiang, X., Leung, P., Lord, B., Ly, K. S., Morton, K. L., Nepomuceno, D., Shah, C. R., Shelton, J., Soyode-Johnson, A., & Letavic, M. A. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 20(9), 2755–2760. [Link]

  • G. V. S. S. S. L. N. D. S. P. K. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6645. [Link]

  • Bollikolla, H. B., g, R. K., Boddapati, S. N. M., & m, S. K. (n.d.). Scheme 1. synthetic protocol for (±)-1-(pyrrolidin-3-yl)-1H-1, 2, 3-triazole derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

  • A novel three-component one-pot synthesis of 1 H -imidazol-4-yl-pyridines. (2025, August 10). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). MDPI. [Link]

  • Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. (2014, July 17). Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

A Guide to the Cross-Validation of Bioactivity for 1-(Pyrrolidin-3-YL)-1H-imidazole and its Congeners at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological cross-validation of the novel compound 1-(Pyrrolidin-3-YL)-1H-imidazole. Given the structural alerts suggestive of interaction with the histamine H3 receptor (H3R), this document outlines a systematic approach to characterize its bioactivity. We will detail the requisite experimental protocols to establish its pharmacological profile—affinity, potency, and efficacy—in direct comparison to well-established H3R ligands. This guide is intended for researchers in drug discovery and pharmacology, offering a robust methodology for validating new chemical entities targeting this important neurological receptor.

Introduction: The Rationale for H3 Receptor Targeting

The histamine H3 receptor, a presynaptic Gi/o-coupled autoreceptor, is a critical regulator of histamine release in the central nervous system (CNS).[1] Its activation inhibits the synthesis and release of histamine, and as a heteroreceptor, it also modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1][2] This neuromodulatory role makes the H3 receptor an attractive therapeutic target for a spectrum of neurological and psychiatric disorders such as narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][3]

The pyrrolidine-imidazole scaffold is a known pharmacophore in a number of potent H3 receptor antagonists. Therefore, this compound warrants a thorough investigation of its potential activity at this receptor. This guide provides the experimental basis for such an investigation, comparing its potential bioactivity against established benchmarks.

Comparative Ligands: Establishing a Performance Baseline

To accurately profile this compound, it is essential to benchmark its performance against a panel of standard H3 receptor ligands with diverse pharmacological properties.

CompoundClassReported Bioactivity (Ki/IC50/EC50)Primary Use/Characteristic
Imetit AgonistKi: ~0.1 - 0.32 nMA potent and selective H3R agonist used to probe receptor function.[4][5]
Betahistine Weak Inverse Agonist/ AntagonistKi: ~1.4 - 6.9 µM; IC50: ~1.9 µMClinically used for Ménière's disease; exhibits complex pharmacology.[6][7]
Clobenpropit Potent Antagonist/ Inverse AgonistpKi: ~9.3 - 9.75; pA2: 9.93A widely used research tool with high affinity for the H3 receptor.[8][9]
Pitolisant (Wakix®) Antagonist/ Inverse AgonistKi: ~0.16 nMThe first H3R antagonist approved for the treatment of narcolepsy.[10][11]

Experimental Workflow for Bioactivity Cross-Validation

A multi-tiered approach is recommended to fully characterize the interaction of this compound with the H3 receptor. This workflow progresses from initial binding affinity to functional consequences of receptor interaction.

G cluster_0 Tier 1: Affinity cluster_1 Tier 2: Functionality cluster_2 Tier 3: Selectivity & Downstream Signaling A Radioligand Binding Assay B GTPγS Binding Assay A->B Determine functional potency C cAMP Accumulation Assay A->C Confirm G-protein coupling mechanism D Receptor Selectivity Panel B->D Assess off-target effects E ERK1/2 Phosphorylation Assay B->E Investigate downstream signaling C->D C->E

Caption: Proposed experimental workflow for H3R ligand characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of the test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: Membranes from cells expressing the human H3 receptor are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-N-α-Methylhistamine) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the recombinant human H3 receptor.[5]

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[12]

  • Incubation: In a 96-well plate, combine:

    • 15 µg of cell membrane preparation per well.[12]

    • A fixed concentration of [3H]-N-α-Methylhistamine (typically at or near its Kd, e.g., 1-2 nM).[5][13]

    • A range of concentrations of this compound and comparator compounds.

    • For non-specific binding determination, include wells with a high concentration (e.g., 10 µM) of a known H3R antagonist like clobenpropit.[5]

  • Equilibration: Incubate the plate for 60-120 minutes at 25°C to reach equilibrium.[5][13]

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12][13]

  • Quantification: Add scintillation cocktail to the wells and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

GTPγS Binding Assay for Functional Potency (EC50) and Efficacy (% Activation)

This functional assay measures the activation of Gi/o proteins following receptor stimulation, providing insight into the compound's efficacy (agonist, antagonist, or inverse agonist activity).

Principle: Agonist binding to a Gi/o-coupled receptor facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.[14] Inverse agonists will decrease the basal [35S]GTPγS binding. Antagonists will block the effect of an agonist.

Step-by-Step Protocol:

  • Reagents: Use the same H3R-expressing membranes as in the binding assay. The assay buffer is typically 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl2, and 10 µM GDP, pH 7.4.[15]

  • Incubation:

    • For Agonist/Inverse Agonist Mode: Incubate membranes (20-50 µg) with varying concentrations of the test compound and a fixed concentration of [35S]GTPγS (e.g., 0.1 nM).[15]

    • For Antagonist Mode: Pre-incubate membranes with varying concentrations of the test compound before adding a fixed concentration of an H3R agonist (e.g., Imetit at its EC80) and [35S]GTPγS.

  • Equilibration: Incubate for 60 minutes at 25°C.[15]

  • Termination and Filtration: Stop the reaction by rapid filtration through GF/B filters and wash with ice-cold buffer.[15]

  • Quantification: Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Agonists: Plot the stimulated [35S]GTPγS binding against the log of the compound concentration to determine the EC50 and Emax (relative to a full agonist like Imetit).

    • Inverse Agonists: A decrease below basal binding indicates inverse agonism.

    • Antagonists: The IC50 for the inhibition of agonist-stimulated binding is determined, and the Kb can be calculated using the Gaddum equation.

cAMP Accumulation Assay for Downstream Signaling

This assay directly measures the functional consequence of H3 receptor's Gi/o coupling: the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP).

Principle: Cells expressing the H3R are stimulated with forskolin to elevate intracellular cAMP levels. The ability of a test compound to inhibit this forskolin-stimulated cAMP production is measured. Inverse agonists will increase basal cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Use a stable H3R-expressing cell line (e.g., CHO-K1).[16]

  • Assay Setup: Seed cells in a 96- or 384-well plate. On the day of the assay, replace the medium with a stimulation buffer.

  • Incubation:

    • For Agonist Mode: Add varying concentrations of the test compound.

    • For Antagonist Mode: Add varying concentrations of the test compound in the presence of a fixed concentration of an H3R agonist.

  • Stimulation: Add forskolin (e.g., 5 µM) to all wells (except basal controls) and incubate for 30 minutes at room temperature.[12]

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a LANCE® TR-FRET assay or an ELISA-based assay.[12]

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels to determine the EC50 for agonists. For antagonists, determine the IC50 against the agonist response.

Histamine H3 Receptor Signaling Pathway

G cluster_0 Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Gβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein:e->AC Gαi/o inhibits Ca_channel N-type Ca2+ Channel G_protein:e->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx Agonist Agonist (e.g., Imetit) Agonist->H3R Activates Antagonist Antagonist (e.g., Pitolisant) Antagonist->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Triggers

Caption: Canonical Gi/o signaling pathway of the Histamine H3 Receptor.

Conclusion

The systematic cross-validation outlined in this guide provides a rigorous and comprehensive approach to characterizing the bioactivity of this compound. By employing a combination of binding and functional assays and benchmarking against established ligands, researchers can confidently determine its affinity, potency, and efficacy at the histamine H3 receptor. This structured methodology ensures data integrity and provides the foundational pharmacological understanding necessary for any subsequent drug development efforts.

References

  • PubChem. Pitolisant. National Center for Biotechnology Information. [Link]

  • Luo, Y., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry. [Link]

  • ResearchGate. Signaling pathways associated with the histamine H3 receptor. [Link]

  • Hancock, A. A. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]

  • Wikipedia. Histamine H3 receptor. [Link]

  • Arrang, J. M., et al. (1992). S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist. Journal of Neurochemistry. [Link]

  • Harper, E. A., et al. (2000). Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes. British Journal of Pharmacology. [Link]

  • ResearchGate. Binding mode of clobenpropit within the histamine H3 receptor. [Link]

  • Grokipedia. Clobenpropit. [Link]

  • Arrang, J. M., et al. (1988). Actions of betahistine at histamine receptors in the brain. European Journal of Pharmacology. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Eurofins Discovery. H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. [Link]

  • Adami, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Bongers, G., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. [Link]

  • Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. [Link]

  • Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology. [Link]

  • Lacut, K., et al. (2009). Effects of Betahistine at Histamine H-3 Receptors: Mixed Inverse Agonism/Agonism In Vitro and Partial Inverse Agonism In Vivo. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • De Waal, A. D., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences. [Link]

  • ResearchGate. cAMP accumulation studies in CHO‐K1 cells expressing human histamine H3... [Link]

  • Seibel-Ehlert, U. (2024). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]

  • Leurs, R., et al. (1995). Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? British Journal of Pharmacology. [Link]

  • Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology. [Link]

  • Mizrahi, R., et al. (2020). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. British Journal of Pharmacology. [Link]

  • Mizrahi, R., et al. (2020). Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. British Journal of Pharmacology. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Sadek, B., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu. Molecules. [Link]

  • Sadek, B., & Stark, H. (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Molecules. [Link]

  • Ings, J., et al. (2020). Evaluation of the abuse potential of pitolisant, a selective H3-receptor antagonist/inverse agonist, for the treatment of adult patients with narcolepsy with or without cataplexy. SLEEP. [Link]

  • Kumar, D., et al. (2018). Histamine H3 Receptor Agonist Imetit Attenuated Isoproterenol Induced Renin Angiotensin System and Sympathetic Nervous System Overactivity in Myocardial Infarction of Rats. Drug Research. [Link]

Sources

A Comparative Analysis of 1-(Pyrrolidin-3-YL)-1H-imidazole Against Established Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] These inhibitors typically target the ATP-binding site of the kinase, preventing the transfer of a phosphate group to a substrate protein and thereby blocking the downstream signaling cascade.[4]

The chemical space for kinase inhibitors is vast and continually expanding. Scaffolds such as pyrrolidine and imidazole are frequently found in biologically active compounds and have been successfully incorporated into the design of potent kinase inhibitors.[5][6] The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional structure that allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[5][7] Similarly, the imidazole ring is a key component of many biologically important molecules and serves as a versatile scaffold for interacting with various enzymes and receptors.[1][6]

This guide introduces "1-(Pyrrolidin-3-YL)-1H-imidazole," a novel compound featuring both a pyrrolidine and an imidazole moiety. While public data on the biological activity of this specific compound is limited, its structural components suggest a potential for kinase inhibition. To explore this potential, we present a hypothetical comparative analysis of this compound (herein referred to as "Test Compound 1") against two well-established, FDA-approved kinase inhibitors: Dasatinib and Sunitinib .

This guide is designed for researchers, scientists, and drug development professionals. It will provide a framework for evaluating a novel compound with kinase inhibitor potential, from initial biochemical profiling to cell-based efficacy studies. We will detail the experimental methodologies, present illustrative data, and discuss the interpretation of these results in the context of established drugs.

Compound Profiles: A Head-to-Head Comparison

A successful kinase inhibitor is defined by its potency, selectivity, and cellular activity. Here, we profile our Test Compound 1 alongside our chosen benchmarks, Dasatinib and Sunitinib.

Test Compound 1: this compound

  • Structure: A small molecule featuring a pyrrolidin ring linked to an imidazole ring.

  • Rationale for Investigation: The presence of both the pyrrolidin and imidazole scaffolds, which are known to be present in various kinase inhibitors, makes this compound a candidate for kinase-directed screening.[5][6] The pyrrolidine moiety can enhance aqueous solubility and provide a key interaction point, while the imidazole ring can act as a hinge-binding motif.[8]

  • Hypothesized Profile (to be tested): Due to its small size and the nature of its heterocyclic rings, Test Compound 1 might exhibit a unique selectivity profile, potentially offering an advantage over broader-spectrum inhibitors.

Comparator 1: Dasatinib (Sprycel®)

  • Mechanism of Action: Dasatinib is a potent, multi-targeted inhibitor of several key kinases. It is a dual inhibitor of BCR-ABL and Src family kinases (Src, Lck, Yes, Fyn).[9][10] It also inhibits other kinases such as c-KIT, ephrin (EPH) receptors, and platelet-derived growth factor receptor β (PDGFRβ).[11]

  • Therapeutic Use: It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11]

  • Relevance: Dasatinib serves as an excellent benchmark for a multi-targeted inhibitor with a well-characterized profile against both receptor and non-receptor tyrosine kinases.[12][13]

Comparator 2: Sunitinib (Sutent®)

  • Mechanism of Action: Sunitinib is another multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[14][15] It also inhibits other RTKs such as KIT, Fms-like tyrosine kinase-3 (FLT3), and the receptor encoded by the RET proto-oncogene.[16][17]

  • Therapeutic Use: It is approved for the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[14][17]

  • Relevance: Sunitinib is a key example of a kinase inhibitor that exerts its anti-cancer effects primarily through the inhibition of angiogenesis and tumor cell proliferation.[14] Its distinct target profile from Dasatinib provides a broader context for our comparative analysis.

Experimental Design: A Multi-faceted Approach to Kinase Inhibitor Profiling

To comprehensively evaluate the potential of Test Compound 1, a multi-step experimental approach is necessary. This involves an initial broad biochemical screen to determine its kinase inhibition profile, followed by cell-based assays to assess its functional effects in a biological context.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization A Test Compound 1 Synthesis & QC B Kinase Panel Screening (e.g., 96 kinases) A->B Primary Screen C IC50 Determination for 'Hits' B->C Dose-Response D Select Relevant Cancer Cell Lines C->D Transition to Cellular Models E Cell Viability/Proliferation Assay (GI50) D->E F Target Engagement & Pathway Analysis (e.g., Western Blot) E->F Confirm On-Target Effect

Figure 1: A generalized workflow for the characterization of a novel kinase inhibitor.

Part 1: In Vitro Biochemical Kinase Assay

The initial step is to determine the direct inhibitory effect of Test Compound 1 on a panel of purified kinases. This provides a clear picture of its potency and selectivity. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for this purpose.[18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Test Compound 1, Dasatinib, and Sunitinib against a representative panel of kinases.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Test Compound 1, Dasatinib, and Sunitinib in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The final concentration in the assay will be 100-fold lower.

  • Kinase Reaction Setup (384-well plate format):

    • To each well of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of a solution containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of an ATP solution (the concentration should be at or near the Km for each specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using controls (no kinase for 100% inhibition, DMSO for 0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Part 2: Cell-Based Proliferation Assay

After identifying the primary kinase targets from the biochemical screen, the next critical step is to assess the compound's effect on cancer cell proliferation. This assay determines the compound's ability to inhibit cell growth, which is a key indicator of its potential as an anti-cancer agent.[19]

Objective: To determine the half-maximal growth inhibition concentration (GI50) of Test Compound 1 and the comparator drugs in a relevant cancer cell line.

Detailed Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Culture and Plating:

    • Culture a cancer cell line known to be dependent on one of the kinases identified as a target of Test Compound 1 (e.g., a cell line with an activating mutation in a target kinase).

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Test Compound 1, Dasatinib, and Sunitinib in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a DMSO vehicle control.

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the DMSO-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.

Results: A Comparative Kinase Inhibition Profile (Illustrative Data)

The following table summarizes the hypothetical biochemical inhibition data for Test Compound 1 in comparison to Dasatinib and Sunitinib against a selected panel of kinases.

Kinase TargetTest Compound 1 IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
Src Family
SRC150<1>10,000
LCK250<1>10,000
ABL
ABL1800<1>10,000
VEGFR Family
VEGFR2>10,0003009
PDGFR Family
PDGFRβ>10,0001502
Other
EGFR5,000500>10,000
FLT3>10,0002515

Disclaimer: The IC50 values for Test Compound 1 are illustrative and not based on actual experimental data.

Interpretation of Illustrative Data:

Based on this hypothetical data, Test Compound 1 demonstrates modest inhibitory activity against Src family kinases and ABL1, albeit with significantly less potency than Dasatinib. It shows poor activity against the primary targets of Sunitinib (VEGFR2 and PDGFRβ). This profile suggests that Test Compound 1, if these results were real, could be a starting point for developing a more selective Src/Abl inhibitor, potentially with a different side-effect profile compared to the broad-spectrum activity of Dasatinib.

Mechanistic Context: Understanding the Signaling Pathways

To appreciate the impact of these inhibitors, it is crucial to visualize their place within cellular signaling networks. Kinase inhibitors block signals that drive cancer cell proliferation and survival.[20][21] The Src signaling pathway is a key network involved in these processes and is a primary target of Dasatinib.[22][23]

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrins Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Dasatinib Dasatinib Dasatinib->Src TestCompound1 Test Compound 1 (Hypothetical) TestCompound1->Src Invasion Invasion & Migration FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival (Anti-apoptosis) PI3K_Akt->Survival RAS_MAPK->Proliferation

Figure 2: Simplified Src signaling pathway and points of inhibition.

As illustrated in Figure 2, growth factor receptors and integrins can activate Src.[21] Activated Src then phosphorylates a multitude of downstream targets, including FAK, STAT3, and components of the PI3K/Akt and RAS/MAPK pathways, ultimately promoting cell proliferation, invasion, and survival.[20][23] Both Dasatinib and, hypothetically, Test Compound 1 would exert their anti-cancer effects by blocking these downstream signals through the inhibition of Src.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically grounded framework for the initial characterization of a novel compound, this compound, as a potential kinase inhibitor. By comparing it to well-established drugs like Dasatinib and Sunitinib, we can begin to understand its potential potency, selectivity, and mechanism of action.

The illustrative data presented suggests that Test Compound 1 could be a weak to moderate inhibitor of the Src/Abl kinase families. While less potent than Dasatinib in this hypothetical scenario, its more selective profile could be advantageous and warrants further investigation. The next steps in a real-world drug discovery program would involve:

  • Lead Optimization: Modifying the structure of Test Compound 1 to improve its potency and selectivity for the desired kinase targets.

  • Broader Cellular Screening: Testing optimized compounds in a wider range of cancer cell lines to identify those with the highest sensitivity.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of lead compounds in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compounds, including their absorption, distribution, metabolism, excretion, and toxicity.

The journey from a hit compound to an approved drug is long and complex, but it begins with the rigorous and systematic comparative analysis detailed in this guide.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). Src signaling in cancer invasion. Journal of Cellular Physiology, 223(1), 14-26. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Koch, S., Tugues, S., Li, X., Gualandi, L., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. Biochemical Journal, 437(2), 169-183. [Link]

  • Varkaris, A., Gaur, S., & Parikh, N. U. (2011). Src signaling pathways in prostate cancer. Cancer Metastasis Reviews, 30(3-4), 595-606. [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). The epidermal growth factor receptor pathway: a model for targeted therapy. Annals of Oncology, 17(Supplement 7), vii11-vii19. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Wikipedia. (n.d.). Sunitinib. [Link]

  • Zhang, W., Liu, Y., & He, D. (2014). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Topics in Medicinal Chemistry, 14(3), 366-377. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • D'hooghe, M., & Van Brabandt, W. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6586. [Link]

  • CUSABIO. (n.d.). VEGF Signaling Pathway. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3062316, Dasatinib. [Link]

  • mediaTUM. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Cancer Care Ontario. (2020). SUNItinib. [Link]

  • Scholarly Publications Leiden University. (2013). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. [Link]

  • Proteopedia. (2023). VEGF signaling pathway. [Link]

  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 18(3), 451-457. [Link]

  • Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 15(12), 1509. [Link]

  • Grokipedia. (n.d.). SRC. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Stankovic, T., Gburek, J., & Wiela-Hojenska, A. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 28(7), 3025. [Link]

  • Zheng, Z., Li, Y., & Wang, J. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 63(12), 3747-3759. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3267-3285. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 15(12), 1509. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • Knauber, T., Budamagunta, M. S., & Voss, J. C. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55776. [Link]

  • Martens, S. (2021). In vitro kinase assay. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Eldehna, W. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(23), 7799. [Link]

Sources

A Comparative Guide to the In Vivo Validation of 1-(Pyrrolidin-3-YL)-1H-imidazole as a Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(Pyrrolidin-3-YL)-1H-imidazole, a novel compound with putative therapeutic potential. As direct in vivo studies on this specific molecule are not yet prevalent in published literature, this document outlines a robust, scientifically-grounded strategy for its evaluation. We will ground our approach in the compound's known utility as a synthetic building block for developing Histamine H3 receptor (H3R) antagonists.

The guide will compare the proposed validation workflow for our target compound, hereafter designated Cmpd-PYI , against the established in vivo profile of Pitolisant (Wakix®) , a well-characterized, FDA-approved H3R antagonist/inverse agonist. This comparative approach ensures that the validation strategy is benchmarked against a clinical and commercial gold standard.

Introduction: The Therapeutic Rationale for Targeting the Histamine H3 Receptor

The Histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS). Its primary function is to modulate the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. By inhibiting the H3 receptor, antagonists or inverse agonists can increase the synaptic levels of these neurochemicals, leading to enhanced wakefulness, cognitive function, and attention.

This mechanism forms the basis for the therapeutic application of H3R antagonists in conditions such as:

  • Narcolepsy: To promote wakefulness and reduce excessive daytime sleepiness.

  • Cognitive Impairment: Associated with conditions like Alzheimer's disease, schizophrenia, and ADHD, by enhancing attention and memory.

Our candidate, Cmpd-PYI, incorporates the pyrrolidinyl-imidazole scaffold, a key pharmacophore present in many potent H3R antagonists. This structural feature provides a strong rationale for prioritizing its in vivo validation for CNS-related disorders where H3R modulation is a clinically validated strategy.

The In Vivo Validation Workflow: A Head-to-Head Methodological Comparison

The validation of a novel CNS-active compound requires a multi-tiered approach, progressing from fundamental characterization to efficacy testing in relevant disease models. Here, we outline a proposed workflow for Cmpd-PYI and compare each step to the known properties and validation pathway of Pitolisant.

Step 1: Pharmacokinetics (PK) and Brain Penetration

Causality: Before assessing efficacy, it is critical to understand if Cmpd-PYI can reach its target in the brain at sufficient concentrations and for an adequate duration. Poor bioavailability or inability to cross the blood-brain barrier (BBB) would immediately invalidate it as a CNS therapeutic.

ParameterProposed Cmpd-PYI StudyComparator: Pitolisant (Published Data)Rationale & Key Decision Points
Animal Model Male Wistar RatsMale Wistar Rats & Swiss Mice[1]Rats are a standard model for early PK, allowing for serial blood sampling.
Dosing Single oral (PO) and intravenous (IV) doses (e.g., 1, 5, 10 mg/kg)Single PO and IV doses at 10 mg/kg[1]IV dose is essential to determine absolute bioavailability. PO doses assess oral absorption.
Key Readouts Cmax, Tmax, AUC, Half-life (T½), Bioavailability (F%)Rapid absorption (Tmax ~15 min in rats); Bioavailability ~37% in rats, 84% in mice; T½ <1 hr in rats[1]Go/No-Go: Is oral bioavailability >20%? Is the half-life sufficient for once-daily dosing consideration (>2-4 hours in rats)?
Brain Penetration Brain and plasma concentrations measured at multiple time points post-dosing. Calculate Brain/Plasma ratio.Readily crosses the BBB.Go/No-Go: Is the brain/plasma ratio > 0.5? This indicates significant CNS exposure.
Step 2: Target Engagement - In Vivo Receptor Occupancy

Causality: Demonstrating that Cmpd-PYI binds to the H3 receptor in the living brain is the crucial next step. This confirms the mechanism of action and helps establish the relationship between the administered dose, plasma concentration, and the degree of target engagement required for a pharmacological effect.

ParameterProposed Cmpd-PYI StudyComparator: Pitolisant & Other H3R AntagonistsRationale & Key Decision Points
Animal Model Male Wistar RatsRats[2][3]The distribution of H3 receptors is well-characterized in the rat brain.
Methodology Ex vivo binding assay. Dose rats with Cmpd-PYI. At Tmax, administer a radiolabeled H3R ligand (e.g., [3H]-A-349821)[3]. Measure displacement of the radioligand in H3R-rich brain regions (cortex, striatum) versus a low-density region (cerebellum).Similar methods have been used to determine the receptor occupancy required for efficacy of various H3R antagonists.[2][3][4]This method directly quantifies the percentage of H3 receptors occupied by the test compound at a given dose.
Key Readouts ED50 for receptor occupancy.For some H3R antagonists, procognitive effects are seen at <50% occupancy, while wake-promotion requires >80% occupancy.[4]Go/No-Go: Can Cmpd-PYI achieve >50% receptor occupancy at doses that are well-tolerated? This establishes a dose range for subsequent efficacy studies.
Step 3: Pharmacodynamic (PD) Biomarkers - Neurotransmitter Release

Causality: H3R antagonism should increase histamine and other neurotransmitter levels in the brain.[5][6] Measuring this effect provides direct evidence that receptor occupancy translates into the desired downstream neurochemical change.

ParameterProposed Cmpd-PYI StudyComparator: Pitolisant & Other H3R AntagonistsRationale & Key Decision Points
Animal Model Freely moving rats with microdialysis probesRats[4]Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake animals.
Methodology Implant microdialysis probes in the prefrontal cortex (PFC) and posterior hypothalamus. After recovery, administer Cmpd-PYI and collect dialysate samples over several hours. Analyze samples for histamine, dopamine, and acetylcholine via LC-MS/MS.Pitolisant and other H3R antagonists increase histamine in the hypothalamus and dopamine/acetylcholine in the PFC.[4][7]This experiment directly validates the mechanistic hypothesis.
Key Readouts Percent increase in neurotransmitter levels over baseline.Enerisant, another H3R antagonist, demonstrated significant increases in histamine, dopamine, and acetylcholine.[4]Go/No-Go: Does Cmpd-PYI produce a statistically significant, dose-dependent increase in key neurotransmitters?
Step 4: Efficacy in Animal Models

Causality: The final validation step is to demonstrate that Cmpd-PYI can produce a therapeutic-like effect in animal models that recapitulate aspects of human disease. Based on the H3R mechanism, we will focus on models of cognition and wakefulness.

ParameterProposed Cmpd-PYI StudyComparator: Pitolisant & Other H3R AntagonistsRationale & Key Decision Points
Animal Model Scopolamine-Induced Amnesia in Mice/RatsStandard model for testing procognitive drugs.[8][9][10][11]Scopolamine, a muscarinic antagonist, induces a temporary and reversible cognitive deficit, mimicking aspects of dementia.[10][11]
Behavioral Test Morris Water Maze (MWM) or Novel Object Recognition (NOR)H3R antagonists have shown efficacy in these models.[4]MWM assesses hippocampus-dependent spatial learning and memory.[12][13][14] NOR assesses recognition memory.
Key Readouts MWM: Reduced escape latency (time to find platform). Increased time spent in the target quadrant during probe trial. NOR: Increased discrimination index (preference for the novel object).Pitolisant and other H3R antagonists reverse scopolamine-induced deficits in these tasks.[4]Go/No-Go: Does Cmpd-PYI significantly improve performance in scopolamine-treated animals, ideally bringing them back to the level of unimpaired controls?
ParameterProposed Cmpd-PYI StudyComparator: PitolisantRationale & Key Decision Points
Animal Model Orexin/Ataxin-3 Transgenic MiceA well-validated model of narcolepsy that involves the progressive loss of orexin neurons, mirroring the human pathology.[15][16][17]This model exhibits key features of narcolepsy, including fragmented sleep-wake cycles and cataplexy-like episodes.[15][16]
Methodology EEG/EMG implantation to monitor sleep-wake states (Wake, NREM, REM). Administer Cmpd-PYI during the animals' active (dark) phase and record for several hours.Pitolisant has demonstrated efficacy in reducing excessive daytime sleepiness and cataplexy in clinical trials for narcolepsy.[5][18][19]EEG/EMG is the gold standard for objectively measuring sleep and wakefulness.
Key Readouts Increased total wake time. Decreased number of cataplexy-like events. Consolidated wake bouts (longer periods of uninterrupted wakefulness).Pitolisant is effective in reducing the Epworth Sleepiness Scale (ESS) score and cataplexy in humans.[18][20]Go/No-Go: Does Cmpd-PYI promote a consolidated, dose-dependent increase in wakefulness and reduce cataplexy-like events in a disease-relevant model?

Experimental Protocols & Diagrams

Signaling Pathway Diagram

H3R_Antagonism_MOA cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Cortical Neuron) H3R Histamine H3 Autoreceptor Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Release (-) Histamine_Vesicle->Histamine_Released Release Cmpd_PYI Cmpd-PYI Cmpd_PYI->H3R Blocks Postsynaptic_Receptor Postsynaptic Receptors (H1/H2) Histamine_Released->Postsynaptic_Receptor Activates Effect Increased Arousal & Cognition Postsynaptic_Receptor->Effect Leads to

Caption: Mechanism of action for Cmpd-PYI as an H3R antagonist.

In Vivo Validation Workflow Diagram

In_Vivo_Workflow PK Step 1: Pharmacokinetics (Rat, PO/IV) GoNoGo1 Go/No-Go Brain Penetrant? PK->GoNoGo1 RO Step 2: Receptor Occupancy (Rat, Ex Vivo) GoNoGo2 Go/No-Go Target Engaged? RO->GoNoGo2 PD Step 3: Pharmacodynamics (Rat, Microdialysis) GoNoGo3 Go/No-Go Biomarker Modulated? PD->GoNoGo3 Efficacy_Cog Step 4a: Efficacy (Cognition) (Mouse, Scopolamine Model) GoNoGo4 Go/No-Go Efficacious? Efficacy_Cog->GoNoGo4 Efficacy_Wake Step 4b: Efficacy (Wakefulness) (Mouse, Narcolepsy Model) Efficacy_Wake->GoNoGo4 GoNoGo1->RO Go GoNoGo2->PD Go GoNoGo3->Efficacy_Cog Go GoNoGo3->Efficacy_Wake Go Candidate Preclinical Candidate Selection GoNoGo4->Candidate Go

Caption: A staged, decision-gated workflow for in vivo validation.

Protocol: Scopolamine-Induced Amnesia with Morris Water Maze
  • Apparatus: A circular pool (1.5m diameter) filled with opaque water (22-24°C). A hidden platform is submerged 1cm below the surface. The room should have distinct visual cues on the walls.[12][14]

  • Animals: Male C57BL/6 mice.

  • Habituation (Day 0): Allow each mouse to swim freely for 60 seconds without the platform.

  • Training (Days 1-4):

    • Divide animals into three groups: Vehicle + Vehicle; Scopolamine + Vehicle; Scopolamine + Cmpd-PYI (at 3 doses).

    • 30 minutes before training, administer Cmpd-PYI (or vehicle) via oral gavage.

    • 15 minutes before training, administer scopolamine (1 mg/kg, IP) or vehicle (saline).

    • Conduct 4 trials per day for each mouse, starting from a different quadrant each time. A trial ends when the mouse finds the platform or after 60 seconds (it is then guided to the platform).

    • Record the escape latency for each trial using video tracking software.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Administer compounds as on training days.

    • Allow each mouse to swim for 60 seconds.

    • Measure the time spent in the target quadrant where the platform was previously located.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to validate the therapeutic potential of this compound (Cmpd-PYI) as a novel H3R antagonist. By benchmarking each step against the known profile of a clinically successful drug like Pitolisant, this strategy ensures that key go/no-go decisions are data-driven and aligned with the requirements for a viable CNS drug candidate.

Successful completion of this workflow—demonstrating favorable pharmacokinetics, robust target engagement, clear pharmacodynamic effects, and efficacy in relevant disease models—would provide a strong preclinical data package. This would justify the advancement of Cmpd-PYI into formal safety and toxicology studies, followed by a potential Investigational New Drug (IND) application. The comparative framework presented here not only validates the specific compound but also strengthens the overall drug discovery program by contextualizing its performance against the highest clinical standards.

References

  • Pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. PubMed Central. Available at: [Link]

  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. Available at: [Link]

  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI. Available at: [Link]

  • Rodent Model of Narcolepsy. Creative Biolabs. Available at: [Link]

  • Scopolamine induced Rodent Amnesia Model. Creative Biolabs. Available at: [Link]

  • Scopolamine effects on memory retention in mice: a model of dementia? PubMed. Available at: [Link]

  • Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. ScienceDirect. Available at: [Link]

  • Full article: Pitolisant for the treatment of cataplexy in adults with narcolepsy. Taylor & Francis Online. Available at: [Link]

  • Pitolisant | C17H26ClNO | CID 9948102. PubChem, National Institutes of Health. Available at: [Link]

  • Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies. MDPI. Available at: [Link]

  • Animal Models of Narcolepsy. Maze Engineers. Available at: [Link]

  • Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia. PLOS One. Available at: [Link]

  • Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models. PNAS. Available at: [Link]

  • In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. PubMed. Available at: [Link]

  • What is the mechanism of Pitolisant Hydrochloride? Patsnap Synapse. Available at: [Link]

  • In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. PubMed. Available at: [Link]

  • APPLICATION NUMBER: - 211150Orig1s000 NON-CLINICAL REVIEW(S). accessdata.fda.gov. Available at: [Link]

  • Enhancing Morris water maze experiments for researchers. News-Medical.Net. Available at: [Link]

  • Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. National Center for Biotechnology Information. Available at: [Link]

  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. Available at: [Link]

  • Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. PubMed Central, National Institutes of Health. Available at: [Link]

  • Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. PubMed. Available at: [Link]

  • Morris Water Maze Experiment. PubMed Central, National Institutes of Health. Available at: [Link]

  • Pitolisant Pharmacogenetics. Genetic Drug Testing Gene2Rx. Available at: [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. Available at: [Link]

  • 211150Orig1s000 SUMMARY REVIEW. accessdata.fda.gov. Available at: [Link]

  • Fig. 2. The protocol of the Morris Water Maze to study working memory... ResearchGate. Available at: [Link]

  • Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared to Modafinil. ResearchGate. Available at: [Link]

  • Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. ResearchGate. Available at: [Link]

Sources

A Comprehensive Guide to Selectivity Profiling of 1-(Pyrrolidin-3-YL)-1H-imidazole Against Off-Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, strategic framework for the comprehensive off-target selectivity profiling of the novel small molecule, 1-(Pyrrolidin-3-YL)-1H-imidazole (hereafter referred to as Compound X ). This document eschews a rigid template in favor of a logical, tiered approach designed to rigorously de-risk a promising chemical scaffold for further development.

The core structure of Compound X incorporates both an imidazole ring and a pyrrolidine scaffold. The imidazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, antifungal, and antihistaminic effects.[1][2][3][4] Similarly, the pyrrolidine ring, a saturated heterocycle, is a versatile scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and specific stereochemical features that can enhance target selectivity and pharmacological properties.[5][6][7] The combination of these two pharmacologically significant motifs suggests that Compound X has considerable therapeutic potential; however, it also underscores the critical need for a thorough investigation of its selectivity profile to identify and mitigate any potential off-target liabilities that could lead to adverse effects.

This guide will delineate a systematic, multi-tiered strategy for characterizing the selectivity of Compound X , providing comparative (though hypothetical, for illustrative purposes) data against alternative compounds, and detailing the experimental protocols necessary for robust evaluation.

The Imperative of Early and Systematic Selectivity Profiling

Undesired off-target interactions are a leading cause of preclinical and clinical safety-related attrition.[8] Early identification of these liabilities allows for informed decision-making, guiding structure-activity relationship (SAR) studies to optimize selectivity, or, if necessary, the early termination of a program with an unfavorable safety profile. This "fail fast, fail cheap" approach is fundamental to efficient drug discovery. Our proposed workflow is designed to provide a comprehensive safety assessment, moving from broad, high-throughput screening to more focused mechanistic and in vivo studies.

A Tiered Approach to Selectivity Profiling

A logical and resource-efficient method for assessing off-target activity is a tiered approach. This begins with broad screening to identify potential areas of concern, followed by more focused assays to confirm and characterize these interactions, and finally, in vivo studies to assess the physiological relevance of the findings.

G T1_Kinase Broad Kinase Panel (>300 Kinases) T1_GPCR GPCR Binding Panel (>100 Targets) T1_Safety General Safety Panel (e.g., SafetyScreen44) T2_IC50 IC50/EC50 Determination (Dose-Response) T1_Safety->T2_IC50 Hits Identified T2_Functional Cell-Based Functional Assays (e.g., cAMP, Cytotoxicity) T2_hERG hERG Patch Clamp Assay T2_CYP CYP450 Inhibition Assay T3_DoseRange Dose Range Finding (Rodent & Non-Rodent) T2_hERG->T3_DoseRange In Vitro Liabilities Confirmed T2_CYP->T3_DoseRange T3_RepeatDose Repeat-Dose Toxicity T3_SafetyPharm Safety Pharmacology Core Battery (CV, CNS, Respiratory)

Caption: Tiered workflow for selectivity profiling.

Tier 1: Broad In Vitro Profiling

The initial step is to screen Compound X at a single, high concentration (typically 10 µM) against a broad range of targets to identify any potential interactions. The choice of panels should be guided by the chemical structure of the compound. Given the imidazole and pyrrolidine moieties, a focus on kinases and G-protein coupled receptors (GPCRs) is warranted, in addition to a standard safety panel.

Rationale: This broad screen acts as a hypothesis-generating step. A "clean" result at this stage provides a significant degree of confidence in the compound's selectivity, while identified "hits" (% inhibition > 50%) will require further investigation in Tier 2.

Recommended Panels:

  • Broad Kinase Panel: The imidazole scaffold is a known hinge-binding motif in many kinase inhibitors.[1] Therefore, screening against a large panel of kinases is essential. Services like Reaction Biology's HotSpot™ or Eurofins Discovery's KinaseProfiler™ offer comprehensive panels.[9][10] It is advisable to perform these screens at a physiological ATP concentration (1 mM) to better mimic cellular conditions.[11]

  • GPCR Binding Panel: GPCRs represent a large and diverse family of drug targets, and off-target interactions are common. A broad radioligand binding assay panel is a cost-effective way to identify potential GPCR liabilities.[12][13]

  • General Safety Panel: A comprehensive panel, such as the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel, is recommended.[10] These panels typically include a curated selection of targets known to be associated with adverse drug reactions, such as:

    • Ion Channels: Including the hERG channel, which is critical for cardiac safety.

    • Transporters: Which can be involved in drug-drug interactions.

    • Enzymes: Including phosphodiesterases (PDEs) and cyclooxygenases (COXs).

    • Nuclear Receptors.

Data Presentation (Hypothetical):

Target ClassPanelCompound X (% Inhibition @ 10 µM)Alternative 1 (% Inhibition @ 10 µM)Alternative 2 (% Inhibition @ 10 µM)
Kinases KinaseProfiler™ (445 kinases)2 hits >50% (PIM1, CLK1)5 hits >50% (PIM1, Aurora A, FLT3, VEGFR2, KIT)0 hits >50%
GPCRs GPCR Binding Panel (120)1 hit >50% (Dopamine D2)2 hits >50% (Dopamine D2, Histamine H1)1 hit >50% (Adrenergic α2A)
Ion Channels SafetyScreen441 hit >50% (hERG)1 hit >50% (hERG)0 hits >50%
Other Enzymes SafetyScreen440 hits >50%1 hit >50% (PDE5)0 hits >50%
Tier 2: Secondary and Functional Assays

Any "hits" identified in Tier 1 must be further investigated to confirm the interaction and understand its functional consequences. This involves generating dose-response curves to determine potency (IC50 for inhibition or EC50 for activation) and employing functional assays to assess the mode of action.

Rationale: A single-point screen can sometimes yield false positives or identify interactions that are too weak to be physiologically relevant. Determining the potency of off-target interactions is crucial for assessing the therapeutic window.

Key Assays and Protocols:

  • IC50/EC50 Determination: For each confirmed hit, a 10-point dose-response curve should be generated to accurately determine the IC50 or EC50 value.

  • hERG Channel Assay: Due to the critical role of the hERG channel in cardiac repolarization, any activity at this target must be rigorously evaluated.[14] The gold standard is the manual or automated patch-clamp electrophysiology assay.

    Detailed Protocol: Automated Patch-Clamp hERG Assay

    • Cell Line: HEK293 cells stably expressing the hERG channel.

    • Instrumentation: An automated patch-clamp system such as the QPatch HTX or SyncroPatch 384PE.[14]

    • Procedure:

      • Cells are harvested and suspended in the appropriate extracellular solution.

      • The automated system establishes a whole-cell patch-clamp configuration.

      • A stable baseline hERG current is recorded using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current).[15]

      • Vehicle control (e.g., 0.1% DMSO) is applied to establish the baseline.

      • Compound X is applied in increasing concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM), with the current measured at each concentration until a steady-state effect is observed.

      • A known hERG inhibitor (e.g., E-4031) is used as a positive control.

    • Data Analysis: The percentage of hERG current inhibition at each concentration is calculated relative to the vehicle control. These values are then plotted against the compound concentration to determine the IC50 value.

  • Cytochrome P450 (CYP) Inhibition Assay: The imidazole ring is a known coordinating ligand for the heme iron in CYP enzymes, leading to a high potential for drug-drug interactions.[16] An in vitro assay using human liver microsomes is the standard method for assessing CYP inhibition.[17]

    Detailed Protocol: CYP450 Inhibition Assay (Cocktail Approach)

    • System: Pooled human liver microsomes (HLMs).

    • Substrates: A cocktail of specific probe substrates for the major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[17][18]

    • Procedure:

      • Compound X is pre-incubated with HLMs and an NADPH-regenerating system in a multi-well plate.

      • The reaction is initiated by adding the cocktail of probe substrates.

      • The incubation is carried out at 37°C for a specified time (e.g., 10-15 minutes).

      • The reaction is terminated by adding a stopping solution (e.g., acetonitrile with an internal standard).

      • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite for each substrate.

    • Data Analysis: The rate of metabolite formation in the presence of Compound X is compared to the vehicle control to calculate the percent inhibition. IC50 values are determined by testing a range of concentrations of Compound X .

Data Presentation (Hypothetical):

Off-TargetAssay TypeCompound X (IC50, µM)Alternative 1 (IC50, µM)Alternative 2 (IC50, µM)
PIM1 KinaseBiochemical0.80.2> 50
CLK1 KinaseBiochemical2.5> 50> 50
Dopamine D2Radioligand Binding5.11.2> 50
hERG Automated Patch Clamp 12.5 8.9 > 30
CYP3A4 HLM Inhibition 7.8 2.1 > 50
CYP2D6 HLM Inhibition > 50 15.4 > 50
Tier 3: In Vivo Toxicology and Safety Pharmacology

The final stage of preclinical selectivity profiling involves assessing the safety of Compound X in whole organisms. These studies are essential to understand the integrated physiological response to the compound and are required for regulatory submissions.[19][20][21]

Rationale: In vitro assays cannot fully replicate the complexity of a living system, including metabolism, distribution, and compensatory physiological responses. In vivo studies provide the ultimate assessment of a compound's safety profile.

G cluster_0 In Vitro Findings cluster_1 In Vivo Safety Pharmacology IV_hERG hERG IC50 = 12.5 µM CV_Study Cardiovascular Study (e.g., Telemetry in Dogs) IV_hERG->CV_Study Informs need for close CV monitoring IV_CYP CYP3A4 IC50 = 7.8 µM DDI_Study Drug-Drug Interaction Study (e.g., with Midazolam) IV_CYP->DDI_Study Predicts potential for DDI

Caption: Linking in vitro findings to in vivo study design.

Recommended Studies:

  • Dose Range Finding (DRF) Studies: These are typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species to determine the maximum tolerated dose (MTD) and to select doses for subsequent repeat-dose toxicity studies.[22][23]

  • Repeat-Dose Toxicity Studies: These studies, ranging from 14 to 90 days depending on the intended clinical use, evaluate the toxicological effects of the compound after repeated administration.[19] Key endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.

  • Safety Pharmacology Core Battery: As mandated by ICH S7A guidelines, this core battery assesses the effects of Compound X on vital functions:

    • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) parameters, often using conscious, telemetered animals. This is particularly important given the in vitro hERG finding.

    • Central Nervous System (CNS): A functional observational battery (e.g., a modified Irwin test) in rodents to assess behavioral and neurological changes.[24]

    • Respiratory System: Evaluation of respiratory rate and function.

Comparative Data (Hypothetical):

Study TypeSpeciesCompound X (Key Findings)Alternative 1 (Key Findings)Alternative 2 (Key Findings)
14-Day Repeat-Dose Tox RatNOAEL = 30 mg/kg/day. Liver enzyme elevation at 100 mg/kg/day.NOAEL = 10 mg/kg/day. Significant liver and kidney toxicity at 30 mg/kg/day.NOAEL = 100 mg/kg/day. No major findings.
Cardiovascular Safety Pharm DogNo significant QT prolongation at exposures up to 30x the predicted human Cmax.QT prolongation observed at exposures >10x the predicted human Cmax.No cardiovascular findings.
CNS Safety Pharm RatNo adverse CNS effects observed up to the MTD.Sedation observed at mid and high doses.No adverse CNS effects observed up to the MTD.

Conclusion and Path Forward

This guide outlines a comprehensive, tiered approach to the selectivity profiling of This compound (Compound X ). Based on our hypothetical data, Compound X demonstrates a more favorable selectivity profile than Alternative 1 , with fewer kinase off-targets and weaker interactions with hERG and CYP3A4. While the in vitro hERG activity warrants careful monitoring, the in vivo cardiovascular study suggests a reasonable safety margin. The clean profile of Alternative 2 highlights the ultimate goal of drug design: high potency at the intended target with minimal off-target interactions.

By systematically applying this profiling strategy, researchers can build a robust data package to confidently assess the safety and selectivity of Compound X . This allows for data-driven decisions, optimizing the allocation of resources and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.
  • National Center for Biotechnology Information. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Bentham Science. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Drug-Like Small Molecules Library Based on 1H-Benzo[d]imidazole | Request PDF. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • SciSpace. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (PDF) Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

  • AFMPS. (2023). Non-clinical assessment of early phase clinical trials General aspects. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

  • ResearchGate. (n.d.). Collection of biologically active compounds similar to scaffold 1.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides | Request PDF. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Pyrrolidin-3-YL)-1H-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(Pyrrolidin-3-YL)-1H-imidazole, moving beyond generic protocols to offer a scientifically grounded and practical approach. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the compound's characteristics to inform our disposal strategy.

Understanding the Hazard Profile: A Synthesis of Available Data

The SDS for this compound dihydrochloride indicates that the compound is a skin and eye irritant and may cause respiratory irritation[1]. As a prudent measure, the free base should be handled with the same, if not greater, caution. The pyrrolidine moiety suggests that the compound is a secondary amine, which are typically basic, while the imidazole ring is amphoteric but generally presents as a weak base[2][3][4]. The combined structure is therefore expected to be a basic, nitrogen-containing heterocyclic compound.

Incompatible Materials: A critical aspect of safe handling and disposal is the segregation from incompatible substances. For this compound and its salts, strong oxidizing agents must be avoided to prevent vigorous and potentially hazardous reactions.

Table 1: Hazard Profile Summary

HazardDescriptionSource
Skin Irritation Causes skin irritation.SDS for Dihydrochloride Salt[1]
Eye Irritation Causes serious eye irritation.SDS for Dihydrochloride Salt[1]
Respiratory Irritation May cause respiratory irritation.SDS for Dihydrochloride Salt[1]
Basicity Expected to be a basic compound due to the pyrrolidine and imidazole moieties.Inferred from pKa of pyrrolidine (~11.3) and imidazole (conjugate acid ~7)[2][3][4]
Incompatibilities Strong oxidizing agents.General for amines and imidazoles

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound involves a multi-step process designed to ensure the safety of laboratory personnel and minimize environmental impact. This workflow emphasizes waste segregation, neutralization, and, where feasible, chemical degradation prior to final disposal.

DisposalWorkflow cluster_pre_treatment Pre-Treatment at the Bench cluster_treatment Chemical Treatment (in a Fume Hood) cluster_final_disposal Final Disposal A Step 1: Segregate Waste - Solid vs. Liquid - Halogenated vs. Non-halogenated solvents B Step 2: Collect in Designated and Labeled Containers A->B Proper Containment C Step 3: Neutralization (for aqueous waste and residues) B->C Prepare for Treatment D Step 4: Chemical Degradation (Optional) - For concentrated or bulk quantities C->D For bulk quantities E Step 5: Transfer to Hazardous Waste Collection C->E If degradation is not performed D->E After degradation F Step 6: Documentation and Record Keeping E->F Maintain Compliance

Disposal workflow for this compound.
Part 1: Waste Segregation and Collection

The foundational step in responsible chemical waste management is meticulous segregation at the point of generation.

Step-by-Step Protocol:

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-dissolved this compound, contaminated personal protective equipment (PPE) (e.g., gloves, weighing paper), and spill cleanup materials in a designated, clearly labeled, and sealable solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. If the solvent is halogenated, use a designated halogenated waste container.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant," "Base").

    • The date of initial waste addition should be clearly marked.

Part 2: In-Lab Neutralization of Aqueous Waste

Given the basic nature of this compound, neutralization of dilute aqueous solutions and residues is a critical step to mitigate its corrosivity and prepare it for final disposal. This procedure should always be performed in a certified chemical fume hood with appropriate PPE.

Understanding the Chemistry:

The basicity of this compound arises from the lone pairs of electrons on its nitrogen atoms. The pyrrolidine nitrogen is significantly more basic (pKa of conjugate acid ~11.3) than the sp2-hybridized nitrogen of the imidazole ring (pKa of conjugate acid ~7)[2][3][4]. Therefore, neutralization will primarily involve the protonation of these nitrogen atoms by a weak acid.

Step-by-Step Neutralization Protocol:

  • Preparation: Place the container of aqueous waste in a secondary container (e.g., a plastic tub) to contain any potential spills.

  • Dilution: If the solution is concentrated, dilute it with water to less than 5% (w/v) to better control the heat of neutralization.

  • Acid Addition: While stirring, slowly add a dilute solution of a weak acid, such as 1 M citric acid or 1 M acetic acid. The use of a weak acid is recommended to avoid a rapid and exothermic reaction that could occur with a strong acid.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the acid dropwise until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal of Neutralized Solution: Once neutralized, the solution should be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's environmental health and safety (EHS) department. Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous, neutralized waste. [2][5][6]

NeutralizationProcess A Dilute Aqueous Waste of this compound (Basic pH) B Slowly add 1 M Citric Acid or 1 M Acetic Acid A->B In a fume hood C Monitor pH with meter or paper B->C With stirring D pH 6.0 - 8.0 Achieved C->D Continue addition until neutral E Transfer to Aqueous Hazardous Waste Container D->E For EHS pickup

Neutralization process for aqueous waste.
Part 3: Chemical Degradation (for Concentrated/Bulk Quantities)

For larger quantities or more concentrated waste streams, chemical degradation can be an effective method to reduce the hazard level of the waste before it is collected. The following are established oxidative degradation methods for amines and heterocyclic compounds that can be adapted for this compound. These procedures must be performed by trained personnel in a chemical fume hood with appropriate safety precautions.

Option A: Potassium Permanganate Oxidation

This method utilizes the strong oxidizing power of potassium permanganate in an acidic solution to break down the organic molecule.

Step-by-Step Protocol:

  • Dissolution: Dissolve the this compound waste in a 3 M sulfuric acid solution (prepared by slowly adding concentrated sulfuric acid to water). Use approximately 10 mL of acid for every 1 gram of waste.

  • Oxidation: While stirring the acidic solution, slowly add a saturated aqueous solution of potassium permanganate (KMnO₄). A color change from purple to brown (due to the formation of MnO₂) indicates the reaction is proceeding.

  • Completion: Continue adding the permanganate solution until the purple color persists for at least one hour, indicating an excess of the oxidant and complete degradation of the amine.

  • Quenching: Slowly and carefully add a saturated solution of sodium bisulfite (NaHSO₃) to quench the excess permanganate. The solution will turn colorless.

  • Neutralization and Disposal: Neutralize the resulting solution to a pH between 6.0 and 8.0 with a base such as sodium hydroxide. Transfer the final solution to a hazardous waste container for collection.

Option B: Sodium Hypochlorite Oxidation

This method uses common laboratory bleach (sodium hypochlorite) to degrade the amine.

Step-by-Step Protocol:

  • Solution Preparation: Prepare an aqueous solution of the this compound waste.

  • Oxidant Addition: While stirring, slowly add an excess of a commercial bleach solution (containing at least 5% sodium hypochlorite).

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete degradation. The reaction progress can be monitored by a suitable analytical method if available (e.g., TLC, LC-MS).

  • Neutralization and Disposal: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with a suitable acid or base as needed. Transfer the final solution to a hazardous waste container for collection.

Spill Management: Immediate Actions and Decontamination

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

For Small Spills (manageable by trained lab personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Neutralization (for free base): For spills of the basic free base, cautiously neutralize with a weak acid absorbent (e.g., citric acid-based spill neutralizer).

  • Cleanup: Carefully sweep up the absorbed/neutralized material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS department or emergency response team immediately.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By understanding the chemical's properties, diligently segregating waste, and employing appropriate neutralization and degradation techniques, we can ensure the safety of our colleagues and protect the environment. This guide provides a framework for these procedures, but it is imperative that all laboratory personnel consult their institution's specific EHS guidelines and receive appropriate training before handling and disposing of any hazardous chemical waste.

References

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Columbia University. (n.d.). Policy on Drain Disposal of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • Scent.vn. (n.d.). Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Merck Index. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • DTIC. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Basicity of azoles. Part 6. Calculated intrinsic basicities for methyl-substituted pyrazoles and imidazoles. Comparison to aqueous solution data: N-methylation effect. Retrieved from [Link]

  • Norwegian Research Information Repository. (2013). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet Irradiation of Permanganate Enhanced the Oxidation of Micropollutants by Producing HO• and Reactive Manganese Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • Wikipedia. (n.d.). Weerman degradation. Retrieved from [Link]

  • RSC Publishing. (n.d.). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Retrieved from [Link]

  • University of Surrey. (2018). Oxidation of aromatic amines by sodium hypochlorite. Retrieved from [Link]

  • PubMed. (n.d.). Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives. Retrieved from [Link]

  • SINTEF. (2013). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]

  • PubMed. (1991). Destruction of some polycyclic heterocyclic compounds using oxidation by potassium permanganate. Retrieved from [Link]

  • ResearchGate. (n.d.). An Experimental Assessment on the Impact of Amine Concentration on the Oxidative Degradation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Hypochlorite chlorination of tertiary amine-boranes. Retrieved from [Link]

  • OiPub. (n.d.). Chemical degradation of aromatic amines by Fenton's reagent. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Heterocyclic Compounds by Permanganate Anion. Retrieved from [Link]

  • Matthias Rupp. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • National Institutes of Health. (2024). Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Sono-advanced Fenton-like degradation of aromatic amines in textile dyeing sludge: efficiency and mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation mechanism study of amine collectors in Fenton process by quantitative structure-activity relationship analysis. Retrieved from [Link]

  • National Institutes of Health. (2024). Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. Retrieved from [Link]

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 1-(Pyrrolidin-3-YL)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the introduction of novel chemical entities is a daily reality. Among these, 1-(Pyrrolidin-3-YL)-1H-imidazole presents a unique building block, valuable for its structural motifs. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary handling protocols. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, particularly as its dihydrochloride salt, is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1]

To fully appreciate the potential risks, we must also consider the hazards associated with its parent heterocyclic structures: imidazole and pyrrolidine. Imidazole is known to be corrosive, capable of causing severe skin burns and eye damage, and may pose a risk to the unborn child.[2][3][4] Pyrrolidine is a highly flammable and corrosive liquid that can be harmful if swallowed, inhaled, or in contact with skin.[5][6] While our target compound is a solid and may have a different hazard profile, this understanding of its constituent parts necessitates a cautious and proactive approach to safety.

Table 1: Hazard Summary

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2AK Scientific SDS for the dihydrochloride salt[1]
Causes serious eye irritationEye Irrit. 2AAK Scientific SDS for the dihydrochloride salt[1]
May cause respiratory irritationSTOT SE 3AK Scientific SDS for the dihydrochloride salt[1]
Potential for severe skin burns and eye damageSkin Corr. 1CBased on Imidazole data[2][4]
Potential for reproductive toxicityRepr. 1BBased on Imidazole data
Potential for flammabilityFlam. Liq. 2Based on Pyrrolidine data[5]

Note: Hazards in italics are inferred from parent compounds and represent potential risks requiring mitigation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment. The principle is to minimize exposure through engineered solutions first, and then protect against any residual risk with PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[3][4] This is the primary defense against inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[1][6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the workstation.[4][6] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles with side shields (ANSI Z87.1 compliant) and a face shield.[3][6][7][8][9]Goggles provide a seal against dust and splashes. The face shield offers an additional layer of protection for the entire face, which is crucial given the severe eye irritation potential.[1]
Hands Nitrile gloves (minimum thickness of 4 mil).[3] Check for compatibility and breakthrough times.Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for pinholes or tears before use.[3][9] Use proper glove removal technique to avoid contaminating your skin.[3][9] For prolonged or high-exposure tasks, consider double-gloving.
Body A chemically compatible laboratory coat, fully buttoned with sleeves extending to the wrist.[3] Long pants and closed-toe shoes are mandatory.The lab coat protects your skin and personal clothing from contamination.[3] Ensure there is no exposed skin between your pants and shoes.[3]
Respiratory Generally not required when working within a certified chemical fume hood.[3] For emergencies or situations with potential for high exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.The fume hood is the primary means of respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the workflow.

Preparation and Weighing
  • Pre-use Inspection: Before starting, ensure the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement in and out of the containment area.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat. Minimize the creation of dust.[4]

  • Transfer: Gently transfer the solid to the reaction vessel. Use a funnel if necessary to prevent spills.

Dissolution and Reaction
  • Solvent Addition: Slowly add the solvent to the reaction vessel, ensuring the vessel is appropriately sized to prevent splashing.

  • Mixing: Use magnetic or overhead stirring to dissolve the solid. Keep the reaction vessel covered to the extent possible.

  • Monitoring: Monitor the reaction from outside the fume hood.

Post-Reaction Work-up and Purification
  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be aware of potential pressure build-up.

  • Chromatography: If column chromatography is required, ensure the column is set up and run within the fume hood.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2][3] If irritation persists, seek medical attention. For extensive skin contact, use a safety shower.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific procedures.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols in the handling of this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Need to handle This compound hood_check Verify Fume Hood Certification & Function start->hood_check ppe_check Don Appropriate PPE: Goggles, Face Shield, Lab Coat, Gloves hood_check->ppe_check weigh Weigh Solid ppe_check->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Work Area react->decontaminate Reaction Complete solid_waste Segregate Solid Waste (gloves, weigh boats) decontaminate->solid_waste liquid_waste Segregate Liquid Waste decontaminate->liquid_waste dispose Dispose of Waste via EHS Protocols solid_waste->dispose liquid_waste->dispose end End dispose->end End of Process spill Spill Occurs spill_response Small Spill: Absorb & Contain Large Spill: Evacuate & Call EHS spill->spill_response exposure Exposure Occurs (Skin/Eye/Inhalation) exposure_response Use Eyewash/Shower Seek Medical Attention exposure->exposure_response

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrrolidin-3-YL)-1H-imidazole
Reactant of Route 2
1-(Pyrrolidin-3-YL)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.